molecular formula C71H123N26O29P B10787826 2B-(SP)

2B-(SP)

Cat. No.: B10787826
M. Wt: 1835.9 g/mol
InChI Key: LBVCQYQHTKHZRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2B-(SP) is a useful research compound. Its molecular formula is C71H123N26O29P and its molecular weight is 1835.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2B-(SP) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2B-(SP) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C71H123N26O29P

Molecular Weight

1835.9 g/mol

IUPAC Name

2-[[5-amino-2-[[1-[2-[[2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[2-[[2-[(2-amino-5-carbamimidamidopentanoyl)amino]-5-carbamimidamidopentanoyl]amino]propanoylamino]propanoylamino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoylamino]acetyl]amino]-3-phosphonooxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C71H123N26O29P/c1-32(2)26-43(93-61(114)42(18-21-52(103)104)91-60(113)41(17-20-51(101)102)88-56(109)36(7)84-55(108)35(6)86-58(111)38(13-9-23-81-70(76)77)89-57(110)37(72)12-8-22-80-69(74)75)63(116)94-44(28-53(105)106)64(117)96-46(30-98)65(118)90-39(14-10-24-82-71(78)79)59(112)85-34(5)54(107)83-29-50(100)87-47(31-126-127(123,124)125)67(120)97-25-11-15-48(97)66(119)92-40(16-19-49(73)99)62(115)95-45(68(121)122)27-33(3)4/h32-48,98H,8-31,72H2,1-7H3,(H2,73,99)(H,83,107)(H,84,108)(H,85,112)(H,86,111)(H,87,100)(H,88,109)(H,89,110)(H,90,118)(H,91,113)(H,92,119)(H,93,114)(H,94,116)(H,95,115)(H,96,117)(H,101,102)(H,103,104)(H,105,106)(H,121,122)(H4,74,75,80)(H4,76,77,81)(H4,78,79,82)(H2,123,124,125)

InChI Key

LBVCQYQHTKHZRY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NCC(=O)NC(COP(=O)(O)O)C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N

Origin of Product

United States

Foundational & Exploratory

what is the chemical structure of 2B-(SP)

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the query "2B-(SP)" reveals that this term is ambiguous and does not correspond to a single, universally recognized chemical entity. The search results indicate that "2B" is a common designation for different molecules in scientific literature, and "(SP)" could have various interpretations. Without a definitive chemical structure, a detailed technical guide as requested cannot be generated.

The search for "2B-(SP)" has yielded several potential, yet distinct, areas of scientific interest that may be relevant to researchers, scientists, and drug development professionals. These include:

  • Serotonin Receptor 2B (5-HT2B): A G-protein coupled receptor that has been identified as a target in drug discovery, particularly in the context of cardiovascular side effects of some drugs. It is also being investigated for its role in various physiological and pathological processes.

  • Signal Peptide Peptidase-like 2B (SPPL2b): An intramembrane-cleaving protease that plays a role in the processing of various transmembrane proteins. It has been implicated in immune regulation and neurodegenerative diseases such as Alzheimer's disease.

  • Phase 2b Clinical Trials: This refers to a specific stage in the clinical development of a new drug or medical intervention. Phase 2b trials are typically designed to determine the optimal dose and further evaluate the efficacy and safety of a new treatment in a larger group of patients.

Due to the lack of a specific chemical structure for a compound named "2B-(SP)," this guide will provide an overview of the Serotonin Receptor 2B (5-HT2B) and Signal Peptide Peptidase-like 2B (SPPL2b) , as these are the most relevant biological entities for the target audience of researchers and drug development professionals. We will also briefly touch upon the significance of Phase 2b clinical trials in drug development.

Serotonin Receptor 2B (5-HT2B)

The 5-HT2B receptor is a subtype of the serotonin receptor family, which are G-protein coupled receptors that mediate the effects of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).

Signaling Pathways

Activation of the 5-HT2B receptor can initiate several intracellular signaling cascades. The primary pathway involves the coupling to Gq/11 proteins, which leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Below is a Graphviz diagram illustrating the canonical 5-HT2B signaling pathway.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol 5HT2B 5-HT2B Receptor Gq11 Gq/11 5HT2B->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Effects Ca2->Downstream PKC->Downstream Serotonin Serotonin (5-HT) Serotonin->5HT2B Binds

Caption: Canonical signaling pathway of the 5-HT2B receptor.

Signal Peptide Peptidase-like 2B (SPPL2b)

SPPL2b is an aspartyl protease that resides within cellular membranes. It is involved in a process called regulated intramembrane proteolysis (RIP), where it cleaves type II transmembrane proteins.

Biological Function and Signaling

SPPL2b-mediated cleavage of its substrates releases intracellular domains (ICDs) that can translocate to the nucleus and regulate gene expression. One of the key substrates of SPPL2b is TNF-α, a pro-inflammatory cytokine. The cleavage of TNF-α by SPPL2b is a critical step in the regulation of the immune response.

Below is a diagram representing the general workflow of SPPL2b-mediated regulated intramembrane proteolysis.

G cluster_membrane Cell Membrane Substrate Type II Transmembrane Protein (Substrate) Ectodomain Ectodomain Released Substrate->Ectodomain ICD Intracellular Domain (ICD) Released Substrate->ICD Sheddase Sheddase Sheddase->Substrate Cleaves Ectodomain SPPL2b SPPL2b SPPL2b->Substrate Cleaves within Membrane Nucleus Nucleus ICD->Nucleus Translocates to Gene Gene Expression Nucleus->Gene

Caption: General workflow of SPPL2b-mediated proteolysis.

Phase 2b Clinical Trials

In the context of drug development, "2b" can refer to Phase 2b clinical trials. This phase is a critical step in determining the therapeutic potential of a new drug.

Experimental Workflow

A typical Phase 2b clinical trial workflow involves several key stages, from patient recruitment to data analysis.

G Recruitment Patient Recruitment Screening Screening & Enrollment Recruitment->Screening Randomization Randomization Screening->Randomization Treatment Treatment Arm (Drug) Randomization->Treatment Control Control Arm (Placebo/Standard of Care) Randomization->Control Monitoring Monitoring for Efficacy & Safety Treatment->Monitoring Control->Monitoring Data Data Collection & Analysis Monitoring->Data Decision Go/No-Go Decision for Phase 3 Data->Decision

Caption: Simplified workflow of a Phase 2b clinical trial.

Disclaimer: The information provided is based on publicly available scientific literature and is intended for a technical audience. The term "2B-(SP)" is ambiguous, and the topics covered here represent potential interpretations. For specific information on a particular compound or research area, please refer to the relevant scientific publications.

An In-depth Technical Guide to the In Vitro Mechanism of Action of Substance P in Bone Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document details the in vitro mechanism of action of Substance P (SP), a neuropeptide with significant regulatory roles in bone remodeling. SP exerts its effects on bone cells through complex signaling pathways, influencing both bone formation by osteoblasts and bone resorption by osteoclasts.

Core Cellular Targets and Effects

Substance P primarily interacts with the Neurokinin-1 receptor (NK1R) , which is expressed on osteoblasts, osteoclasts, and their precursor cells, including bone marrow stromal cells (BMSCs) and bone marrow macrophages (BMMs)[1][2]. Its binding to NK1R initiates downstream signaling cascades that modulate cellular proliferation, differentiation, and function in a dose-dependent manner.

In vitro studies have demonstrated that SP has a dual effect on osteoblast precursor cells.

  • Proliferation: At higher concentrations (e.g., 10⁻⁸ M), SP stimulates the proliferation of BMSCs[1]. This effect is particularly observed in the early stages of cell culture[1].

  • Differentiation and Mineralization: Conversely, lower concentrations of SP (e.g., 10⁻¹² M) promote the differentiation of BMSCs into mature osteoblasts. This is evidenced by increased alkaline phosphatase activity, and elevated expression of osteogenic markers such as osteocalcin and Runx2[1][2]. Higher concentrations of SP (10⁻⁸ M) have been shown to enhance mineralization in differentiated BMSCs[1][2].

Substance P plays a significant role in osteoclastogenesis, the process of osteoclast formation, primarily by influencing the RANKL/OPG signaling axis.

  • RANKL/OPG Regulation: SP stimulates osteoblasts and synovial fibroblastic cells to increase the expression of Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) and decrease the expression of Osteoprotegerin (OPG), an inhibitor of RANKL[3][4]. This shift in the RANKL/OPG ratio creates a microenvironment that favors osteoclast differentiation and activity[3][5].

  • Direct Effects on Osteoclast Precursors: SP can also directly act on BMMs, the precursors to osteoclasts. It promotes RANKL-induced osteoclast differentiation and enhances their bone resorption activity[1][6][7]. This is mediated, at least in part, through the activation of the NF-κB signaling pathway[1].

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on the effects of Substance P on bone cells.

Table 1: Effects of Substance P on Osteoblast Precursor (BMSC) Proliferation

Concentration of SPEffect on BrdU IncorporationReference
10⁻⁸ M50% increase (P < 0.05)[1]

Table 2: Effects of Substance P on Osteoblast Differentiation Markers

| Concentration of SP | Target Gene/Protein | Effect | Reference | | --- | --- | --- | | 10⁻¹² M | Alkaline Phosphatase | Increased expression and activity |[1][2] | | 10⁻¹² M | Osteocalcin | Increased expression |[1][2] | | 10⁻¹² M | Runx2 | Upregulated protein levels |[1][2] | | 10⁻⁹–10⁻⁸ M | Collagen Type I | Increased expression |[8] | | 10⁻¹⁰ and 10⁻⁸ µM | Osteocalcin and RUNX2 | Enhanced gene expression at 7 days |[9] |

Table 3: Effects of Substance P on RANKL/OPG System in Osteoblasts

| Concentration of SP | Target | Effect | Reference | | --- | --- | --- | | 10⁻⁸ M | RANKL mRNA and protein | Increased |[3] | | 10⁻⁸ M | OPG mRNA and protein | Decreased |[3] |

Table 4: Effects of Substance P on Osteoclast Differentiation

| Concentration of SP | Cell Type | Effect | Reference | | --- | --- | --- | | 10 nM and 50 nM | BMMs | Upregulated RANKL-induced osteoclast differentiation |[6][7] |

Signaling Pathways

Substance P exerts its effects through the activation of several key signaling pathways.

Upon binding of SP to the NK1R on osteoblasts, the Wnt/β-catenin signaling pathway can be activated. This leads to the nuclear translocation of β-catenin, which in turn upregulates the expression of osteogenic genes like Runx2 and osteocalcin, thereby promoting osteoblast differentiation[8].

SubstanceP_Osteoblast_Signaling SP Substance P NK1R NK1 Receptor SP->NK1R Wnt_Pathway Wnt/β-catenin Pathway NK1R->Wnt_Pathway beta_catenin β-catenin (Nuclear Translocation) Wnt_Pathway->beta_catenin Osteogenic_Genes Osteogenic Gene Expression (Runx2, Osteocalcin) beta_catenin->Osteogenic_Genes Differentiation Osteoblast Differentiation Osteogenic_Genes->Differentiation

Substance P signaling in osteoblasts.

Substance P indirectly promotes osteoclastogenesis by modulating the RANKL/OPG ratio in osteoblasts. It also directly stimulates osteoclast precursors through the activation of NF-κB. The binding of SP to NK1R on macrophages can activate the ERK1/2 and p38 MAPK pathways, leading to the phosphorylation and nuclear translocation of the NF-κB p65 subunit[10]. This enhances the transcription of pro-inflammatory chemokines and promotes osteoclast differentiation[5][10].

SubstanceP_Osteoclast_Signaling cluster_osteoblast Osteoblast cluster_osteoclast Osteoclast Precursor SP_OB Substance P NK1R_OB NK1 Receptor SP_OB->NK1R_OB RANKL RANKL Expression NK1R_OB->RANKL + OPG OPG Expression NK1R_OB->OPG - Differentiation Osteoclast Differentiation RANKL->Differentiation Promotes SP_OC Substance P NK1R_OC NK1 Receptor SP_OC->NK1R_OC MAPK ERK1/2 & p38 MAPK NK1R_OC->MAPK NFkB NF-κB Activation MAPK->NFkB NFkB->Differentiation

Substance P signaling in osteoclastogenesis.

Experimental Protocols

The following outlines the general methodologies for key experiments cited in the literature to assess the in vitro effects of Substance P.

  • Osteoblast Precursors (BMSCs): Bone marrow stromal cells are typically isolated from the long bones of mice (e.g., C57BL/6) and cultured in appropriate growth medium (e.g., α-MEM with 10% FBS and antibiotics). Osteogenic differentiation is induced by supplementing the medium with ascorbic acid, β-glycerophosphate, and dexamethasone[1].

  • Osteoclast Precursors (BMMs): Bone marrow macrophages are also isolated from mouse long bones and cultured in the presence of macrophage colony-stimulating factor (M-CSF). Osteoclast differentiation is induced by the addition of RANKL[1].

  • Cell Lines: Murine macrophage-like RAW 264.7 cells and preosteoblastic MC3T3-E1 cells are also commonly used models[1][5][8].

  • Cells are seeded in 96-well plates and treated with various concentrations of Substance P.

  • After a defined incubation period (e.g., 24-72 hours), 5-bromo-2'-deoxyuridine (BrdU) is added to the culture medium.

  • Following further incubation, the cells are fixed, and the incorporated BrdU is detected using an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).

  • A substrate is added, and the colorimetric change, proportional to the amount of BrdU incorporated, is measured using a microplate reader[1].

BrdU_Assay_Workflow node_style node_style A Seed BMSCs in 96-well plate B Treat with Substance P A->B C Add BrdU to culture B->C D Incubate, Fix, and Permeabilize C->D E Add anti-BrdU Antibody D->E F Add Substrate and Measure Absorbance E->F

Workflow for BrdU Proliferation Assay.
  • BMSCs are cultured in osteogenic medium with or without Substance P for a specified period (e.g., 7-14 days).

  • Cell lysates are prepared.

  • The ALP activity in the lysate is determined by measuring the conversion of p-nitrophenyl phosphate (pNPP) to p-nitrophenol (pNP), which is quantified by measuring absorbance at 405 nm[1]. The total protein content of the lysate is used for normalization.

  • Cells are treated with Substance P for the desired time.

  • Total cellular proteins are extracted, and protein concentration is determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Runx2, RANKL, OPG, phosphorylated NF-κB).

  • After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence detection system[1][3][11].

  • BMMs are cultured with M-CSF and RANKL in the presence or absence of Substance P.

  • After several days (e.g., 5-7 days), the cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts.

  • TRAP-positive multinucleated cells (containing three or more nuclei) are counted as osteoclasts[1].

Conclusion

In vitro evidence strongly indicates that Substance P is a significant modulator of bone cell activity. Its concentration-dependent effects on both osteoblasts and osteoclasts highlight its complex role in bone remodeling. The signaling pathways involving NK1R, Wnt/β-catenin, RANKL/OPG, and NF-κB are central to these effects. A thorough understanding of these mechanisms is crucial for researchers and drug development professionals exploring therapeutic strategies for bone-related disorders. Further investigation into the intricate crosstalk between these pathways will be essential for the development of targeted therapies.

References

An In-depth Technical Guide to the Biological Function and Targets of Signal Peptide Peptidase-like 2B (SPPL2b)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal peptide peptidase-like 2B (SPPL2b) is a member of the GxGD family of intramembrane-cleaving aspartic proteases, which also includes the well-studied presenilins that are the catalytic core of the γ-secretase complex.[1] SPPL2b plays a crucial role in a variety of physiological and pathological processes, including immune regulation and neurodegenerative diseases.[2] This protease is localized to the plasma membrane, as well as to endosomes and lysosomes, where it catalyzes the intramembrane proteolysis of type II transmembrane proteins.[1][3] This cleavage event releases the intracellular domain (ICD) of the substrate, which can then translocate to other cellular compartments, such as the nucleus, to initiate downstream signaling cascades.[4] This technical guide provides a comprehensive overview of the biological function of SPPL2b, its known molecular targets, and the signaling pathways it modulates, with a focus on quantitative data and detailed experimental methodologies.

Biological Function

The primary function of SPPL2b is to mediate regulated intramembrane proteolysis (RIP) of its substrates. This process is often initiated by an initial "shedding" of the substrate's ectodomain by other proteases, such as members of the ADAM (a disintegrin and metalloproteinase) family.[5] The remaining membrane-tethered N-terminal fragment then becomes a substrate for SPPL2b-mediated cleavage within the transmembrane domain.

SPPL2b has been shown to have distinct physiological roles from its close homolog, SPPL2a. While both can cleave some of the same substrates in vitro, their different subcellular localizations and tissue expression patterns lead to distinct in vivo functions.[6] SPPL2b is notably abundant in the brain, suggesting a significant role in the central nervous system.[6]

Molecular Targets of SPPL2b

A growing number of type II transmembrane proteins have been identified as substrates for SPPL2b. The cleavage of these substrates by SPPL2b has significant implications for their biological activities.

SubstrateBiological ContextReferences
Tumor Necrosis Factor α (TNF-α) Immunity and Inflammation[4]
BRI2 (ITM2B) Neurodegeneration (Dementia)[7]
CD74 (MHC class II invariant chain) Adaptive Immunity[6]
Amyloid Precursor Protein (APP) Alzheimer's Disease[7]
Lectin-like oxidized LDL receptor 1 (LOX-1) Atherosclerosis[8]
Dectin-1 Fungal Pattern Recognition[8]
Transferrin Receptor 1 (TfR1) Iron Homeostasis[8]

Signaling Pathways Modulated by SPPL2b

The proteolytic activity of SPPL2b is a key regulatory step in several important signaling pathways.

TNF-α Signaling Pathway

In activated dendritic cells, TNF-α undergoes ectodomain shedding, followed by SPPL2b-mediated intramembrane cleavage. This releases the TNF-α ICD, which can then translocate to the nucleus and promote the transcription of pro-inflammatory cytokines, such as Interleukin-12 (IL-12). This pathway is crucial for the initiation of T-helper 1 (Th1) cell-mediated antiviral adaptive immunity.

TNF_alpha_signaling cluster_membrane Plasma Membrane TNF_alpha TNF-α (Type II membrane protein) Sheddase Sheddase (e.g., TACE/ADAM17) TNF_alpha->Sheddase Ectodomain Shedding NTF TNF-α N-terminal fragment (NTF) Sheddase->NTF SPPL2b SPPL2b NTF->SPPL2b Intramembrane Cleavage ICD TNF-α Intracellular Domain (ICD) SPPL2b->ICD Nucleus Nucleus ICD->Nucleus Translocation IL12 IL-12 Transcription Nucleus->IL12 Promotes

Caption: SPPL2b-mediated TNF-α signaling pathway.
Amyloidogenic Pathway in Alzheimer's Disease

SPPL2b is implicated in the pathogenesis of Alzheimer's disease through its interaction with the amyloidogenic pathway. It can directly or indirectly influence the processing of the Amyloid Precursor Protein (APP) and the subsequent production of amyloid-β (Aβ) peptides. One key mechanism involves the SPPL2b substrate BRI2. Under normal conditions, BRI2 can bind to APP and inhibit its cleavage by secretases, thereby reducing Aβ production.[7] When SPPL2b cleaves BRI2, this inhibitory effect is lost, potentially leading to increased Aβ generation. Furthermore, SPPL2b expression itself appears to be modulated by Aβ levels, suggesting a potential feedback loop in the progression of the disease.[7]

Amyloidogenic_Pathway cluster_sppl2b SPPL2b Activity cluster_app APP Processing SPPL2b SPPL2b BRI2_cleaved Cleaved BRI2 SPPL2b->BRI2_cleaved BRI2 BRI2 BRI2->SPPL2b Secretases Secretases BRI2->Secretases Inhibits BRI2_cleaved->Secretases Inhibition Relieved APP APP APP->Secretases Abeta Aβ Production Secretases->Abeta

Caption: Role of SPPL2b in the amyloidogenic pathway.

Quantitative Data

The development of specific and potent inhibitors for SPPL2b is an active area of research. Several known γ-secretase inhibitors have been shown to also inhibit SPPL2b, albeit with varying potencies.

InhibitorIC50 for SPPL2b (nM)Reference
LY-411,5755499 ± 122[9]
(Z-LL)₂ ketone2141 ± 143[9]
GSI II> 25,000[9]
Compound ENo inhibition[9]
DAPTSlight inhibition[9]
DBZSlight inhibition[9]

Note: Enzyme kinetic parameters such as Km and kcat for SPPL2b with its various substrates are not yet widely reported in the literature, likely due to the challenges in developing robust in vitro cleavage assays with purified components.

Experimental Protocols

In Vitro Cleavage Assay for SPPL2b Activity

This protocol is adapted from a recently developed method for analyzing SPPL2b activity in a test tube, which is crucial for biochemical characterization and inhibitor screening.[2]

1. Materials:

  • HEK293 cells deficient in endogenous SPPL2a and SPPL2b (dKO cells).
  • Expression vectors for catalytically active SPPL2b and a substrate N-terminal fragment (e.g., FLAG-tagged TNFα-NTF).
  • Cell lysis buffer (e.g., containing 1% CHAPSO, 50 mM HEPES pH 7.4, 150 mM NaCl, and protease inhibitors).
  • Assay buffer with optimized lipid composition (e.g., containing phosphatidylcholine and cholesterol).
  • Magnetic beads for immunoprecipitation (if using a plate-based readout).
  • Antibodies for detecting the substrate and its cleavage products (e.g., anti-FLAG).

2. Procedure:

  • Expression of SPPL2b and Substrate: Stably or transiently express SPPL2b and the substrate separately in dKO HEK293 cells.
  • Membrane Preparation: Harvest the cells and prepare membrane fractions by dounce homogenization followed by ultracentrifugation.
  • Solubilization: Solubilize the membrane preparations containing either the enzyme or the substrate in lysis buffer.
  • In Vitro Reaction: Combine the solubilized SPPL2b and substrate preparations in the optimized assay buffer.
  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 120 minutes).
  • Analysis: Stop the reaction and analyze the cleavage products by Western blotting. The reduction of the full-length substrate and the appearance of the cleaved intracellular domain are indicative of SPPL2b activity. For a higher throughput, the assay can be adapted to a plate-based format using immunoprecipitation of the cleavage product.

start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; expression [label="Express SPPL2b and Substrate\nin separate dKO cells", fillcolor="#F1F3F4", fontcolor="#202124"]; mem_prep [label="Prepare Membrane Fractions", fillcolor="#F1F3F4", fontcolor="#202124"]; solubilize [label="Solubilize Membranes", fillcolor="#F1F3F4", fontcolor="#202124"]; combine [label="Combine Solubilized\nEnzyme and Substrate", fillcolor="#F1F3F4", fontcolor="#202124"]; incubate [label="Incubate at 37°C", fillcolor="#F1F3F4", fontcolor="#202124"]; analyze [label="Analyze Cleavage Products\n(Western Blot or Plate Reader)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> expression [color="#5F6368"]; expression -> mem_prep [color="#5F6368"]; mem_prep -> solubilize [color="#5F6368"]; solubilize -> combine [color="#5F6368"]; combine -> incubate [color="#5F6368"]; incubate -> analyze [color="#5F6368"]; analyze -> end [color="#5F6368"]; }

Caption: Workflow for an in vitro SPPL2b cleavage assay.
Cell-Based Reporter Assay for SPPL2b Activity

Cell-based assays are essential for studying SPPL2b activity in a more physiological context and for screening compound libraries. A β-galactosidase enzyme fragment complementation (βGEFC) assay has been developed to monitor the nuclear translocation of SPPL2b-cleaved ICDs.

1. Principle:

  • The substrate's ICD is fused to one fragment of β-galactosidase, while the other fragment is localized to the nucleus.
  • Upon cleavage of the substrate by SPPL2b, the ICD-β-gal fragment translocates to the nucleus.
  • In the nucleus, the two fragments of β-galactosidase complement each other, restoring enzyme activity, which can be measured using a colorimetric or chemiluminescent substrate.

2. General Protocol Outline:

  • Construct Generation: Create expression vectors for the substrate-ICD-β-gal fusion and the nuclear-localized β-gal fragment.
  • Cell Transfection: Co-transfect cells (e.g., HEK293) with the reporter constructs and an expression vector for SPPL2b.
  • Compound Treatment (for inhibitor screening): Add test compounds to the cells and incubate for a specified period.
  • Cell Lysis and Reporter Assay: Lyse the cells and measure the reconstituted β-galactosidase activity using an appropriate substrate and a plate reader.
  • Data Analysis: A decrease in β-galactosidase activity in the presence of a test compound indicates inhibition of SPPL2b.

Immunofluorescence Protocol for Subcellular Localization of SPPL2b

This protocol provides a general framework for visualizing the subcellular localization of SPPL2b.[3][10]

1. Materials:

  • Cells expressing SPPL2b (endogenously or via transfection).
  • Glass coverslips.
  • Fixative (e.g., 4% paraformaldehyde).
  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
  • Blocking buffer (e.g., 5% bovine serum albumin in PBS).
  • Primary antibody against SPPL2b.
  • Fluorescently labeled secondary antibody.
  • Nuclear counterstain (e.g., DAPI).
  • Mounting medium.

2. Procedure:

  • Cell Culture: Grow cells on glass coverslips.
  • Fixation: Fix the cells with 4% paraformaldehyde.
  • Permeabilization: Permeabilize the cells to allow antibody entry.
  • Blocking: Block non-specific antibody binding sites.
  • Primary Antibody Incubation: Incubate with the primary antibody against SPPL2b.
  • Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody.
  • Counterstaining: Stain the nuclei with DAPI.
  • Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.

Conclusion

SPPL2b is an important intramembrane protease with diverse and critical roles in immunity and neurobiology. Its involvement in the pathogenesis of Alzheimer's disease has made it an attractive target for therapeutic intervention. The ongoing development of robust in vitro and cell-based assays will undoubtedly accelerate the discovery of potent and selective SPPL2b modulators and further elucidate the complex biology of this intriguing enzyme. This guide provides a foundational resource for researchers and drug developers working on SPPL2b and related intramembrane proteases.

References

An In-depth Technical Guide on the Role of Substance P in Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular signaling pathways mediated by Substance P (SP), a key neuropeptide involved in a myriad of physiological and pathological processes. The primary focus of this document is the canonical signaling cascade initiated by the binding of Substance P to its high-affinity receptor, the Neurokinin-1 Receptor (NK1R). Additionally, this guide will explore potential interpretations of the term "2B-(SP)," discussing plausible candidates that may modulate or interact with the primary Substance P signaling axis.

The Core Substance P/NK1R Signaling Axis

Substance P, an undecapeptide of the tachykinin family, exerts its biological effects primarily through the Neurokinin-1 Receptor (NK1R), a member of the G-protein coupled receptor (GPCR) superfamily. The binding of SP to NK1R initiates a cascade of intracellular events that are crucial for neurotransmission, inflammation, pain perception, and smooth muscle contraction.

The activation of NK1R by Substance P leads to the engagement of heterotrimeric G-proteins, predominantly of the Gq and Gs subtypes. This dual coupling allows for the activation of two major downstream signaling pathways:

  • The Gq/Phospholipase C (PLC) Pathway: This is the principal signaling cascade activated by the SP/NK1R complex. Upon activation, the Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

    • IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

    • DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).

  • The Gs/Adenylyl Cyclase (AC) Pathway: In certain cellular contexts, the SP/NK1R complex can also couple to Gαs, which activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), another important second messenger that activates Protein Kinase A (PKA).

These initial signaling events lead to the activation of downstream kinase cascades, most notably the Mitogen-Activated Protein Kinase (MAPK) pathways, including the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and p38 MAPK pathways. The activation of these kinases results in the phosphorylation of various transcription factors, such as NF-κB and AP-1, which in turn regulate the expression of genes involved in inflammation, cell proliferation, and survival.

SubstanceP_NK1R_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SP Substance P NK1R NK1R SP->NK1R Binds Gq Gq NK1R->Gq Activates Gs Gs NK1R->Gs Activates PLC PLC Gq->PLC Activates AC AC Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 ↑ Intracellular PKC PKC DAG->PKC Ca2->PKC Co-activates MAPK_cascade MAPK Cascade (ERK1/2, p38) PKC->MAPK_cascade Activates cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates PKA->MAPK_cascade Activates Transcription_Factors Transcription Factors (NF-κB, AP-1) MAPK_cascade->Transcription_Factors Activates Gene_Expression Gene Expression (Inflammation, Proliferation) Transcription_Factors->Gene_Expression Regulates

Caption: Canonical Substance P/NK1R signaling pathways.

Quantitative Data on Substance P/NK1R Interaction

The following tables summarize key quantitative data related to the interaction of Substance P with the NK1R and the potency of selected antagonists.

Table 1: Binding Affinity of Substance P for the Neurokinin-1 Receptor

LigandReceptorCell Line/TissueKd (nM)Reference
[3H]Substance PRat NK1RTransfected CHO cells0.33 ± 0.13[1]

Table 2: Potency of Selected NK1R Antagonists

AntagonistTargetAssayIC50 (nM)Reference
AprepitantHuman NK1R[125I]-SP Binding Inhibition0.1[2]
FosaprepitantHuman NK1RProdrug of Aprepitant-[3]
RolapitantHuman NK1R[3H]-SP Binding Inhibition0.66[2]
L-732,138Human NK1R[125I]-SP Binding Inhibition2.3[2]
RP 67580Rat NK1R[3H]Substance P Binding Displacement- (Ki = 4.16 ± 0.59)[1]

Potential Interpretations of "2B-(SP)"

The designation "2B-(SP)" is not a standard nomenclature for a molecule in the Substance P signaling pathway. However, based on common scientific abbreviations and related research areas, we can explore a few plausible interpretations.

The "2" in "2B" could refer to the Neurokinin-2 Receptor (NK2R), another member of the tachykinin receptor family. While Substance P has a higher affinity for NK1R, it can also bind to NK2R, albeit with lower potency. Furthermore, there is evidence of heterodimerization between NK1R and NK2R, which can modulate downstream signaling. This interaction could be a subject of interest for researchers studying the complexity of tachykinin signaling.

Another possibility is that "2B" refers to Signal Peptide Peptidase-like 2B (SPPL2b). SPPL2b is an intramembrane aspartyl protease that plays a role in the processing of various type II transmembrane proteins, including TNF-α. Given that Substance P is heavily involved in inflammatory processes where TNF-α is a key cytokine, it is conceivable that SPPL2b could indirectly modulate Substance P-mediated inflammatory responses by regulating the levels of other signaling molecules. However, a direct and central role for SPPL2b in the canonical SP/NK1R pathway has not been established.

SPPL2b_Workflow cluster_cell Immune Cell (e.g., Dendritic Cell) cluster_nucleus_sppl2b Nucleus TNFa_precursor Pro-TNF-α (Type II Transmembrane Protein) TACE TACE (Sheddase) TNFa_precursor->TACE Cleavage TNFa_stub TNF-α Stub TACE->TNFa_stub SPPL2b SPPL2b TNFa_stub->SPPL2b Intramembrane Cleavage TNFa_ICD TNF-α ICD SPPL2b->TNFa_ICD Releases Transcription Gene Transcription (e.g., IL-12) TNFa_ICD->Transcription Regulates

Caption: SPPL2b-mediated processing of TNF-α.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the Substance P/NK1R signaling pathway.

This protocol is designed to detect the activation of the ERK1/2 MAPK pathway in response to Substance P stimulation.

  • Cell Culture and Treatment:

    • Culture cells (e.g., HEK293 cells stably expressing NK1R) in appropriate media to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours to reduce basal ERK phosphorylation.

    • Treat cells with varying concentrations of Substance P for a predetermined time course (e.g., 5, 10, 15, 30 minutes).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE on a 10% polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.

    • Quantify band intensities using densitometry software.

This assay measures the increase in intracellular calcium concentration following NK1R activation.

  • Cell Preparation:

    • Plate cells in a black, clear-bottom 96-well plate and grow to confluency.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS) for 30-60 minutes at 37°C.

    • Wash the cells to remove excess dye.

  • Assay Execution:

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Establish a stable baseline fluorescence reading.

    • Inject Substance P at various concentrations and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence intensity from baseline for each well.

    • Plot the peak fluorescence response against the logarithm of the Substance P concentration to generate a dose-response curve.

    • Determine the EC50 value from the curve.

This protocol quantifies the production of cAMP in response to Gs-coupled receptor activation.

  • Cell Seeding and Treatment:

    • Seed cells into a 96-well plate and allow them to attach overnight.

    • Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate the cells with a range of Substance P concentrations for a specified time.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the manufacturer's protocol of the chosen cAMP assay kit (e.g., HTRF, ELISA).

    • Measure the cAMP levels in the cell lysates.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the cAMP concentration in the samples from the standard curve.

    • Plot the cAMP concentration against the logarithm of the Substance P concentration to create a dose-response curve and calculate the EC50.

This protocol is used to isolate the NK1R and its interacting proteins.

  • Cell Lysis:

    • Lyse cells expressing NK1R in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) containing protease inhibitors.

    • Clarify the lysate by centrifugation.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G agarose beads.

    • Incubate the pre-cleared lysate with an anti-NK1R antibody overnight at 4°C with gentle rotation.

    • Add fresh Protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-antigen complexes.

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove non-specific binding proteins.

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis:

    • Analyze the eluted proteins by Western blotting using antibodies against NK1R or suspected interacting partners.

IP_Workflow Cell_Lysate Cell Lysate (containing NK1R) Pre_Clearing Pre-clearing with Protein A/G Beads Cell_Lysate->Pre_Clearing Add_Antibody Add anti-NK1R Antibody Pre_Clearing->Add_Antibody Capture_Complex Capture with Protein A/G Beads Add_Antibody->Capture_Complex Wash Wash Beads Capture_Complex->Wash Elute Elute Proteins Wash->Elute Analysis Analyze by Western Blot Elute->Analysis

Caption: A simplified immunoprecipitation workflow.

References

Unraveling the Spectroscopic Properties of 2B-(SP) Probe: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the fluorescent probe designated as "2B-(SP)" remains elusive within the current scientific literature. Extensive searches have not yielded a specific probe with this nomenclature. The "SP" component may suggest a core structure of spiropyran or spirobifluorene, both of which are classes of compounds frequently employed in the design of fluorescent probes. However, the "2B" designation does not correspond to a readily identifiable chemical feature or target analyte in published research.

To provide an in-depth technical guide as requested, further clarification on the precise identity of the "2B-(SP)" probe is necessary. Researchers, scientists, and drug development professionals seeking information on this probe are encouraged to provide additional details, such as:

  • The full, unabbreviated name of the probe.

  • The chemical structure or a schematic representation.

  • A reference to a peer-reviewed publication, patent, or technical datasheet where the probe is described.

  • The intended biological target or analyte for which the probe is designed.

Once the specific "2B-(SP)" probe is identified, a comprehensive technical guide can be compiled, encompassing its spectroscopic properties, detailed experimental protocols, and relevant signaling pathways, complete with the requested data tables and visualizations.

General Principles of Spiro-Based Fluorescent Probes

While awaiting specific information on the "2B-(SP)" probe, this guide will provide a general overview of the principles underlying the function of fluorescent probes based on spiropyran and spirobifluorene, which are likely related to the requested topic.

Spiropyran-based probes are a well-established class of photochromic molecules that can switch between a non-fluorescent, colorless spiropyran (SP) form and a fluorescent, colored merocyanine (MC) form. This transformation can be triggered by various stimuli, including light, pH changes, and the presence of specific metal ions. This "off-on" switching mechanism makes them highly valuable for targeted sensing and imaging applications.

Spirobifluorene-based probes are known for their rigid structures, which contribute to high quantum yields and photostability. They are often utilized in the development of probes for the detection of metal ions and other analytes.

Illustrative Experimental Workflow and Signaling Pathway

To demonstrate the type of visualizations that can be provided once the specific "2B-(SP)" probe is identified, below are generic examples of a typical experimental workflow for evaluating a fluorescent probe and a hypothetical signaling pathway.

Example Experimental Workflow

Experimental_Workflow cluster_synthesis Probe Synthesis & Characterization cluster_spectroscopy Spectroscopic Analysis cluster_application In Vitro & In Vivo Application synthesis Synthesis of 2B-(SP) Probe purification Purification (e.g., HPLC) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization absorption UV-Vis Absorption Spectroscopy characterization->absorption emission Fluorescence Emission Spectroscopy absorption->emission quantum_yield Quantum Yield Determination emission->quantum_yield cell_culture Cell Culture & Seeding quantum_yield->cell_culture probe_loading Probe Incubation cell_culture->probe_loading analyte_stimulation Stimulation with Analyte probe_loading->analyte_stimulation imaging Fluorescence Microscopy analyte_stimulation->imaging

Caption: Generalized experimental workflow for the synthesis, characterization, and application of a fluorescent probe.

Hypothetical Signaling Pathway

Signaling_Pathway Analyte Target Analyte Probe_Inactive 2B-(SP) Probe (Non-fluorescent) Analyte->Probe_Inactive Binding Cellular_Response Downstream Cellular Response Analyte->Cellular_Response Biological Effect Probe_Active 2B-(SP)-Analyte Complex (Fluorescent) Probe_Inactive->Probe_Active Conformational Change Fluorescence Detectable Fluorescence Signal Probe_Active->Fluorescence

Unraveling the Expression and Signaling of the Substance P/Neurokinin-1 Receptor System in Diverse Cell Types

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Initial Interpretation of "2B-(SP)": The term "2B-(SP)" does not correspond to a standard molecular nomenclature. Based on common abbreviations in biological research, it is highly probable that "(SP)" refers to Substance P , a prominent neuropeptide from the tachykinin family. Consequently, this guide will focus on the expression and function of its primary receptor, the Neurokinin-1 Receptor (NK1R) , also known as Tachykinin Receptor 1 (TACR1). The "2B" portion of the query remains ambiguous and may refer to a specific experimental context or be a typographical error. This document proceeds under the assumption that the core interest lies in the Substance P/NK1R system.

Introduction

Substance P (SP) is an eleven-amino acid neuropeptide that plays a crucial role as a neurotransmitter and neuromodulator in both the central and peripheral nervous systems.[1][2][3] Its biological effects, which include the transmission of pain signals, modulation of emotional states, and involvement in inflammatory processes, are primarily mediated through its high-affinity binding to the Neurokinin-1 Receptor (NK1R).[2][4] NK1R is a G protein-coupled receptor (GPCR) that, upon activation by Substance P, initiates a cascade of intracellular signaling events.[1][5] Understanding the expression patterns of NK1R across various cell types and the intricacies of its signaling pathways is paramount for the development of novel therapeutics targeting a wide array of pathologies, including chronic pain, inflammation, mood disorders, and certain cancers.[1][6][7]

Quantitative Expression of Neurokinin-1 Receptor (NK1R) in Different Cell Types

The Neurokinin-1 Receptor is widely distributed throughout the body, with its expression levels varying significantly among different cell and tissue types.[1] This differential expression is a key determinant of the physiological and pathological actions of Substance P.

Cell/Tissue TypeExpression Level/DetailsReferences
Central Nervous System
NeuronsExpressed in a minority of neurons (5-7%) in specific CNS regions, including the brainstem, amygdala, and hypothalamus.[2][2]
Glial CellsPresent in glial cells.[3]
Peripheral Nervous System Found on neurons in the peripheral nervous system.[1][2]
Immune System
Monocytes and B cellsUpregulated expression in patients with allergic rhinitis and asthma.[6]
Various Immune CellsFound on different types of immune cells, playing a role in inflammation.[1]
Other Tissues
Vascular Endothelial CellsPresent on endothelial cells, involved in vasodilation.[1][3][1][3]
Smooth MuscleFound in the gastrointestinal, respiratory, and urinary tracts.[1][5][1][5]
Gastrointestinal TractWidely distributed.[1]
Pulmonary TissueExpressed in lung tissue.[1]
KeratinocytesTGF-beta1 down-regulates the gene expression of the full-length variant of NK-1 R in human keratocytes.[6]
Cancer CellsIncreased expression in malignant cells, including breast cancer, neuroblastoma, glioma, pancreatic cancer, cervical cancer, and non-small cell lung cancer.[5][6][5][6]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of NK1R expression and function. Below are summaries of common experimental protocols.

Immunohistochemistry (IHC) for NK1R Detection in Tissues
  • Tissue Preparation:

    • Fix tissue samples in 4% paraformaldehyde overnight at 4°C.

    • Cryoprotect by incubating in a 30% sucrose solution until the tissue sinks.

    • Embed in Optimal Cutting Temperature (OCT) compound and freeze.

    • Section the tissue at 10-20 µm using a cryostat and mount on charged slides.

  • Immunostaining:

    • Wash sections with phosphate-buffered saline (PBS).

    • Perform antigen retrieval if necessary (e.g., by heating in citrate buffer).

    • Block non-specific binding with a solution containing normal serum (e.g., goat serum) and a detergent like Triton X-100 for 1 hour.

    • Incubate with a primary antibody specific for NK1R overnight at 4°C.

    • Wash with PBS.

    • Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.

    • Wash with PBS and mount with a mounting medium containing DAPI for nuclear counterstaining.

  • Imaging:

    • Visualize and capture images using a fluorescence or confocal microscope.

Western Blotting for NK1R Quantification in Cell Lysates
  • Protein Extraction:

    • Lyse cells or homogenized tissue in RIPA buffer containing protease inhibitors.

    • Centrifuge to pellet cellular debris and collect the supernatant.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate with a primary antibody against NK1R overnight at 4°C.

    • Wash with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.

Calcium Imaging for Functional Analysis of NK1R Activation
  • Cell Preparation:

    • Plate cells expressing NK1R on glass-bottom dishes.

    • Load cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C.

  • Stimulation and Imaging:

    • Wash cells to remove excess dye.

    • Acquire baseline fluorescence images using a fluorescence microscope equipped with a live-cell imaging system.

    • Stimulate the cells with Substance P.

    • Record the changes in intracellular calcium concentration by capturing images at regular intervals.

  • Data Analysis:

    • Quantify the fluorescence intensity over time to measure the calcium response.

Signaling Pathways of the Substance P/NK1R System

Upon binding of Substance P, the NK1R undergoes a conformational change, leading to the activation of associated heterotrimeric G proteins, primarily Gαq/11.[5] This initiates a cascade of downstream signaling events.

SubstanceP_NK1R_Signaling SP Substance P NK1R NK1R SP->NK1R Binds to G_protein Gαq/11 NK1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Cellular Responses (e.g., Gene Expression, Neurotransmission) Ca2_release->Downstream PKC->Downstream NFkB NF-κB Activation PKC->NFkB Activates Cytokines Proinflammatory Cytokines NFkB->Cytokines Promotes transcription of

Caption: Substance P/NK1R Signaling Pathway.

Workflow for Investigating NK1R Expression and Function

The investigation of the Substance P/NK1R system typically follows a multi-step experimental workflow.

NK1R_Workflow Hypothesis Hypothesis: Role of SP/NK1R in a specific cell type/disease Expression_Analysis Expression Analysis Hypothesis->Expression_Analysis IHC Immunohistochemistry (Tissue Localization) Expression_Analysis->IHC WB Western Blot (Protein Quantification) Expression_Analysis->WB qPCR RT-qPCR (mRNA Quantification) Expression_Analysis->qPCR Functional_Assays Functional Assays Expression_Analysis->Functional_Assays Calcium Calcium Imaging (Receptor Activation) Functional_Assays->Calcium Proliferation Proliferation/Migration Assays (Cellular Response) Functional_Assays->Proliferation InVivo In Vivo Models (Animal studies with NK1R antagonists) Functional_Assays->InVivo Conclusion Conclusion: Elucidation of SP/NK1R role and therapeutic potential InVivo->Conclusion

Caption: Experimental Workflow for NK1R Research.

Conclusion

The Substance P/Neurokinin-1 Receptor system is a critical signaling axis involved in a multitude of physiological and pathophysiological processes. Its widespread but differential expression across a vast array of cell types underscores its importance as a therapeutic target. A thorough understanding of NK1R expression, coupled with detailed knowledge of its signaling pathways and robust experimental methodologies, is essential for the continued development of novel drugs aimed at modulating this complex system for the treatment of human diseases.

References

Foundational Research on 5-HT2B Receptor Modulators: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on modulators of the 5-hydroxytryptamine 2B (5-HT2B) receptor, a critical target in contemporary drug discovery. The initial query for "2B-(SP) derivatives" did not correspond to a recognized chemical classification; this document focuses on the well-established and therapeutically relevant field of 5-HT2B receptor pharmacology, which is the most likely subject of interest for the intended audience.

The 5-HT2B receptor is a G protein-coupled receptor (GPCR) that is widely expressed in the central and peripheral nervous systems, as well as in various tissues including the cardiovascular system, gastrointestinal tract, liver, and kidneys.[1][2] Its involvement in a range of physiological and pathological processes has made it a subject of intense investigation. While historically considered an "anti-target" due to the association of agonist activity with cardiac valvulopathy, there is a growing body of evidence supporting the therapeutic potential of 5-HT2B receptor antagonists for various conditions.[2][3]

Core Signaling Pathways

Activation of the 5-HT2B receptor primarily occurs through the canonical Gq/11 protein signaling pathway.[2][4] This initiates a cascade of intracellular events, including the activation of phospholipase C (PLC), which leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG).[4] These second messengers, in turn, trigger an increase in intracellular calcium levels and the activation of protein kinase C (PKC).[4][5] The 5-HT2B receptor can also recruit β-arrestin2, leading to downstream effector activation.[5]

5-HT2B_Signaling_Pathway Agonist 5-HT2B Agonist Receptor 5-HT2B Receptor Agonist->Receptor Binds to Gq11 Gαq/11 Receptor->Gq11 Activates beta_arrestin β-Arrestin2 Receptor->beta_arrestin Recruits PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Physiological_Effects Physiological Effects (e.g., smooth muscle contraction, fibroblast proliferation) Ca_release->Physiological_Effects PKC->Physiological_Effects

Caption: Canonical Gq/11 signaling pathway of the 5-HT2B receptor.

Quantitative Data on 5-HT2B Receptor Ligands

The following tables summarize the binding affinities and functional potencies of selected 5-HT2B receptor agonists and antagonists. This data is crucial for understanding the structure-activity relationships (SAR) and selectivity profiles of these compounds.

Table 1: 5-HT2B Receptor Agonists - Quantitative Data

Compound Receptor Affinity (Ki, nM) Functional Potency (EC50, nM) Notes
Serotonin (5-HT) - 2.9[6] Endogenous ligand
Methylergonovine - 31[5] Potent agonist, metabolite of methysergide[5]
Ergotamine - - Implicated in cardiac valvulopathy[7]

| 5-MeO-DALT | High affinity at 5-HT2B[8] | Full agonist at low nM concentrations[8] | A psychoactive tryptamine derivative[8] |

Table 2: 5-HT2B Receptor Antagonists - Quantitative Data

Compound Receptor Affinity (Ki, nM) Functional Potency (IC50, nM) Selectivity Notes
SB-204741 7.95 (pKi)[2] 70[6] >135-fold selective over 5-HT2C[2]
Ritanserin - 17[6] Also a potent 5-HT2A antagonist[9]
Methysergide - 1.4[6] Antagonist, but its metabolite is an agonist[5]
Metergoline - 4.5[6] Non-selective ergot derivative
Ketanserin - 1700[6] Weakly blocks 5-HT2B, potent at 5-HT2A[10]
Compound 19c - 1.09[11] A novel peripheral antagonist for liver fibrosis[11]

| MRS8209 | 4.27[12] | - | 724-fold functionally selective vs 5-HT2C[12] |

Experimental Protocols

The characterization of 5-HT2B receptor modulators relies on a suite of standardized in vitro assays. Below are the methodologies for key experiments.

1. Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT2B receptor.

  • Methodology:

    • Source: Membrane preparations from CHO-K1 cells stably transfected with the human 5-HT2B receptor are used.[13]

    • Radioligand: A radiolabeled ligand with high affinity for the 5-HT2B receptor (e.g., [3H]-LSD or a specific radiolabeled antagonist) is used.

    • Procedure: The cell membranes are incubated with the radioligand and varying concentrations of the test compound.[8]

    • Detection: The reaction is terminated by rapid filtration, and the amount of radioactivity bound to the membranes is quantified using a scintillation counter.[13]

    • Analysis: Competition binding curves are generated, from which the IC50 (the concentration of test compound that displaces 50% of the radioligand) is calculated. The Ki value is then determined using the Cheng-Prusoff equation.[8]

2. Inositol Phosphate (IP1) Accumulation Assay

  • Objective: To measure the functional activity (agonist or antagonist) of a compound through the Gq pathway.

  • Methodology:

    • Cell Line: Human recombinant 5-HT2B receptor stably expressed in CHO-K1 cells.[6][14]

    • Procedure (Agonist Mode): Cells are incubated with the test compound for a defined period (e.g., 30 minutes at 37°C).[6]

    • Procedure (Antagonist Mode): Cells are pre-incubated with the test compound before the addition of a known 5-HT2B agonist (e.g., 20 nM serotonin).[6]

    • Detection: The accumulation of IP1, a stable downstream metabolite of IP3, is measured using a detection kit, often based on Homogeneous Time-Resolved Fluorescence (HTRF) or TR-FRET.[6][14]

    • Analysis: For agonists, an EC50 value is determined from the dose-response curve. For antagonists, an IC50 value is calculated based on the inhibition of the agonist-induced response.[6]

3. Calcium Flux Assay

  • Objective: To measure rapid, transient signaling events following receptor activation.

  • Methodology:

    • Cell Line: Similar to the IP1 assay, CHO-K1 cells expressing the 5-HT2B receptor are used.

    • Procedure: Cells are loaded with a calcium-sensitive fluorescent dye. The test compound (for agonist testing) or the test compound followed by an agonist (for antagonist testing) is added.

    • Detection: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a plate reader.

    • Analysis: The potency of agonists (EC50) is determined from dose-response curves. The kinetics of the response can also be analyzed, which is particularly important for compounds like ergot derivatives that show slow association and dissociation rates.[7]

Experimental_Workflow cluster_0 In Vitro Screening Cascade Compound_Library Compound Library Primary_Assay Primary Screen (e.g., Radioligand Binding) Compound_Library->Primary_Assay Hits Initial Hits Primary_Assay->Hits Identify Binders Functional_Assay Functional Assays (IP1, Ca²⁺ Flux) Hits->Functional_Assay Confirmed_Hits Confirmed Hits (Agonists/Antagonists) Functional_Assay->Confirmed_Hits Determine Activity Selectivity_Panel Selectivity Profiling (vs. 5-HT2A, 5-HT2C, etc.) Confirmed_Hits->Selectivity_Panel Lead_Candidates Lead Candidates Selectivity_Panel->Lead_Candidates Identify Selective Compounds

Caption: Typical workflow for identifying 5-HT2B receptor modulators.

Synthesis of 5-HT2B Receptor Antagonists

The development of selective 5-HT2B antagonists is an active area of research. A general approach to synthesizing novel antagonists often involves modifying existing scaffolds known to interact with serotonin receptors. For instance, a series of conformationally constrained butyrophenones has been synthesized and tested for antagonist activity at 5-HT2A, 5-HT2B, and 5-HT2C receptors.[10] Another approach involves the repurposing of rigidified nucleoside derivatives, such as (N)-methanocarba-adenosines, which have shown high potency and selectivity for the 5-HT2B receptor.[12] The synthesis of 5-substituted-N,N-diallyltryptamines involves the acylation of 5-substituted-indoles with oxalyl chloride, followed by reaction with N,N-diallylamine and subsequent reduction.[8]

Conclusion and Future Directions

The 5-HT2B receptor remains a challenging but promising target for drug discovery. The foundational research outlined in this guide highlights the critical importance of understanding its complex signaling mechanisms and the potential for developing selective antagonists. Future research will likely focus on elucidating the structural basis for ligand recognition and biased agonism, which could pave the way for the design of safer and more effective therapeutics for conditions such as pulmonary arterial hypertension, liver fibrosis, and various gastrointestinal disorders.[2][11][15] The continued development of highly selective ligands is essential for dissecting the physiological roles of the 5-HT2B receptor and validating its therapeutic potential.

References

Technical Whitepaper: 2B-(SP) as a Key Substrate for Interrogating the Therapeutic Potential of Glycogen Synthase Kinase-3 (GSK-3) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Glycogen Synthase Kinase-3 (GSK-3) is a proline-directed serine-threonine kinase implicated in a multitude of cellular processes, and its dysregulation is linked to various pathologies, including neurodegenerative diseases, bipolar disorder, and cancer. This makes GSK-3 a compelling target for therapeutic intervention. The development of selective GSK-3 inhibitors requires robust and reliable methods for quantifying enzyme activity. This technical guide details the use of 2B-(SP), a highly selective eIF2B-based phosphopeptide substrate, for the accurate assessment of GSK-3 activity. We provide an overview of the GSK-3 signaling pathway, detailed experimental protocols for kinase assays utilizing 2B-(SP), and quantitative data on its phosphorylation. This document serves as a comprehensive resource for researchers employing 2B-(SP) in the discovery and characterization of novel GSK-3 inhibitors.

Introduction to GSK-3 as a Therapeutic Target

Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active enzyme that is regulated by inhibitory phosphorylation. It exists as two isoforms, GSK-3α and GSK-3β, which are key components of numerous signaling pathways, including the insulin/PI3K/Akt pathway and the Wnt/β-catenin pathway. GSK-3's role as a master regulator of a wide array of cellular functions, from glycogen metabolism to gene transcription and apoptosis, positions it as a critical node in cellular signaling.

The aberrant activity of GSK-3 has been associated with the pathogenesis of several diseases. In Alzheimer's disease, GSK-3 is known to hyperphosphorylate the microtubule-associated protein tau, leading to the formation of neurofibrillary tangles.[1] Its inhibition has been explored as a therapeutic strategy for bipolar disorder, as exemplified by the mood-stabilizing effects of lithium, a known GSK-3 inhibitor.[2] Furthermore, the involvement of GSK-3 in cell proliferation and survival has made it a target of interest in oncology. The development of specific inhibitors for GSK-3 is an active area of research, necessitating precise tools for measuring its kinase activity.

2B-(SP): A Selective Substrate for GSK-3

2B-(SP) is a synthetic peptide derived from the eukaryotic initiation factor 2B (eIF2B), a natural substrate of GSK-3. It is designed to be a highly specific substrate for both GSK-3α and GSK-3β isoforms, making it an ideal tool for in vitro kinase assays.[3] The phosphorylation of 2B-(SP) by GSK-3 can be readily quantified, providing a direct measure of the enzyme's activity. This specificity is crucial for high-throughput screening of potential GSK-3 inhibitors and for detailed kinetic studies of lead compounds.

Quantitative Analysis of 2B-(SP) Phosphorylation

The phosphorylation of 2B-(SP) by GSK-3β is dose-dependent. The utility of 2B-(SP) as a substrate is demonstrated by the direct correlation between the amount of active GSK-3β and the extent of 2B-(SP) phosphorylation. This relationship allows for the sensitive detection of changes in GSK-3 activity.

Table 1: Dose-Dependent Phosphorylation of 2B-(SP) by Recombinant GSK-3β
Recombinant GSK-3β (ng)Percent 2B-(SP) Phosphorylation (Mean ± SEM)
00%
1.25~20%
2.5~40%
5.0~70%
6.25~80%
Data derived from a study utilizing a mass spectrometry-based assay to measure the phosphorylation of 125 ng of 2B-(SP) peptide.[2]

Furthermore, 2B-(SP) can be effectively used to assess the potency of GSK-3 inhibitors. Lithium chloride (LiCl), a well-established GSK-3 inhibitor, demonstrates a dose-dependent inhibition of 2B-(SP) phosphorylation.

Table 2: Inhibition of GSK-3β-mediated 2B-(SP) Phosphorylation by Lithium Chloride
LiCl Concentration (mM)Percent 2B-(SP) Phosphorylation (Mean)
0100%
10~80%
20~50%
30~30%
40~15%
506.64%
Data reflects kinase assays performed with 125 ng of 2B-(SP) peptide and 6.25 ng of recombinant GSK-3β.[2] In contrast, NaCl showed no inhibitory effect on GSK-3β activity.[2]

Experimental Protocols

Two primary methods for quantifying the phosphorylation of 2B-(SP) are the modern mass spectrometry-based assay and the traditional radiolabeled kinase assay.

Mass Spectrometry-Based Kinase Assay (SELDI-TOF-MS)

This method offers a non-radioactive and quantitative approach to measure GSK-3 activity by detecting the mass shift of the 2B-(SP) peptide upon phosphorylation.

Materials:

  • Recombinant GSK-3β

  • 2B-(SP) peptide substrate

  • Kinase assay buffer (e.g., 25 mM Tris pH 7.5, 1 mM DTT, 10 mM MgCl₂)

  • ATP

  • Test inhibitor (e.g., LiCl) or vehicle control

  • SELDI-TOF Mass Spectrometer

  • Pre-activated surface chips

Procedure:

  • Prepare kinase reactions by combining recombinant GSK-3β, 2B-(SP) peptide, and kinase assay buffer.

  • For inhibitor studies, add increasing concentrations of the test compound (e.g., LiCl) or a control salt (e.g., NaCl).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

  • Stop the reaction (e.g., by adding a denaturing solution).

  • Spot the reaction mixture onto the pre-activated surface chips.

  • Allow the spots to air dry.

  • Wash the chips to remove unbound material.

  • Add a suitable matrix (e.g., sinapinic acid) and allow it to co-crystallize with the peptide.

  • Analyze the chips using a SELDI-TOF mass spectrometer to detect the mass-to-charge (m/z) ratio of the peptides. The unphosphorylated 2B-(SP) has a specific m/z, and the phosphorylated form will have an increased m/z corresponding to the addition of a phosphate group (80 Da).[2]

  • Quantify the percent phosphorylation by calculating the ratio of the phosphorylated peak intensity to the total signal intensity of both phosphorylated and non-phosphorylated peaks.[2]

Radiolabeled Kinase Assay

This traditional method relies on the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP into the 2B-(SP) substrate.

Materials:

  • Recombinant GSK-3β

  • 2B-(SP) peptide substrate

  • Kinase assay buffer

  • [γ-³²P]ATP

  • Test inhibitor or vehicle control

  • P81 phosphocellulose paper

  • Phosphoric acid

  • Scintillation counter

Procedure:

  • Set up kinase reactions containing recombinant GSK-3β, 2B-(SP) peptide, and kinase assay buffer.

  • Add the test inhibitor or vehicle control.

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate at 30°C for a specified time.

  • Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.[4]

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Dry the paper and measure the incorporated radioactivity using a scintillation counter.

  • The amount of radioactivity is directly proportional to the GSK-3 activity.

Visualizations: Signaling Pathways and Experimental Workflows

To better illustrate the context and application of 2B-(SP), the following diagrams are provided.

GSK3_Signaling_Pathway cluster_input Upstream Signals cluster_pathway Signaling Cascade cluster_output Downstream Effects Growth_Factors Growth Factors (e.g., Insulin) PI3K PI3K Growth_Factors->PI3K Wnt_Ligands Wnt Ligands GSK3 GSK-3 Wnt_Ligands->GSK3 Inactivation Akt Akt PI3K->Akt Akt->GSK3 Inactivation Tau_Phosphorylation Tau Hyper- phosphorylation GSK3->Tau_Phosphorylation Beta_Catenin_Degradation β-catenin Degradation GSK3->Beta_Catenin_Degradation Therapeutic_Inhibitor Therapeutic Inhibitor Therapeutic_Inhibitor->GSK3 Kinase_Assay_Workflow cluster_detection Detection Method Start Prepare Kinase Reaction Mix (GSK-3, 2B-(SP), Buffer) Add_Inhibitor Add Test Compound or Vehicle Control Start->Add_Inhibitor Initiate_Reaction Initiate with ATP (or [γ-³²P]ATP) Add_Inhibitor->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction MS_Analysis SELDI-TOF MS Analysis (Detect 80 Da mass shift) Stop_Reaction->MS_Analysis MS-based Scintillation Scintillation Counting (Measure ³²P incorporation) Stop_Reaction->Scintillation Radiolabeled Quantify Quantify Percent Phosphorylation/Inhibition MS_Analysis->Quantify Scintillation->Quantify

References

The Crucial Role of eIF2B in Translational Control: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eukaryotic initiation factor 2B (eIF2B) is a master regulator of protein synthesis, acting as the guanine nucleotide exchange factor (GEF) for its substrate, eIF2. This intricate molecular machinery is central to cellular homeostasis and stress responses. Dysregulation of eIF2B activity is implicated in a range of pathologies, including neurodegenerative diseases and certain cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the interaction of eIF2B with its target proteins, the signaling pathways that govern its activity, and detailed experimental protocols for its study.

The eIF2B-eIF2 Axis: Core of Translational Regulation

The primary function of eIF2B is to catalyze the exchange of GDP for GTP on the eIF2 complex. The eIF2-GTP complex is essential for delivering the initiator methionyl-tRNA (Met-tRNAi) to the 40S ribosomal subunit, a critical step in the initiation of protein synthesis. Following start codon recognition, GTP is hydrolyzed to GDP, and the inactive eIF2-GDP complex is released from the ribosome. eIF2B is then required to recycle eIF2-GDP back to its active GTP-bound state.

eIF2B is a large, heterodecameric complex composed of five distinct subunits (α, β, γ, δ, and ε), with the γ and ε subunits forming the catalytic core. The α, β, and δ subunits constitute a regulatory subcomplex.

The Integrated Stress Response (ISR): The Primary Signaling Pathway Regulating eIF2B

The activity of eIF2B is predominantly regulated by the Integrated Stress Response (ISR), a conserved signaling network that cells activate in response to a variety of stress conditions.[1][2] A key event in the ISR is the phosphorylation of the α subunit of eIF2 (eIF2α) at serine 51.[1][3] This phosphorylation is carried out by one of four stress-sensing kinases:

  • PKR (Protein Kinase R): Activated by double-stranded RNA, often indicative of viral infection.

  • PERK (PKR-like Endoplasmic Reticulum Kinase): Activated by the accumulation of unfolded proteins in the endoplasmic reticulum.

  • GCN2 (General Control Nonderepressible 2): Activated by amino acid starvation.

  • HRI (Heme-Regulated Inhibitor): Activated by heme deficiency in erythroid precursors.

Phosphorylated eIF2-GDP [eIF2(α-P)-GDP] acts as a competitive inhibitor of eIF2B.[1][4][5] By binding tightly to the regulatory subcomplex of eIF2B, it prevents the exchange of GDP for GTP, thereby halting global protein synthesis to conserve resources and initiate a transcriptional program to resolve the stress.

ISR_Pathway Viral Infection Viral Infection PKR PKR Viral Infection->PKR ER Stress ER Stress PERK PERK ER Stress->PERK Amino Acid Starvation Amino Acid Starvation GCN2 GCN2 Amino Acid Starvation->GCN2 Heme Deficiency Heme Deficiency HRI HRI Heme Deficiency->HRI eIF2a eIF2α-GDP PKR->eIF2a Phosphorylation (Ser51) PERK->eIF2a Phosphorylation (Ser51) GCN2->eIF2a Phosphorylation (Ser51) HRI->eIF2a Phosphorylation (Ser51) eIF2aP eIF2α(P)-GDP eIF2B eIF2B eIF2aP->eIF2B Inhibition Translation_Inhibition Global Translation Inhibition eIF2B->Translation_Inhibition ATF4 ATF4 Translation eIF2B->ATF4

Figure 1: The Integrated Stress Response (ISR) Pathway.

Other Regulatory Mechanisms

While the ISR is the primary regulatory pathway, other signaling cascades can also modulate eIF2B activity. For instance, signaling through the PI3K-PKB/Akt pathway in response to insulin and growth factors can lead to the inhibitory phosphorylation of Glycogen Synthase Kinase 3 (GSK3).[6] Since GSK3 can phosphorylate the ε-subunit of eIF2B and inhibit its activity, the inhibition of GSK3 by Akt provides a mechanism for growth factors to promote protein synthesis.[6]

Growth_Factor_Pathway Growth Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth Factors->Receptor PI3K PI3K Receptor->PI3K Akt PKB/Akt PI3K->Akt GSK3 GSK3 Akt->GSK3 Inhibition eIF2Be eIF2Bε GSK3->eIF2Be Phosphorylation (Inhibition) eIF2B_activity eIF2B Activity eIF2Be->eIF2B_activity

Figure 2: Growth Factor Regulation of eIF2B Activity.

Quantitative Data on eIF2B Interactions

The following table summarizes key quantitative parameters related to the interaction of eIF2B with its substrates and regulators.

Interacting MoleculesParameterValueSpeciesReference
eIF2B : eIF2-GTPKD~100 pMGeneral Eukaryotic[1]
eIF2B : TC (eIF2-GTP-Met-tRNAi)KD~1 nMGeneral Eukaryotic[1]
eIF2 : GDPDissociation Rate~1 x 10-1 min-1S. cerevisiae[1]
eIF2B WT decamert1/2 (BODIPY-FL-GDP exchange)9.28 ± 0.96 minHuman[7]
eIF2B + 250 nM eIF2-Pt1/2 (BODIPY-FL-GDP exchange)7.2 minHuman[8]
ISRIBEC50 (reversal of ISR)1.4 nMHuman K562 cells[9]

Note: KD (dissociation constant) is a measure of binding affinity; a lower KD indicates stronger binding. t1/2 represents the half-life of the reaction.

Experimental Protocols

Guanine Nucleotide Exchange Factor (GEF) Activity Assay

This assay measures the ability of eIF2B to catalyze the exchange of GDP for GTP on eIF2. A common method utilizes a fluorescently labeled GDP analog, such as BODIPY-FL-GDP.[7][10]

Principle: eIF2 is pre-loaded with BODIPY-FL-GDP. The fluorescence of BODIPY-FL-GDP is quenched when it is bound to eIF2. Upon addition of eIF2B and an excess of unlabeled GDP, the fluorescent GDP is exchanged for the unlabeled nucleotide, leading to its release into the solution and a consequent increase in fluorescence. The rate of this fluorescence increase is proportional to the GEF activity of eIF2B.

Detailed Protocol:

  • Preparation of eIF2-BODIPY-FL-GDP:

    • Purified eIF2 is incubated with a molar excess of BODIPY-FL-GDP in a buffer containing MgCl2 at 30°C to allow for nucleotide loading.

    • Unbound fluorescent nucleotide is removed by gel filtration or dialysis.

  • GEF Reaction:

    • The GEF reaction is initiated by mixing the eIF2-BODIPY-FL-GDP complex with purified eIF2B or cell lysate containing eIF2B in a reaction buffer containing an excess of unlabeled GDP.

    • The reaction is carried out in a microplate reader capable of kinetic fluorescence measurements.

  • Data Acquisition and Analysis:

    • Fluorescence intensity is monitored over time.

    • The initial velocity of the reaction is determined from the linear phase of the fluorescence increase.

    • For kinetic analysis, the assay is performed with varying concentrations of eIF2 to determine KM and Vmax.[9]

GEF_Assay_Workflow cluster_prep Preparation cluster_reaction GEF Reaction cluster_analysis Data Analysis eIF2 Purified eIF2 Loading Incubate at 30°C eIF2->Loading BODIPY_GDP BODIPY-FL-GDP BODIPY_GDP->Loading Purification Remove unbound nucleotide Loading->Purification eIF2_BODIPY eIF2-BODIPY-FL-GDP (Fluorescence Quenched) Purification->eIF2_BODIPY Mix Mix with eIF2B and excess unlabeled GDP eIF2_BODIPY->Mix Measurement Monitor fluorescence over time Mix->Measurement Plot Plot Fluorescence vs. Time Measurement->Plot Kinetics Determine Initial Velocity, KM, Vmax Plot->Kinetics

Figure 3: Workflow for the eIF2B GEF Activity Assay.
Co-Immunoprecipitation (Co-IP) for eIF2B-eIF2 Interaction

Co-IP is used to study the in vivo or in vitro interaction between eIF2B and eIF2 (or phosphorylated eIF2).

Principle: An antibody specific to one of the proteins of interest (e.g., an eIF2B subunit) is used to pull down the entire protein complex from a cell lysate. The presence of the interacting protein (eIF2) in the immunoprecipitated complex is then detected by Western blotting.

Detailed Protocol:

  • Cell Lysis:

    • Cells are lysed in a non-denaturing buffer to preserve protein-protein interactions. The buffer should contain protease and phosphatase inhibitors.

  • Immunoprecipitation:

    • The cell lysate is pre-cleared with protein A/G beads to reduce non-specific binding.

    • The pre-cleared lysate is incubated with an antibody against a subunit of eIF2B (the "bait" protein).

    • Protein A/G beads are added to capture the antibody-protein complexes.

  • Washing and Elution:

    • The beads are washed several times to remove non-specifically bound proteins.

    • The protein complexes are eluted from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • The eluted proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with antibodies against both the bait protein (e.g., eIF2B subunit) and the putative interacting protein (e.g., eIF2α or phospho-eIF2α).

Conclusion

The intricate regulation of eIF2B activity through the Integrated Stress Response and other signaling pathways highlights its central role in maintaining cellular homeostasis. A thorough understanding of the molecular interactions governing eIF2B function is paramount for the development of novel therapeutic strategies targeting diseases associated with its dysregulation. The experimental approaches detailed in this guide provide a robust framework for researchers to investigate the complex biology of this essential translation initiation factor.

References

Methodological & Application

Application Notes and Protocols for 2B-(SP) in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

A Focused Look at Serotonin 2B Receptor Ligands

Note on Terminology: The specific compound "2B-(SP)" is not readily identifiable in current neuroscience literature. Based on the nomenclature, it is plausible that this refers to a ligand targeting the Serotonin 2B (5-HT2B) receptor , potentially with a structural or functional relationship to Substance P (SP) signaling pathways. This document will focus on the applications of selective ligands for the 5-HT2B receptor in neuroscience research, a field with growing interest in the receptor's role in various physiological and pathological processes.

The 5-HT2B receptor, a G protein-coupled receptor (GPCR), is expressed in various regions of the central nervous system (CNS), including the frontal cortex, dorsal hypothalamus, and medial amygdala.[1] Its involvement in the regulation of neurotransmitter systems like serotonin and dopamine has made it a target for investigating and potentially treating a range of neurological and psychiatric disorders.

I. Applications in Neuroscience Research

Ligands targeting the 5-HT2B receptor are valuable tools for elucidating its role in:

  • Mood Disorders: Antagonists of the 5-HT2B receptor are being investigated for their potential antidepressant effects. Blockade of these receptors may enhance the efficacy of selective serotonin reuptake inhibitors (SSRIs).[2]

  • Neurodegenerative Diseases: The 5-HT2B receptor is considered a pharmacological target for CNS disorders such as Alzheimer's and Parkinson's disease.[3]

  • Drug Addiction and Reward Pathways: Studies have implicated the 5-HT2B receptor in the mesoaccumbens dopamine pathway in modulating responses to drugs of abuse like cocaine.[2]

  • Pain Perception: Substance P is a key neuropeptide in the transmission of pain signals.[4] While a direct, widely-documented ligand named "2B-(SP)" that links 5-HT2B and Substance P is not apparent, the anatomical co-localization and functional overlap of serotonergic and peptidergic systems in pain pathways suggest potential for synergistic or antagonistic interactions that can be explored with selective 5-HT2B ligands.

  • Neuroinflammation: Substance P is a known mediator of neurogenic inflammation.[4] Given the expression of 5-HT2B receptors on immune cells within the CNS, its ligands can be used to study the modulation of inflammatory responses.

II. Quantitative Data for Representative 5-HT2B Receptor Ligands

The following table summarizes binding affinity data for some commonly used 5-HT2B receptor ligands. This data is crucial for selecting the appropriate compound and concentration for in vitro and in vivo studies.

CompoundReceptor TargetLigand TypeSpeciesKi (nM)Reference Assay
BW723C86 5-HT2BAgonistHuman2.5Radioligand Binding
LY266097 5-HT2BAntagonistHuman1.2Radioligand Binding
SB206553 5-HT2BAntagonistHuman1.3Radioligand Binding
Aripiprazole Multiple, including 5-HT2BAntagonistHuman0.34Radioligand Binding

Data is representative and may vary depending on the specific experimental conditions.

III. Experimental Protocols

This protocol is used to determine the binding affinity of a test compound for the 5-HT2B receptor.

1. Materials:

  • HEK293 cells stably expressing the human 5-HT2B receptor.
  • Cell membrane preparation from the above cells.
  • Radioligand (e.g., [3H]-LSD or a selective 125I-labeled ligand).
  • Test compound (e.g., a potential 2B-(SP) analog).
  • Non-specific binding control (e.g., a high concentration of a known 5-HT2B ligand like mianserin).
  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).
  • Scintillation cocktail and counter.

2. Procedure:

  • Prepare serial dilutions of the test compound.
  • In a 96-well plate, add the cell membrane preparation, radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.
  • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
  • Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.
  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.
  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
  • Calculate the specific binding at each concentration of the test compound and determine the Ki value using appropriate software (e.g., Prism).

This protocol allows for the measurement of neurotransmitter levels in specific brain regions of a live animal following administration of a 5-HT2B receptor ligand.

1. Materials:

  • Stereotaxic apparatus.
  • Microdialysis probes.
  • Syringe pump.
  • Anesthetized animal (e.g., rat or mouse).
  • Artificial cerebrospinal fluid (aCSF).
  • Test compound (5-HT2B ligand).
  • High-performance liquid chromatography (HPLC) system with electrochemical detection.

2. Procedure:

  • Anesthetize the animal and place it in the stereotaxic apparatus.
  • Surgically implant a microdialysis probe into the brain region of interest (e.g., prefrontal cortex or nucleus accumbens).
  • Perfuse the probe with aCSF at a slow, constant rate using a syringe pump.
  • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
  • Administer the test compound systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe.
  • Continue collecting dialysate samples to measure changes in neurotransmitter levels (e.g., dopamine, serotonin).
  • Analyze the dialysate samples using HPLC to quantify neurotransmitter concentrations.
  • Express the results as a percentage change from the baseline levels.

IV. Signaling Pathways and Visualizations

Activation of the 5-HT2B receptor, a Gq/G11-coupled receptor, initiates a cascade of intracellular events. The primary pathway involves the activation of phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events can lead to various cellular responses, including neuronal excitation and gene expression changes.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand 5-HT2B Ligand (e.g., 2B-(SP)) Receptor 5-HT2B Receptor Ligand->Receptor Binds G_protein Gq/G11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca2+ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitation, Gene Expression) Ca_release->Cellular_Response Leads to PKC->Cellular_Response Leads to

Caption: Canonical signaling pathway of the 5-HT2B receptor.

The following workflow outlines the steps for characterizing a novel 5-HT2B receptor ligand in vitro.

G Start Synthesize/Obtain Test Compound (e.g., 2B-(SP)) Binding_Assay Receptor Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay Functional Assay (e.g., Ca2+ mobilization) (Determine EC50/IC50) Start->Functional_Assay Selectivity_Panel Receptor Selectivity Panel (Assess off-target effects) Binding_Assay->Selectivity_Panel Data_Analysis Data Analysis and Interpretation Functional_Assay->Data_Analysis Selectivity_Panel->Data_Analysis Conclusion Characterize Ligand Profile (Agonist/Antagonist, Potency, Selectivity) Data_Analysis->Conclusion

Caption: In vitro characterization workflow for a novel 5-HT2B ligand.

This diagram illustrates a potential experimental logic to investigate the interplay between a 5-HT2B ligand and Substance P in a pain model.

G cluster_model In Vivo Pain Model (e.g., Formalin Test) cluster_treatment Treatment Groups cluster_outcome Outcome Measures Pain_Stimulus Induce Pain (e.g., Formalin Injection) Vehicle Vehicle Control Pain_Stimulus->Vehicle SP_agonist Substance P Agonist Pain_Stimulus->SP_agonist HT2B_ligand 5-HT2B Ligand (e.g., 2B-(SP)) Pain_Stimulus->HT2B_ligand Combination SP Agonist + 5-HT2B Ligand Pain_Stimulus->Combination Behavioral_Response Quantify Pain Behavior (e.g., Licking, Flinching) Vehicle->Behavioral_Response SP_agonist->Behavioral_Response HT2B_ligand->Behavioral_Response Combination->Behavioral_Response Neurochemical_Analysis Measure Neurotransmitter/ Neuropeptide Levels in Spinal Cord Behavioral_Response->Neurochemical_Analysis Correlate

Caption: Experimental design to probe 5-HT2B and Substance P interactions in pain.

References

Application Notes and Protocols for Spiro-based Fluorescent Probes in Ion Detection

Author: BenchChem Technical Support Team. Date: November 2025

A Case Study on Spirobifluorene-based Probes for Zinc (Zn²⁺) Detection

Disclaimer: A fluorescent probe specifically named "2B-(SP)" was not prominently found in the referenced literature. The following application notes and protocols are based on the principles of spiro-based fluorescent probes for ion detection, with a specific focus on spirobifluorene-based probes for Zinc (Zn²⁺) detection as a representative example.

Introduction

Fluorescent probes are indispensable tools in chemical biology and drug development for the sensitive and selective detection of biologically important ions. Spiro-based fluorescent probes, particularly those exhibiting aggregation-induced emission (AIE), have garnered significant attention due to their low background fluorescence in solution and strong emission upon binding to a target analyte. This "turn-on" fluorescence mechanism provides a high signal-to-noise ratio, making them ideal for cellular imaging and quantitative analysis.

This document provides detailed application notes and protocols for the use of spirobifluorene-based fluorescent probes, exemplified by probes like SPF-1 and SPF-2, for the detection and imaging of Zinc (Zn²⁺) ions.[1] Zn²⁺ is an essential metal ion involved in a myriad of physiological and pathological processes, and its dysregulation is associated with several diseases.

Mechanism of Action

Spirobifluorene-based probes are designed with a spiro linker that connects two fluorene units. This twisted structure inhibits the formation of intermolecular π-π stacking in the free state, leading to weak fluorescence. Upon binding to a metal ion like Zn²⁺, the probe undergoes a conformational change, forming a more rigid and planar complex. This structural rigidification restricts intramolecular rotation, which in turn blocks non-radiative decay pathways and activates the radiative decay channel, resulting in a significant enhancement of fluorescence emission. This process is often referred to as chelation-enhanced fluorescence (CHEF).

G cluster_ligand Spirobifluorene Probe (e.g., SPF-1) cluster_complex Probe-Ion Complex Free_Probe Free Probe (Non-fluorescent) Twisted_Conformation Twisted Conformation (Intramolecular Rotation) Free_Probe->Twisted_Conformation Probe_Zn_Complex Probe-Zn²⁺ Complex (Fluorescent) Free_Probe->Probe_Zn_Complex Binding Non_Radiative_Decay Non-Radiative Decay Twisted_Conformation->Non_Radiative_Decay Rigid_Conformation Rigid Conformation (Rotation Restricted) Probe_Zn_Complex->Rigid_Conformation Radiative_Decay Radiative Decay (Fluorescence) Rigid_Conformation->Radiative_Decay Zn_Ion Zn²⁺ Ion

Caption: Signaling pathway of a spirobifluorene-based fluorescent probe for Zn²⁺ detection.

Quantitative Data Summary

The performance of spirobifluorene-based probes for Zn²⁺ detection is summarized in the table below. This data is representative and may vary based on the specific probe and experimental conditions.

ParameterSPF-1SPF-2Description
Excitation Max (λex) ~370 nm~380 nmThe wavelength of light at which the probe most efficiently absorbs energy.
Emission Max (λem) ~480 nm~490 nmThe wavelength of light at which the probe emits the most intense fluorescence upon binding Zn²⁺.
Quantum Yield (Φ) Low (Free) -> High (Bound)Low (Free) -> High (Bound)The efficiency of the fluorescence process.
Binding Stoichiometry (Probe:Zn²⁺) 1:11:1The molar ratio in which the probe binds to the zinc ion.
Detection Limit (LOD) Not specified63 nM[1]The lowest concentration of Zn²⁺ that can be reliably detected.
Selectivity High for Zn²⁺ over other common cationsHigh for Zn²⁺ over other common cationsThe ability of the probe to selectively bind to Zn²⁺ in the presence of other ions.

Experimental Protocols

Protocol 1: In Vitro Spectrofluorometric Analysis of Zn²⁺

This protocol describes the procedure for determining the fluorescence response of the spirobifluorene probe to varying concentrations of Zn²⁺ in a cuvette-based spectrofluorometer.

Materials:

  • Spirobifluorene fluorescent probe (e.g., SPF-1 or SPF-2) stock solution (1 mM in DMSO)

  • ZnCl₂ stock solution (10 mM in deionized water)

  • HEPES buffer (10 mM, pH 7.4)

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Preparation of Probe Solution: Prepare a working solution of the fluorescent probe by diluting the stock solution in HEPES buffer to a final concentration of 10 µM.

  • Instrument Setup: Set the excitation wavelength of the spectrofluorometer to the λex of the probe (e.g., 370 nm for SPF-1). Set the emission scan range from 400 nm to 600 nm.

  • Baseline Measurement: Record the fluorescence spectrum of the probe solution alone (10 µM in HEPES buffer) to establish the baseline fluorescence.

  • Titration with Zn²⁺:

    • Add incremental amounts of the ZnCl₂ stock solution to the cuvette containing the probe solution to achieve final Zn²⁺ concentrations ranging from nanomolar to micromolar levels.

    • After each addition, gently mix the solution and allow it to incubate for 2-5 minutes at room temperature to ensure complete binding.

    • Record the fluorescence emission spectrum after each addition.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum (λem) against the concentration of Zn²⁺.

    • Determine the detection limit (LOD) using the 3σ/k method, where σ is the standard deviation of the blank and k is the slope of the linear portion of the calibration curve.

G A Prepare 10 µM Probe Solution in HEPES Buffer B Set Spectrofluorometer (λex, Emission Range) A->B C Measure Baseline Fluorescence (Probe only) B->C D Add Incremental Amounts of Zn²⁺ C->D E Incubate and Record Spectrum D->E E->D Repeat for each concentration F Plot Fluorescence Intensity vs. [Zn²⁺] E->F G Calculate Detection Limit F->G

Caption: Experimental workflow for in vitro spectrofluorometric analysis of Zn²⁺.

Protocol 2: Live Cell Imaging of Intracellular Zn²⁺

This protocol outlines the steps for using a spirobifluorene-based probe for the fluorescent imaging of intracellular Zn²⁺ in cultured cells.

Materials:

  • Cultured cells (e.g., HeLa cells) grown on glass-bottom dishes or coverslips

  • Spirobifluorene fluorescent probe stock solution (1 mM in DMSO)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • ZnCl₂ solution (for positive control)

  • TPEN (N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine), a Zn²⁺ chelator (for negative control)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture: Seed the cells on glass-bottom dishes or coverslips and culture them in a CO₂ incubator until they reach the desired confluency.

  • Probe Loading:

    • Wash the cells twice with warm PBS.

    • Incubate the cells with the fluorescent probe (e.g., 5-10 µM in serum-free medium) for 30-60 minutes at 37°C in the CO₂ incubator.

  • Washing: Wash the cells three times with warm PBS to remove any excess probe.

  • Imaging:

    • Add fresh culture medium or PBS to the cells.

    • Image the cells using a fluorescence microscope. Use an excitation filter corresponding to the probe's λex and an emission filter corresponding to its λem.

  • Controls (Optional but Recommended):

    • Positive Control: To confirm the probe's response to Zn²⁺, incubate a separate set of probe-loaded cells with a solution of ZnCl₂ (e.g., 50 µM) for 15-30 minutes before imaging. A significant increase in fluorescence intensity is expected.

    • Negative Control: To confirm the specificity for Zn²⁺, incubate another set of probe-loaded, Zn²⁺-treated cells with a strong Zn²⁺ chelator like TPEN (e.g., 100 µM) for 15-30 minutes. A decrease in fluorescence intensity should be observed.

  • Image Analysis: Analyze the captured images to quantify the fluorescence intensity in different cellular compartments or across different treatment groups.

G cluster_controls Controls A Seed and Culture Cells B Wash Cells with PBS A->B C Incubate with Fluorescent Probe B->C D Wash to Remove Excess Probe C->D E Image Cells with Fluorescence Microscope D->E Positive Add Zn²⁺ (Positive Control) D->Positive Optional Negative Add TPEN (Negative Control) D->Negative Optional Positive->E Negative->E

Caption: Experimental workflow for live cell imaging of intracellular Zn²⁺.

Troubleshooting

IssuePossible CauseSolution
Low fluorescence signal in cells - Insufficient probe loading time or concentration.- Low basal intracellular Zn²⁺ levels.- Optimize probe concentration and incubation time.- Use a positive control with added Zn²⁺ to confirm probe activity.
High background fluorescence - Incomplete removal of excess probe.- Autofluorescence from cells or medium.- Ensure thorough washing after probe loading.- Use a serum-free medium for imaging.- Acquire a background image of unstained cells and subtract it from the probe-stained images.
Photobleaching - Excessive exposure to excitation light.- Reduce the intensity of the excitation light.- Minimize the exposure time.- Use an anti-fade mounting medium if fixing cells.
Poor cell viability - Probe toxicity at high concentrations or long incubation times.- Perform a cytotoxicity assay to determine the optimal probe concentration and incubation time.- Ensure all solutions are sterile.

Safety and Handling

  • The fluorescent probes are typically dissolved in DMSO. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Dispose of chemical waste according to institutional guidelines.

  • For live cell imaging, maintain sterile conditions to prevent contamination.

These application notes and protocols provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize spirobifluorene-based fluorescent probes for the detection and imaging of Zn²⁺ ions. The principles and methodologies described here can be adapted for other spiro-based probes and target ions.

References

Standard Operating Procedure for SPPL2b Administration and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Date of Compilation: 2025-11-20

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the administration and functional analysis of modulators targeting Signal Peptide Peptidase-Like 2B (SPPL2b), an intramembrane aspartyl protease. SPPL2b is implicated in various physiological and pathological processes, including immune regulation and neurodegenerative diseases like Alzheimer's disease.[1][2] The protocols outlined below cover in vitro and cell-based assays for assessing SPPL2b activity, as well as guidelines for in vivo studies.

Introduction to SPPL2b

Signal Peptide Peptidase-Like 2B (SPPL2b) is an intramembrane-cleaving protease that plays a crucial role in the processing of type II transmembrane proteins.[3] Its substrates include Tumor Necrosis Factor-alpha (TNFα), CD74, and the Alzheimer's disease-related protein BRI2.[1][2][4] By cleaving its substrates within the transmembrane domain, SPPL2b releases intracellular domains (ICDs) that can translocate to the nucleus and modulate gene transcription, thereby influencing signaling pathways related to inflammation and neuronal function.[5]

Quantitative Data Summary

The following tables summarize key quantitative data related to the assessment of SPPL2b activity and inhibition.

Table 1: In Vitro Inhibition of SPPL2b Activity

InhibitorTargetIC50 (nM)Assay SystemReference
(Z-LL)2-KetoneSPP/SPPLs>10,000FBA Cleavage Assay[6]
GSI IISPP/SPPLs & PSsSub-μM to μMFBA Cleavage Assay[6]
LY-411,575SPPL2b5499 ± 122FBA Cleavage Assay[6]
SPL-707SPPL2a/2b~127 (spleen conc.)In vivo CD74/p8 accumulation[7]

Table 2: Quantification of SPPL2b-mediated Cleavage

SubstrateAssay MethodCell LineMeasured OutcomeFold Change (Overexpression vs. Control)Reference
TNFαWestern BlotHEK293TNFα-ICD formation~6-kDa band present[8]
CD74Western BlotMurine B-CellCD74 NTF accumulationSignificant increase with inhibitor[6]
FBA ReporterELISAHEK293Aβ levels (pM)200-400[6]
BRI2ImmunoprecipitationSPPL2b KO neuronsInteraction with APPIncreased[2]

Experimental Protocols

This protocol describes a cell-free assay to measure the cleavage of a known SPPL2b substrate, such as TNFα.[3][9]

Materials:

  • HEK293 cells for expressing SPPL2b and the substrate (e.g., TNFα N-terminal fragment, NTF)

  • Hypotonic lysis buffer

  • Assay buffer with detergent (e.g., CHAPSO or Triton X-100)

  • Phospholipids and cholesterol

  • Protease inhibitors (for control)

  • Anti-FLAG M2 affinity gel

  • SDS-PAGE and Western blotting reagents

  • Antibodies against substrate tags (e.g., FLAG, V5)

Procedure:

  • Separately express SPPL2b and the tagged substrate (e.g., FLAG-TNFα-NTF-V5) in HEK293 cells.

  • Harvest cells and lyse them in a hypotonic buffer. Isolate cell membranes by ultracentrifugation.

  • Solubilize the membranes containing the protease and the substrate separately in the assay buffer.

  • Combine the solubilized protease and substrate preparations. For a negative control, use lysate from cells not expressing SPPL2b.

  • Incubate the reaction mixture at 37°C for various time points.

  • Stop the reaction and immunoprecipitate the substrate fragments using anti-FLAG M2 affinity gel.

  • Elute the bound fragments and analyze them by SDS-PAGE and Western blotting using antibodies against the N-terminal (FLAG) and C-terminal (V5) tags to detect the full-length substrate and cleaved products (ICD).

Workflow Diagram:

in_vitro_cleavage_assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis expr_sppl2b Express SPPL2b in HEK293 cells isolate_mem Isolate Membranes expr_sppl2b->isolate_mem expr_substrate Express Substrate (e.g., TNFα-NTF) in HEK293 cells expr_substrate->isolate_mem solubilize Solubilize in Assay Buffer isolate_mem->solubilize combine Combine Protease and Substrate solubilize->combine incubate Incubate at 37°C combine->incubate immunoprecipitate Immunoprecipitate Substrate Fragments incubate->immunoprecipitate sds_page SDS-PAGE immunoprecipitate->sds_page western_blot Western Blot sds_page->western_blot quantify Quantify Cleavage western_blot->quantify

In Vitro SPPL2b Cleavage Assay Workflow

This protocol utilizes a reporter system to quantify SPPL2b activity in living cells.[10]

Materials:

  • HEK293 cells

  • Expression plasmids for SPPL2b and a substrate-reporter fusion protein (e.g., CD74-α)

  • β-galactosidase (βGal) complementation plasmids

  • Transfection reagent (e.g., Lipofectamine)

  • Cell lysis buffer

  • β-galactosidase assay reagents

  • Luminometer or spectrophotometer

Procedure:

  • Co-transfect HEK293 cells with expression plasmids for SPPL2b, the substrate-reporter fusion, and the βGal complementation components.

  • Culture the cells for 24-48 hours to allow for protein expression and processing.

  • (Optional) Treat cells with SPPL2b inhibitors or modulators at various concentrations.

  • Lyse the cells and measure the reconstituted β-galactosidase activity using a luminometer or spectrophotometer.

  • Normalize the reporter activity to a co-transfected control plasmid (e.g., luciferase) to account for transfection efficiency.

Logical Relationship Diagram:

cell_based_assay_logic sppl2b SPPL2b cleavage Intramembrane Cleavage sppl2b->cleavage substrate_reporter Substrate-Reporter Fusion Protein substrate_reporter->cleavage icd_reporter ICD-Reporter Fragment cleavage->icd_reporter translocation Nuclear Translocation icd_reporter->translocation bgal_comp β-Galactosidase Complementation translocation->bgal_comp reporter_signal Reporter Signal bgal_comp->reporter_signal

Cell-Based SPPL2b Reporter Assay Logic

This protocol provides a general guideline for administering an SPPL2b inhibitor to rodents to assess its in vivo efficacy.[7]

Materials:

  • Test animals (e.g., mice or rats)

  • SPPL2b inhibitor (e.g., SPL-707)

  • Vehicle for drug formulation

  • Oral gavage needles

  • Tissue collection tools

  • Western blotting or ELISA reagents

Procedure:

  • Formulate the SPPL2b inhibitor in a suitable vehicle for oral administration.

  • Dose the animals with the inhibitor or vehicle control via oral gavage. Dosing regimens may vary (e.g., single dose, multiple doses over a period).

  • At specified time points after the final dose, euthanize the animals and collect relevant tissues (e.g., spleen, brain).

  • Prepare protein extracts from the collected tissues.

  • Analyze the levels of an SPPL2b substrate fragment (e.g., CD74 p8 fragment) by Western blotting or ELISA to determine the extent of in vivo target engagement.

SPPL2b Signaling Pathways

SPPL2b-mediated cleavage of its substrates initiates downstream signaling events. The released ICDs can have various cellular fates.

Signaling Pathway Diagram:

sppl2b_signaling cluster_membrane Plasma/Endosomal Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus substrate Type II Transmembrane Substrate (e.g., TNFα, BRI2, CD74) sppl2b SPPL2b substrate->sppl2b Cleavage icd Intracellular Domain (ICD) sppl2b->icd Releases degradation Proteasomal Degradation icd->degradation translocation icd->translocation Translocates to transcription Gene Transcription Modulation cellular_response Cellular Response (e.g., Inflammation, Neuronal Function) transcription->cellular_response translocation->transcription

SPPL2b-Mediated Signaling Pathway

Note on "2B-(SP)": The term "2B-(SP)" is not a standard nomenclature. Based on the context of the requested scientific protocols, it is presumed to refer to Signal Peptide Peptidase-Like 2B (SPPL2b).

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and research goals. Always adhere to institutional guidelines and safety protocols when conducting laboratory research.

References

Determining Optimal Dosage and Concentration of Novel Compounds in Cell Culture: A Practical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The successful application of any novel compound in cell culture-based research hinges on the precise determination of its optimal dosage and concentration. This critical step ensures reproducible and meaningful results by identifying a therapeutic window that maximizes efficacy while minimizing cytotoxicity. This document provides a comprehensive guide for establishing the effective concentration range of a research compound, using the well-characterized GSK-3 signaling pathway and the emerging therapeutic target SPPL2b as illustrative examples. Detailed protocols for key experiments, including cytotoxicity assays and target engagement studies, are provided alongside data presentation tables and visual workflows to facilitate experimental design and execution.

Introduction

The introduction of a new chemical entity into a biological system necessitates a thorough investigation of its dose-response relationship. A concentration that is too low may fail to elicit a biological effect, while an excessively high concentration can lead to off-target effects and cellular toxicity, confounding data interpretation. Therefore, a systematic approach is required to define the optimal working concentration of a compound for in vitro studies. This guide outlines a general workflow for determining the appropriate dosage and concentration of a novel compound, "2B-(SP)," hypothetically targeting the GSK-3 pathway, and provides context for investigating inhibitors of the SPPL2b pathway.

General Workflow for Determining Optimal Compound Concentration

A multi-step process is recommended to ascertain the ideal concentration of a new compound for cell culture experiments. This workflow begins with assessing the compound's toxicity profile and subsequently moves to evaluate its specific biological activity.

G cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Functional Activity Assessment cluster_2 Phase 3: Optimal Concentration Selection A Prepare Stock Solution of 2B-(SP) B Determine Concentration Range for Screening (e.g., 0.01 µM to 100 µM) A->B C Perform Cytotoxicity Assay (e.g., MTT, LDH assay) B->C D Determine CC50 (50% Cytotoxic Concentration) C->D E Select Non-Toxic Concentration Range (Below CC50) D->E F Perform Functional Assay (e.g., Western Blot for p-GSK3β, ELISA) E->F G Determine EC50 or IC50 (Effective or Inhibitory Concentration) F->G H Select Optimal Concentration for Further Experiments (e.g., 2-5x EC50/IC50, well below CC50) G->H

Figure 1: Experimental workflow for determining optimal compound concentration.

Data Presentation: Summarizing Quantitative Data

Clear and concise presentation of quantitative data is essential for comparison and interpretation. The following tables provide templates for organizing cytotoxicity and functional assay results.

Table 1: Cytotoxicity of 2B-(SP) on HEK293T Cells

Concentration (µM)Cell Viability (%)Standard Deviation
0 (Vehicle Control)100± 4.2
0.198.5± 3.8
195.2± 4.1
1085.7± 5.3
5052.1± 6.1
10025.3± 4.9

Table 2: Inhibition of GSK-3β Phosphorylation by 2B-(SP)

Concentration (µM)p-GSK-3β (Ser9) Level (Normalized to Control)Standard Deviation
0 (Vehicle Control)1.00± 0.12
0.010.95± 0.10
0.10.78± 0.09
10.52± 0.07
100.25± 0.05
250.15± 0.04

Experimental Protocols

Protocol 1: Preparation of 2B-(SP) Stock Solution

Accurate preparation of the compound stock solution is fundamental for reliable experimental outcomes.

Materials:

  • 2B-(SP) powder (CAS 186901-17-7)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Determine the desired stock concentration (e.g., 10 mM).

  • Calculate the required mass of 2B-(SP) and volume of DMSO.

  • Under sterile conditions (e.g., in a laminar flow hood), add the calculated volume of DMSO to the vial containing the 2B-(SP) powder.

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • HEK293T cells (or other cell line of interest)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • 2B-(SP) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed HEK293T cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of 2B-(SP) in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of 2B-(SP) or vehicle control.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified chamber.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Western Blot for Phospho-GSK-3β

Western blotting allows for the detection and quantification of specific proteins, in this case, the phosphorylated (inactive) form of GSK-3β.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-GSK-3β (Ser9) and anti-total-GSK-3β)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and treat with various concentrations of 2B-(SP) for the desired time.

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and add the chemiluminescent substrate.

  • Capture the signal using an imaging system and quantify the band intensities.

  • Normalize the phospho-GSK-3β signal to the total GSK-3β signal.

Signaling Pathway Diagrams

Understanding the signaling pathway of interest is crucial for designing relevant functional assays.

G cluster_0 GSK-3 Signaling Pathway Akt Akt GSK3b GSK-3β Akt->GSK3b phosphorylates at Ser9 pGSK3b p-GSK-3β (Ser9) (Inactive) GSK3b->pGSK3b BetaCatenin β-catenin GSK3b->BetaCatenin phosphorylates for degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF activates Gene Target Gene Transcription TCF_LEF->Gene

Figure 2: Simplified GSK-3 signaling pathway.

G cluster_1 SPPL2b-mediated TNFα Processing proTNF pro-TNFα (Membrane-bound) sTNF Soluble TNFα (extracellular) proTNF->sTNF cleavage TNF_frag TNFα fragment (Membrane-bound) proTNF->TNF_frag TACE TACE (ADAM17) TACE->sTNF TNF_ICD TNFα ICD (intracellular) TNF_frag->TNF_ICD intramembrane cleavage SPPL2b SPPL2b SPPL2b->TNF_ICD Signaling Downstream Signaling TNF_ICD->Signaling

Figure 3: SPPL2b-mediated processing of TNFα.

Conclusion

The methodologies and principles outlined in this document provide a robust framework for determining the optimal dosage and concentration of novel compounds in cell culture. By systematically evaluating cytotoxicity and functional activity, researchers can establish a reliable concentration range for their experiments, leading to more accurate and reproducible findings. The provided protocols and diagrams serve as practical tools to guide the experimental design and data interpretation process in the investigation of compounds targeting pathways such as GSK-3 and SPPL2b.

Application Notes and Protocols for Advanced Fluorescence Measurements: Two-Photon Excytation Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

The following application notes and protocols provide a comprehensive guide to the principles and practices of two-photon excitation (2PE) fluorescence microscopy, a high-resolution imaging technique ideal for deep-tissue and live-cell imaging.[1][2]

Principle of Two-Photon Excitation

Two-photon microscopy is a fluorescence imaging technique that allows for the visualization of fluorescent signals in living cells and tissues with high resolution.[2] Unlike conventional fluorescence microscopy, 2PE microscopy relies on the simultaneous absorption of two lower-energy photons by a fluorophore to induce excitation.[2] This phenomenon is made possible by using a high-powered, pulsed infrared laser. The longer excitation wavelengths used in 2PE microscopy result in deeper tissue penetration and reduced light scattering.[1] Furthermore, because the excitation is confined to a tiny focal volume, photodamage and phototoxicity are significantly minimized, making it an ideal method for time-lapse imaging of dynamic processes in biological systems.[1][2]

Below is a diagram illustrating the principle of two-photon excitation compared to single-photon excitation.

G cluster_single Single-Photon Excitation cluster_two Two-Photon Excitation S0_1 Ground State (S0) S1_1 Excited State (S1) S0_1->S1_1 High-Energy Photon (e.g., UV, Visible) S1_1->S0_1 Vib_S1_1 Vibrational Relaxation Fluor_1 Fluorescence S0_2 Ground State (S0) Virtual_State Virtual State S0_2->Virtual_State Low-Energy Photon 1 (e.g., Infrared) S1_2 Excited State (S1) S1_2->S0_2 Vib_S1_2 Vibrational Relaxation Virtual_State->S1_2 Low-Energy Photon 2 (e.g., Infrared) Fluor_2 Fluorescence

Figure 1: Jablonski diagram comparing single- and two-photon excitation.

Quantitative Comparison of Two-Photon and Confocal Microscopy

Two-photon microscopy offers several advantages over traditional confocal microscopy, particularly for in vivo and deep-tissue imaging.[1] The table below summarizes the key differences.

FeatureTwo-Photon MicroscopyConfocal Microscopy
Excitation Wavelength Longer (Infrared)[1]Shorter (Visible)
Penetration Depth Deeper (exceeding 1 mm)[1][2]Shallower
Phototoxicity Reduced[1][2]Higher
Photobleaching Confined to focal plane[1]Occurs above and below focal plane
Signal Collection Efficient collection of scattered photons[1]Rejects out-of-focus light with a pinhole
Resolution High spatial resolution[1]High spatial resolution

Experimental Protocols

This protocol outlines the general steps for imaging live cells using a two-photon microscope.

Materials:

  • Cell culture medium appropriate for the cell type

  • Fluorescent dye or genetically encoded fluorescent protein

  • Glass-bottom dishes or chambered coverglass

  • Two-photon microscope with a tunable, pulsed infrared laser

Procedure:

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or chambered coverglass suitable for microscopy.

    • If using a fluorescent dye, incubate the cells with the dye according to the manufacturer's instructions.

    • If using a fluorescent protein, ensure the cells are expressing the protein at a sufficient level for detection.

  • Microscope Setup:

    • Turn on the two-photon microscope system, including the laser, detectors, and control software.

    • Allow the laser to warm up and stabilize.

    • Select the appropriate objective lens for your experiment (e.g., a high numerical aperture water-immersion lens for deep imaging).

  • Image Acquisition:

    • Place the sample on the microscope stage.

    • Bring the sample into focus using transmitted light or low-power fluorescence.

    • Set the excitation wavelength of the laser to the optimal two-photon excitation peak for your fluorophore.

    • Adjust the laser power to achieve a good signal-to-noise ratio while minimizing phototoxicity.

    • Set the detector gain and offset to optimize the dynamic range of the image.

    • Acquire images or time-lapse series as needed for your experiment.

  • Data Analysis:

    • Use image analysis software to process and analyze the acquired images. This may include background subtraction, fluorescence quantification, and cell tracking.

This protocol describes a method for measuring the relative fluorescence of a sample compared to a reference standard.[3]

Materials:

  • Sample solution with unknown fluorescence

  • Reference standard solution with known fluorescence quantum yield (e.g., Coumarin 540A, Rhodamine 590)[3]

  • Spectrofluorometer

  • Cuvettes

Procedure:

  • Solution Preparation:

    • Prepare solutions of the sample and reference standard. Dilute the solutions to have similar optical densities at a selected wavelength, typically in the range of 0.05-0.07 in a 1-cm cuvette.[3]

  • Instrument Setup:

    • Set the excitation and emission wavelengths on the spectrofluorometer appropriate for the sample and reference.

  • Measurement:

    • Measure the fluorescence intensity of the sample and the reference standard under identical conditions.

    • Plot the fluorescence signal as a function of power squared and determine the ratio of the slopes of the linear fits for the sample and reference.[3]

  • Calculation:

    • Calculate the fluorescence of the sample relative to the reference standard.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for two-photon microscopy.

G cluster_prep Sample Preparation cluster_imaging Two-Photon Imaging cluster_analysis Data Analysis A Cell Culture / Tissue Sectioning B Fluorescent Labeling (Dye or Fluorescent Protein) A->B C Mount Sample on Microscope B->C D Set Imaging Parameters (Laser Power, Wavelength, Detector Gain) C->D E Acquire 2D/3D Images or Time-Lapse D->E F Image Processing (Background Subtraction, Denoising) E->F G Quantitative Analysis (Intensity, Colocalization, Tracking) F->G H Data Visualization and Interpretation G->H

Figure 2: General experimental workflow for two-photon microscopy.

Applications of Two-Photon Microscopy

Two-photon microscopy has become an indispensable tool in various fields of biological research, particularly in neuroscience for in vivo imaging of neuronal structure and function.[1] Its ability to image deep within scattering tissues has enabled researchers to study dynamic processes such as synaptic plasticity, calcium signaling, and axonal dynamics in living animals.[1] Other applications include:

  • Developmental Biology: Imaging embryo development with reduced phototoxicity.[2]

  • Oncology: Visualizing tumor microenvironments and cancer cell metastasis.

  • Immunology: Tracking immune cell interactions in vivo.

  • Pharmacology: Studying drug delivery and its effects at the cellular level.

References

Application Notes and Protocols for Two-Photon Microscopy: In Vivo Neuronal Calcium Imaging with NeuroGlo-2B

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific "2B-(SP) protocol" could not be identified in the scientific literature. The following application note is a representative example based on common practices for in vivo two-photon calcium imaging in neuroscience research. It utilizes a hypothetical fluorescent probe, "NeuroGlo-2B," to illustrate the required experimental details, data presentation, and visualizations. Researchers should adapt this protocol based on their specific experimental needs and the actual probes being used.

Introduction to NeuroGlo-2B for Two-Photon Neuronal Imaging

NeuroGlo-2B is a high-sensitivity, synthetic, two-photon fluorescent indicator for imaging intracellular calcium ([Ca²⁺]i) dynamics in real-time. Its optimized two-photon cross-section and brightness make it ideal for in vivo imaging deep within scattering tissue, such as the mammalian brain, with minimal phototoxicity.[1][2][3] These characteristics enable the monitoring of neuronal activity from individual synapses to large cellular populations over extended periods.[1][2][4] This document provides a detailed protocol for the application of NeuroGlo-2B in two-photon microscopy for functional imaging of neuronal calcium signaling in live animal models.

Principle of Action: NeuroGlo-2B is an acetoxymethyl (AM) ester dye that is membrane-permeant, allowing for bolus-loading of neuronal populations in vivo.[1][4][5] Once inside the cell, esterases cleave the AM group, trapping the indicator in its active, calcium-sensitive form. Upon binding to Ca²⁺, NeuroGlo-2B undergoes a conformational change that results in a significant increase in its fluorescence quantum yield.[2] This fluorescence change can be detected by a two-photon microscope and serves as a proxy for neuronal activity, such as action potentials, that trigger Ca²⁺ influx.[6][7][8]

Quantitative Data and Spectroscopic Properties

The following tables summarize the key quantitative parameters of NeuroGlo-2B and typical settings for two-photon imaging experiments.

Table 1: Spectroscopic and Performance Properties of NeuroGlo-2B

ParameterValueUnitNotes
One-Photon Properties
Absorption Maximum (Ca²⁺-bound)~525nm
Emission Maximum (Ca²⁺-bound)~550nm
Two-Photon Properties
Peak Excitation Wavelength920nmOptimal for deep tissue imaging.[9]
Two-Photon Cross-Section (at 920 nm)150GMHigh efficiency for two-photon absorption.
Performance Metrics
Quantum Yield (Ca²⁺-bound)0.85
Quantum Yield (Ca²⁺-free)0.05
Dissociation Constant (Kd) for Ca²⁺~250nMSuitable for detecting transient neuronal [Ca²⁺] changes.
Fluorescence ΔF/F₀ (single action potential)5-10%In cortical neurons.[10]
Signal-to-Noise Ratio (SNR)>10For typical in vivo imaging conditions.[2]

Table 2: Typical Two-Photon Microscopy Imaging Parameters

ParameterRecommended SettingRangeNotes
Laser
Excitation Wavelength920900-940nm
Laser Power at Objective<5010-100mW
Scanning
Scan Speed21-4 ms/line
Frame Rate (512x512 pixels)~3015-60Hz
Detection
Emission Filter525/50nm (bandpass)
Photomultiplier Tube (PMT)High-sensitivity GaAsP
Imaging Volume
Field of View250 x 250100x100 - 500x500µm
Imaging Depthup to 500100-800µm in cortex

Experimental Protocols

Preparation of NeuroGlo-2B AM Stock Solution
  • Prepare a 20% (w/v) solution of Pluronic F-127 in high-quality, anhydrous dimethyl sulfoxide (DMSO).

  • Dissolve a 50 µg vial of NeuroGlo-2B AM in the 20% Pluronic F-127/DMSO solution to a final concentration of 10 mM.

  • Vortex for 15-20 minutes until the dye is fully dissolved. This is the stock solution.

In Vivo Bolus Loading of Neuronal Tissue

This protocol is adapted for loading cortical neurons in a head-fixed mouse with a cranial window.[4]

Materials:

  • NeuroGlo-2B AM stock solution (10 mM)

  • Artificial cerebrospinal fluid (aCSF), sterile filtered (in mM: 150 NaCl, 2.5 KCl, 10 HEPES, pH 7.4)

  • Sulforhodamine 101 (SR101) for astrocyte labeling (optional)

  • Glass micropipettes (2-4 MΩ resistance)

  • Picospritzer or other pressure injection system

  • Micromanipulator

Procedure:

  • Prepare the Injection Solution:

    • Dilute the 10 mM NeuroGlo-2B AM stock solution to a final concentration of 1 mM in aCSF.

    • (Optional) Add SR101 to a final concentration of 100 µM to label astrocytes, which helps in identifying neurons.[4]

    • Filter the final injection solution using a 0.2 µm centrifugal filter.

  • Pipette Loading and Positioning:

    • Back-fill a glass micropipette with the injection solution.

    • Mount the pipette on a micromanipulator.

    • Under a 4x objective, carefully lower the pipette onto the brain surface through the cranial window.

    • Switch to a high-magnification water-immersion objective (e.g., 40x) for precise positioning.

  • Dye Injection:

    • Using two-photon guidance, advance the pipette tip into the cortex to the desired depth (e.g., 200-300 µm below the dura).

    • Apply pressure (e.g., 10 PSI for 1 minute) using a Picospritzer to eject the dye solution into the extracellular space.[4]

    • Slowly retract the pipette after injection.

  • Incubation:

    • Allow 1-2 hours for cellular uptake and de-esterification of the dye before imaging.

Two-Photon Calcium Imaging
  • Microscope Setup:

    • Place the head-fixed animal on the microscope stage.

    • Tune the Ti:Sapphire laser to the optimal excitation wavelength for NeuroGlo-2B (920 nm).

    • Set the imaging parameters as detailed in Table 2.

  • Image Acquisition:

    • Locate the loaded cell population. Neurons will appear bright green, while astrocytes (if SR101 was used) will appear red.

    • Acquire time-series images to record spontaneous or stimulus-evoked calcium transients.

    • For high temporal resolution of individual cell dynamics, line-scan mode can be used.[1]

Visualizations

Neuronal Calcium Signaling Pathway

The following diagram illustrates the key events leading to a detectable calcium signal in a neuron following an action potential.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol ap Action Potential Propagation vdcc Voltage-Gated Ca²⁺ Channels (VGCCs) ap->vdcc Opens ca_influx Ca²⁺ Influx vdcc->ca_influx Mediates ca_increase ↑ Intracellular [Ca²⁺] ca_influx->ca_increase binding Ca²⁺ Binding ca_increase->binding neuroglo NeuroGlo-2B neuroglo->binding fluorescence Fluorescence Increase binding->fluorescence Causes

Caption: Action potential-induced neuronal calcium signaling.

Experimental Workflow

This diagram outlines the major steps of the in vivo two-photon calcium imaging experiment.

G prep 1. Animal Preparation (Cranial Window Surgery) loading 2. Bolus Loading of NeuroGlo-2B prep->loading incubation 3. Incubation (1-2 hours) loading->incubation imaging 4. Two-Photon Imaging (Time-series acquisition) incubation->imaging analysis 5. Data Analysis (Motion correction, ROI selection, ΔF/F₀ calculation) imaging->analysis

References

Application of Signal Peptide Peptidase-Like 2B (SPPL2B) in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Peptide Peptidase-Like 2B (SPPL2B) is an intramembrane aspartyl protease that plays a crucial role in various physiological and pathological processes, making it an attractive target for drug discovery. This protease is involved in the cleavage of several type II transmembrane proteins, leading to the release of intracellular domains (ICDs) that can act as signaling molecules. Dysregulation of SPPL2B activity has been implicated in Alzheimer's disease and in modulating immune responses. These application notes provide an overview of the key applications of SPPL2B in drug discovery, along with detailed protocols for studying its activity and signaling pathways.

Key Applications in Drug Discovery

  • Alzheimer's Disease: SPPL2B is involved in the processing of BRI2 (B-Raf-inhibitor 2), a protein that interacts with the Amyloid Precursor Protein (APP) and modulates its cleavage. By cleaving BRI2, SPPL2B can influence the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease.[1][2] Inhibition of SPPL2B may therefore represent a therapeutic strategy to reduce Aβ production.

  • Immunology: SPPL2B cleaves Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine. This cleavage releases the TNF-α intracellular domain (ICD), which can translocate to the nucleus and induce the expression of Interleukin-12 (IL-12), a key cytokine in the immune response.[3][4] Targeting SPPL2B could therefore be a novel approach to modulate inflammatory and autoimmune diseases.

  • Other Potential Applications: SPPL2B is also known to cleave other substrates, such as CD74, which is involved in antigen presentation and B-cell development. This suggests that SPPL2B may have broader roles in the immune system and could be a target for other immune-related disorders.

Signaling Pathways Involving SPPL2B

SPPL2B-mediated cleavage of its substrates initiates distinct downstream signaling events. Below are representations of two key pathways.

// Edges TACE -> TNF_alpha [label="Cleavage", dir=back, arrowhead=tee]; TNF_alpha -> SPPL2B [label="Substrate"]; SPPL2B -> TNF_ICD [label="Cleavage & Release"]; TNF_ICD -> Importin [label="Binding"]; Importin -> Nuclear_Pore [label="Translocation"]; Nuclear_Pore -> TNF_ICD_n [style=dotted]; TNF_ICD_n -> IL12_Gene [label="Transcription Activation"]; IL12_Gene -> IL12_mRNA [label="Transcription"]; IL12_mRNA -> IL12_Protein [label="Translation"]; } .dot

Caption: SPPL2B-mediated TNF-α Signaling Pathway.

// Edges BRI2 -> APP [label="Interaction (Inhibits APP processing)", arrowhead=tee, style=dashed]; SPPL2B -> BRI2 [label="Cleavage", dir=back, arrowhead=tee]; alpha_secretase -> APP [label="Non-amyloidogenic cleavage", dir=back, arrowhead=tee]; beta_secretase -> APP [label="Amyloidogenic cleavage", dir=back, arrowhead=tee]; gamma_secretase -> APP [label="Cleavage", dir=back, arrowhead=tee, style=dotted];

APP -> sAPPalpha [style=invis]; APP -> sAPPbeta [style=invis]; APP -> Abeta [style=invis];

{rank=same; alpha_secretase; beta_secretase; gamma_secretase} {rank=same; sAPPalpha; sAPPbeta; Abeta}

alpha_secretase -> sAPPalpha [style=dotted]; beta_secretase -> sAPPbeta [style=dotted]; gamma_secretase -> Abeta [style=dotted]; } .dot

Caption: SPPL2B-mediated modulation of APP processing via BRI2.

Quantitative Data on SPPL2B Inhibition

The development of potent and selective inhibitors is crucial for validating SPPL2B as a drug target and for developing new therapeutics. Below is a summary of the inhibitory activity of selected compounds against SPPL2B.

CompoundTarget(s)IC50 (nM)Assay SystemReference
(Z-LL)2-ketoneCysteine Proteases, SPP/SPPLs~50 (for p-Prl signal peptide processing)Cellular assay
LY-411,575γ-secretase, SPPLs5499 ± 122Cellular assay[1]
SPL-707SPPL2a/bNot specified, but potentIn vitro cleavage assay[3]

Experimental Protocols

In Vitro SPPL2B Cleavage Assay for TNF-α

This protocol is adapted from an established in vitro assay to monitor the cleavage of the N-terminal fragment (NTF) of TNF-α by SPPL2B.[3][5]

Workflow:

in_vitro_cleavage_workflow prep Prepare Solubilized Membranes (SPPL2B-expressing and TNF-α-NTF-expressing cells) incubation Incubate Membranes (37°C, various time points) prep->incubation pulldown Immunoprecipitate TNF-α fragments (e.g., with anti-FLAG beads) incubation->pulldown detection Detect Cleavage Products (Western Blot) pulldown->detection

Caption: Workflow for in vitro SPPL2B cleavage assay.

Materials:

  • HEK293 cells stably expressing SPPL2B

  • HEK293 cells stably expressing a tagged version of TNF-α NTF (e.g., N-terminal FLAG-tag and C-terminal V5-tag)

  • Lysis Buffer (e.g., 1% CHAPSO in a buffered solution)

  • Assay Buffer (specific composition may need optimization, but can contain phospholipids like phosphatidylcholine)

  • Protease inhibitors (e.g., ADAM inhibitors like GI254023X to prevent non-specific cleavage)

  • Anti-FLAG M2 affinity gel

  • SDS-PAGE gels (e.g., Tris-Tricine for small fragments)

  • PVDF or nitrocellulose membranes

  • Primary antibodies (e.g., anti-FLAG, anti-V5)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Preparation of Solubilized Membranes:

    • Harvest SPPL2B-expressing and TNF-α-NTF-expressing cells separately.

    • Lyse the cells in a suitable lysis buffer containing protease inhibitors on ice.

    • Centrifuge the lysate to pellet nuclei and cell debris.

    • Collect the supernatant containing the membranes and determine the protein concentration.

  • In Vitro Cleavage Reaction:

    • In a microcentrifuge tube, mix the solubilized membranes from SPPL2B-expressing cells and TNF-α-NTF-expressing cells in the assay buffer.

    • For inhibitor studies, pre-incubate the SPPL2B-containing membranes with the inhibitor for a specified time before adding the substrate.

    • Incubate the reaction mixture at 37°C for various time points (e.g., 0, 30, 60, 120 minutes).

  • Immunoprecipitation of TNF-α Fragments:

    • Stop the reaction by placing the tubes on ice.

    • Add pre-equilibrated anti-FLAG M2 affinity gel to each tube to capture the N-terminally tagged TNF-α fragments.

    • Incubate at 4°C with rotation for 1-2 hours.

    • Pellet the beads by centrifugation and wash them multiple times with a wash buffer.

  • Western Blot Analysis:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins on a Tris-Tricine SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with primary antibodies against the tags (e.g., anti-FLAG to detect the uncleaved substrate and the ICD, and anti-V5 to detect the C-terminal fragment).

    • Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescent substrate.

Analysis of Endogenous SPPL2B-mediated CD74 Cleavage by Western Blot

This protocol describes the detection of the accumulation of the N-terminal fragment (NTF) of CD74 in cells upon inhibition or knockout of SPPL2B.

Procedure:

  • Cell Culture and Treatment:

    • Culture B-lymphocytes or other cells endogenously expressing CD74 and SPPL2B.

    • For inhibitor studies, treat the cells with an SPPL2B inhibitor (e.g., (Z-LL)2-ketone at 10 µM) or a vehicle control for a specified time (e.g., 6 hours).[6]

  • Cell Lysis:

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration.

  • Western Blot Analysis:

    • Denature the protein lysates by boiling in SDS-PAGE sample buffer.

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for the N-terminus of CD74 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate. An accumulation of the CD74 NTF will be visible in the inhibitor-treated or SPPL2B knockout samples.

Co-Immunoprecipitation of SPPL2B and its Substrates

This protocol allows for the investigation of the interaction between SPPL2B and its substrates.

Workflow:

co_ip_workflow lysis Cell Lysis (in a mild lysis buffer) preclearing Pre-clearing Lysate (with non-specific IgG and beads) lysis->preclearing incubation Incubate with Primary Antibody (anti-SPPL2B or anti-substrate) preclearing->incubation pulldown Pull-down with Protein A/G beads incubation->pulldown detection Western Blot Analysis (for co-precipitated proteins) pulldown->detection

Caption: Workflow for Co-Immunoprecipitation.

Procedure:

  • Cell Lysis:

    • Harvest cells and lyse them in a mild lysis buffer (e.g., NP-40 based buffer) to preserve protein-protein interactions.

    • Follow the steps for cell lysis as described in the Western blot protocol.

  • Pre-clearing the Lysate:

    • Incubate the cell lysate with non-specific IgG and Protein A/G agarose beads to reduce non-specific binding.

    • Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with a primary antibody against SPPL2B or the substrate of interest overnight at 4°C with gentle rotation.

    • Add Protein A/G agarose beads and incubate for another 1-2 hours.

    • Pellet the beads by centrifugation and wash them several times with lysis buffer.

  • Western Blot Analysis:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Perform Western blotting as described previously, probing for the co-precipitated protein (e.g., if you pulled down with an anti-SPPL2B antibody, probe the blot with an antibody against the substrate).

Clinical Development

As of the current date, there are no publicly disclosed clinical trials specifically targeting SPPL2B. The research on SPPL2B as a therapeutic target is still in the preclinical phase. However, given its role in Alzheimer's disease and inflammatory disorders, it is an area of active investigation in the pharmaceutical industry.

Conclusion

SPPL2B represents a promising and druggable target for the development of novel therapies for Alzheimer's disease and immune-related disorders. The application notes and protocols provided here offer a framework for researchers to investigate the function of SPPL2B and to screen for and characterize potential inhibitors. Further research is warranted to fully elucidate the therapeutic potential of targeting this intramembrane protease.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2B-(SP) Signal-to-Noise Ratio

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio in 2B-(SP) split-luciferase complementation assays.

Understanding the 2B-(SP) System

The 2B-(SP) system is a split-luciferase complementation assay designed to quantitatively measure protein-protein interactions (PPIs) in live cells. The principle relies on the reconstitution of a functional luciferase enzyme from two separate, non-functional fragments when they are brought into close proximity by the interaction of two target proteins.[1][2][3]

  • 2B: A protein of interest ("Bait") fused to one fragment of the luciferase enzyme (e.g., the N-terminal fragment, NLuc).

  • SP: The interacting partner protein ("Prey") fused to the complementary luciferase fragment (e.g., the C-terminal fragment, CLuc).

When the Bait and Prey proteins interact, the NLuc and CLuc fragments are brought together, reconstituting the active luciferase enzyme, which generates a luminescent signal in the presence of its substrate.[1][4] The intensity of this signal is proportional to the extent of the PPI.

dot

cluster_0 No Interaction cluster_1 Interaction Occurs Protein B Protein B NLuc N-Luc Protein B->NLuc fused to Protein P Protein P CLuc C-Luc Protein P->CLuc fused to Substrate Substrate No Light No Signal Substrate->No Light No active enzyme Protein B_i Protein B NLuc_i N-Luc Protein B_i->NLuc_i fused to Protein P_i Protein P Protein B_i->Protein P_i interacts Active Luciferase Reconstituted Luciferase CLuc_i C-Luc Protein P_i->CLuc_i fused to Light Luminescent Signal Active Luciferase->Light Substrate_i Substrate Substrate_i->Active Luciferase catalyzes

Caption: The 2B-(SP) split-luciferase signaling pathway.

Troubleshooting Guide: Low Signal-to-Noise Ratio

A low signal-to-noise (S/N) ratio can manifest as either a weak signal from your interacting protein pair or a high background signal from your negative controls. The following guide addresses common causes and solutions.

Problem Potential Cause Recommended Solution
Weak or No Signal 1. Low Transfection Efficiency • Verify the health and confluency of cells; aim for 70-90% confluency at transfection.[5] • Use high-quality, endotoxin-free plasmid DNA with an OD260/280 ratio of 1.7-1.9.[6][7] • Optimize the DNA:transfection reagent ratio.[8][9] • Include a positive control (e.g., a GFP-expressing plasmid) to visually assess transfection efficiency.[5]
2. Poor Protein Expression or Stability • Confirm protein expression via Western blot using an antibody against the protein of interest or an epitope tag. • Ensure the fusion of the luciferase fragment does not disrupt protein folding or stability. Consider switching the tag from the N- to the C-terminus (or vice versa).[10] • Include protease inhibitors in cell lysis buffers to prevent protein degradation.[11]
3. Steric Hindrance • The luciferase fragments may be sterically hindered from interacting.[10] • Redesign constructs with different linker sequences between the protein and the luciferase fragment to provide more flexibility.[3]
4. Suboptimal Assay Conditions • Ensure reagents are functional and not expired.[9] • Optimize the incubation time after adding the luciferase substrate; some "glow-type" assays require a delay to reach signal stability.[12][13] • Use a luminometer with appropriate sensitivity settings.[12]
High Background Signal 1. Spontaneous Luciferase Reconstitution • The NLuc and CLuc fragments may have some intrinsic affinity for each other, leading to self-assembly.[14] • Reduce the concentration of transfected plasmids to decrease the expression level of the fusion proteins. • Test different split-luciferase systems, as some have been engineered for lower intrinsic association.[14]
2. Non-Specific Protein Interactions • Overexpression of proteins can lead to non-specific aggregation. Perform a titration of plasmid DNA to find the lowest concentration that gives a robust signal. • Include appropriate negative controls, such as transfecting the 2B construct with an empty vector or a non-interacting protein fused to the SP fragment.[10]
3. Autoluminescence of Test Compounds • Some compounds in a drug screen can be inherently luminescent. • Screen compounds for autoluminescence in a parallel assay plate containing cells and assay reagents but without the 2B-(SP) constructs.
4. Crosstalk Between Wells • Use opaque, white-walled microplates to maximize the luminescent signal and prevent light from scattering to adjacent wells.[7][13][15] • If high signal is an issue, black plates can be used to absorb some of the light, though this will reduce the overall signal.[13]
High Well-to-Well Variability 1. Inconsistent Cell Seeding • Ensure a homogenous single-cell suspension before plating. • Avoid "edge effects" by not using the outer wells of the plate or by filling them with sterile PBS to maintain humidity.[16]
2. Pipetting Errors • Prepare a master mix of transfection reagents and assay reagents to add to all replicate wells.[9] • Use calibrated pipettes and be consistent with your technique.[9] • For "flash-type" assays, use a luminometer with injectors to ensure consistent timing of reagent addition and measurement.[12]

dot

Start Low S/N Ratio Problem What is the primary issue? Start->Problem WeakSignal Weak Signal Problem->WeakSignal Low Signal HighBg High Background Problem->HighBg High Background CheckTransfection Check Transfection Efficiency (GFP Control) WeakSignal->CheckTransfection TitrateDNA Titrate Plasmid DNA Concentration HighBg->TitrateDNA CheckExpression Verify Protein Expression (Western Blot) CheckTransfection->CheckExpression OptimizeConstructs Optimize Constructs (Linkers, Termini) CheckExpression->OptimizeConstructs SolutionFound Problem Solved? OptimizeConstructs->SolutionFound NegativeControls Run Proper Negative Controls TitrateDNA->NegativeControls CheckCrosstalk Use Opaque Plates NegativeControls->CheckCrosstalk CheckCrosstalk->SolutionFound

Caption: A logical workflow for troubleshooting a low signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What are the best negative controls for a 2B-(SP) assay? A robust set of negative controls is crucial for interpreting your results. You should include:

  • Vector Control: Transfect the 2B construct with an empty vector for the SP construct (and vice versa). This controls for non-specific interactions with the luciferase fragment itself.

  • Non-interacting Protein Control: Fuse the SP luciferase fragment to a protein known not to interact with Protein B. This is the most stringent negative control.[10]

  • Untransfected Cells: This control helps determine the baseline luminescence of the cells and assay reagents.

Q2: How do I choose the right cell line for my assay? The ideal cell line should be easy to transfect and should not endogenously express high levels of your proteins of interest, which could interfere with the assay. HEK293 cells and their derivatives are commonly used due to their high transfectability.[5][17]

Q3: Should I use a "flash" or "glow" type luciferase substrate?

  • Flash Assays: Produce a very bright but short-lived signal, requiring a luminometer with injectors for reproducible measurements.[12] They often offer higher sensitivity.

  • Glow Assays: Produce a more stable, long-lasting signal (minutes to hours), which provides more flexibility in measurement timing and does not typically require injectors.[12] The choice depends on your specific proteins, the expected strength of the interaction, and the available instrumentation.

Q4: Can I multiplex the 2B-(SP) assay with other reporters? Yes. For instance, you could use a fluorescent reporter (like GFP) expressed from a separate plasmid as an internal control for transfection efficiency and cell viability. When multiplexing, be mindful of potential signal bleed-through. Using a white plate for luminescence can increase the background for fluorescence assays, while a black plate will reduce luminescent signal.[13]

Experimental Protocols

Protocol: Optimizing Plasmid DNA Ratio for Transfection

This protocol describes how to determine the optimal ratio of 2B and SP expression plasmids to maximize the signal-to-noise ratio in HEK293 cells using a lipid-based transfection reagent.

Materials:

  • HEK293 cells

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Opti-MEM or similar serum-free medium[6]

  • Plasmid DNA for 2B and SP constructs (endotoxin-free, 1 µg/µL)

  • Lipid-based transfection reagent (e.g., Lipofectamine)

  • Opaque, white-walled 96-well plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293 cells in a white, opaque-walled 96-well plate at a density that will result in 80-90% confluency on the day of transfection.[6]

  • Plasmid DNA Preparation:

    • Prepare a series of DNA mixtures in microcentrifuge tubes. Keep the total amount of DNA per well constant (e.g., 100 ng) but vary the ratio of the 2B plasmid to the SP plasmid.

    • For each ratio, dilute the DNA mixture in 25 µL of Opti-MEM.

Ratio (2B:SP) µL of 2B Plasmid (100 ng/µL) µL of SP Plasmid (100 ng/µL) Total DNA (ng)
1:30.250.75100
1:20.330.67100
1:10.500.50100
2:10.670.33100
3:10.750.25100
Negative Control0.500.50 (empty vector)100
  • Transfection Reagent Preparation: In a separate tube, dilute the transfection reagent in 25 µL of Opti-MEM per well, according to the manufacturer's instructions (a common starting ratio is 3 µL of reagent per 1 µg of DNA). Incubate for 5 minutes.

  • Complex Formation: Add the 25 µL of diluted DNA to the 25 µL of diluted transfection reagent for each condition. Mix gently and incubate at room temperature for 15-20 minutes to allow complexes to form.[8]

  • Transfection: Add 50 µL of the DNA-lipid complex drop-wise to each well. Gently rock the plate to mix.

  • Incubation: Incubate the cells for 24-48 hours at 37°C.

  • Luminescence Measurement:

    • Allow the plate to equilibrate to room temperature.

    • Prepare the luciferase assay reagent according to the manufacturer's protocol.

    • Add the reagent to each well (typically 100 µL).

    • Incubate for the recommended time (e.g., 2 minutes for flash, 10 minutes for glow).

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the average signal for each ratio and the negative control.

    • Calculate the Signal-to-Noise (S/N) ratio for each condition using the formula: S/N = (Signal from 2B:SP ratio) / (Signal from Negative Control)

    • The optimal plasmid ratio is the one that yields the highest S/N ratio.

References

common issues with 2B-(SP) stability and storage

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Molecule 2B-(SP)

Welcome to the technical support center for Molecule 2B-(SP). This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the stability and storage of 2B-(SP). Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid 2B-(SP)?

A1: For long-term stability, solid 2B-(SP) should be stored at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, the compound is expected to be stable for at least 12 months.

Q2: How should I prepare and store stock solutions of 2B-(SP)?

A2: We recommend preparing stock solutions of 2B-(SP) in anhydrous DMSO at a concentration of 10 mM. For short-term storage (up to one week), these solutions can be kept at 4°C. For long-term storage, aliquot the stock solution into single-use vials and store at -80°C to minimize freeze-thaw cycles.

Q3: Is 2B-(SP) sensitive to light?

A3: Yes, 2B-(SP) has demonstrated sensitivity to light, which can lead to photodegradation. It is crucial to store both the solid compound and its solutions in amber vials or containers wrapped in aluminum foil to protect them from light exposure.

Q4: What are the main degradation pathways for 2B-(SP) in aqueous solutions?

A4: The primary degradation pathways for 2B-(SP) in aqueous solutions are hydrolysis and oxidation. The rate of degradation is influenced by pH, temperature, and the presence of oxidizing agents.

Q5: Can I use aqueous buffers to prepare working solutions of 2B-(SP)?

A5: Yes, aqueous buffers can be used to prepare working solutions. However, it is important to note that the stability of 2B-(SP) in aqueous media is pH-dependent. For optimal stability, prepare fresh working solutions and use them within 24 hours when stored at 2-8°C. Avoid buffers with a pH greater than 8.0, as basic conditions accelerate hydrolytic degradation.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during your experiments with 2B-(SP).

Problem 1: I am observing a loss of 2B-(SP) activity in my cell-based assays.

  • Question: Could the way I prepare my working solutions be the issue?

    • Answer: Yes, improper preparation and storage of working solutions is a common cause of reduced activity. Ensure that you are preparing fresh working solutions from a properly stored, frozen stock solution for each experiment. Avoid using working solutions that have been stored in aqueous buffer for more than 24 hours.

  • Question: How can I confirm if my 2B-(SP) has degraded?

    • Answer: You can assess the purity and concentration of your 2B-(SP) solution using High-Performance Liquid Chromatography (HPLC) with UV detection. Compare the peak area and retention time of your sample to a freshly prepared standard.

Problem 2: I see a precipitate in my 2B-(SP) stock solution after thawing.

  • Question: What would cause a precipitate to form?

    • Answer: Precipitation can occur if the concentration of the stock solution is too high or if the solution has been subjected to multiple freeze-thaw cycles. It can also be an indication of degradation where the degradants are less soluble.

  • Question: What should I do if I observe a precipitate?

    • Answer: Gently warm the solution to 37°C for 5-10 minutes and vortex to redissolve the compound. If the precipitate does not dissolve, it may indicate degradation, and it is recommended to use a fresh vial of solid 2B-(SP) to prepare a new stock solution.

Problem 3: My experimental results with 2B-(SP) are inconsistent.

  • Question: What are the potential sources of variability?

    • Answer: Inconsistent results can arise from several factors, including degradation of 2B-(SP), variability in solution preparation, and exposure to light.

  • Question: How can I improve the reproducibility of my experiments?

    • Answer: To improve reproducibility, adhere strictly to the recommended storage and handling procedures. Prepare fresh dilutions for each experiment, protect all solutions from light, and minimize the number of freeze-thaw cycles for your stock solutions.

Quantitative Data Summary

The stability of 2B-(SP) has been evaluated under various conditions. The following tables summarize the quantitative data from these studies.

Table 1: Stability of Solid 2B-(SP) Over 12 Months

Storage Condition% Purity Remaining (by HPLC)
-20°C, Dark, Dry99.5%
4°C, Dark, Dry97.2%
25°C, Ambient Light, Ambient Humidity85.1%

Table 2: Stability of 10 mM 2B-(SP) in DMSO at 4°C

Time Point% Purity Remaining (by HPLC)
Day 0100%
Day 799.8%
Day 1498.5%
Day 3095.3%

Table 3: Stability of 100 µM 2B-(SP) in Aqueous Buffer (pH 7.4) at 37°C

Time Point% Purity Remaining (by HPLC)
0 hours100%
4 hours96.7%
8 hours92.1%
24 hours83.4%

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol describes a reversed-phase HPLC method for determining the purity of 2B-(SP).

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient Elution:

Time (min)% Mobile Phase B
0.010
20.090
25.090
25.110
30.010
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dilute 2B-(SP) samples in a 50:50 mixture of Acetonitrile and Water to a final concentration of 10 µg/mL.

Visualizations

cluster_degradation Figure 1: Postulated Degradation Pathway of 2B-(SP) 2B-(SP) 2B-(SP) Hydrolysis Hydrolysis 2B-(SP)->Hydrolysis H2O, pH > 8 Oxidation Oxidation 2B-(SP)->Oxidation O2, Metal Ions Photodegradation Photodegradation 2B-(SP)->Photodegradation UV Light

Caption: Postulated degradation pathways for Molecule 2B-(SP).

cluster_workflow Figure 2: Experimental Workflow for Stability Testing A Prepare 2B-(SP) Solution B Incubate under Test Conditions (e.g., 37°C, pH 7.4) A->B C Take Aliquots at Time Points (0, 4, 8, 24h) B->C D Analyze by HPLC-UV C->D E Calculate % Purity Remaining D->E

Caption: Workflow for assessing the stability of 2B-(SP) in solution.

cluster_troubleshooting Figure 3: Troubleshooting Inconsistent Results start Inconsistent Experimental Results q1 Are you preparing fresh working solutions daily? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the stock solution stored correctly (-80°C)? a1_yes->q2 solution1 Prepare fresh working solutions daily. a1_no->solution1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Are solutions protected from light? a2_yes->q3 solution2 Store stock solutions at -80°C in single-use aliquots. a2_no->solution2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end Check other experimental parameters (e.g., reagents, cell health). a3_yes->end solution3 Use amber vials or foil to protect solutions from light. a3_no->solution3

Caption: Decision tree for troubleshooting inconsistent experimental results.

preventing photobleaching of 2B-(SP) fluorescent probe

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2B-(SP) Fluorescent Probe

Disclaimer: The following guide is based on the assumed properties of a spiropyran-based (SP) fluorescent probe, as the specific designation "2B-(SP)" does not correspond to a widely documented commercial or research probe. The principles and troubleshooting steps provided are grounded in established practices for mitigating photobleaching of fluorophores, with a special focus on challenges pertinent to photo-switchable molecules like spiropyrans.

Frequently Asked Questions (FAQs)

Q1: My 2B-(SP) signal is photobleaching very rapidly during live-cell imaging. What are the primary causes?

Rapid photobleaching of fluorescent probes like 2B-(SP) is primarily caused by the interaction of the fluorophore in its excited state with molecular oxygen, leading to the formation of reactive oxygen species (ROS). These ROS then irreversibly damage the probe, rendering it non-fluorescent. Several factors can accelerate this process:

  • High Excitation Light Intensity: Using a laser or lamp that is too powerful delivers excessive energy to the probe, increasing the rate of ROS generation.

  • Long Exposure Times: Prolonged exposure to the excitation light increases the cumulative dose of energy and the probability of a photobleaching event.

  • High Oxygen Concentration: The presence of dissolved oxygen in the imaging medium is a critical factor in photobleaching.

  • Sub-optimal Imaging Buffer: The pH and chemical composition of the buffer can influence the probe's stability and the rate of ROS formation.

Q2: How can I quantitatively measure the photobleaching rate of 2B-(SP) in my experimental setup?

To objectively assess photobleaching, you should measure the probe's "photobleaching half-life" (t½), which is the time it takes for the fluorescence intensity to decrease by 50% under continuous illumination.

Experimental Protocol: Measuring Photobleaching Half-Life

  • Sample Preparation: Prepare your cells or sample stained with 2B-(SP) according to your standard protocol. Mount the sample on the microscope.

  • Image Acquisition Setup:

    • Select a representative field of view.

    • Set the excitation and emission wavelengths appropriate for 2B-(SP).

    • Adjust the focus and initial imaging settings (e.g., laser power, camera gain) to achieve a good signal-to-noise ratio where the signal is not saturated.

  • Time-Lapse Imaging:

    • Set up a time-lapse acquisition sequence.

    • Acquire images continuously at the fastest possible frame rate (e.g., every 500 ms) with the excitation shutter open.

    • Continue imaging until the fluorescence intensity has decayed to less than 20% of its initial value.

  • Data Analysis:

    • Define a region of interest (ROI) over a representative area of your sample.

    • Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse series.

    • Normalize the intensity values by dividing each value by the initial intensity of the first frame.

    • Plot the normalized intensity versus time.

    • Determine the time point at which the normalized intensity reaches 0.5. This is the photobleaching half-life (t½).

This protocol allows you to establish a baseline and quantitatively compare the effectiveness of different mitigation strategies.

Troubleshooting Guide

Issue: My 2B-(SP) signal fades even when I use a commercial antifade reagent.

If you are still observing significant photobleaching after applying an antifade reagent, consider the following troubleshooting steps.

Antifade reagents can only slow down photobleaching; they cannot eliminate it entirely, especially under harsh imaging conditions. The most effective strategy is to reduce the total light exposure to the sample.[1]

  • Reduce Excitation Intensity: Use neutral density filters or adjust laser power to the lowest possible setting that still provides a sufficient signal-to-noise ratio.[2][3]

  • Decrease Exposure Time: Use the shortest camera exposure time that allows for clear image acquisition.[2] A highly sensitive detector (e.g., sCMOS or EMCCD camera) can help achieve a good signal with less light.[2]

  • Minimize Acquisition Frequency: For time-lapse experiments, increase the interval between frames to the longest duration that will still capture the biological process of interest.[4]

  • Use Transmitted Light for Focusing: Find and focus on your region of interest using brightfield or DIC before switching to fluorescence, minimizing light exposure.[1][5]

The effectiveness of an antifade reagent can be fluorophore-specific.[3] Not all reagents work equally well for all probes. For live-cell imaging, it is crucial to use reagents specifically designed to be non-toxic and effective in physiological buffers.

  • For Live-Cell Imaging: Commercial options like ProLong™ Live Antifade Reagent are formulated to reduce photobleaching while maintaining cell viability.[6][7][8] These often contain enzymatic oxygen scavenging systems.[6][9] Homemade solutions containing antioxidants like Trolox or ascorbic acid can also be tested, but their efficacy may vary.[6]

  • For Fixed-Cell Imaging: A wider range of mounting media with antifade properties is available, such as ProLong™ Diamond or VECTASHIELD®. These often contain radical scavengers like n-propyl gallate or p-phenylenediamine (PPD).

The table below provides a comparative summary of common antifade reagents.

Table 1: Comparison of Common Antifade Reagents

Reagent TypeCommon Active IngredientsPrimary ApplicationAdvantagesConsiderations
Commercial Live-Cell Enzymatic Oxygen Scavengers (e.g., Oxyrase™), TroloxLive-Cell Time-LapseOptimized for cell viability; validated for a broad range of dyes.[8]Can be costly; may require specific incubation times.[6]
Homemade Live-Cell Trolox, Ascorbic AcidLive-Cell ImagingCost-effective; components are readily available.Efficacy is highly variable; may not be effective for all probes.[6]
Commercial Fixed-Cell n-Propyl gallate, PPD, DABCOFixed-Cell ImagingHigh-performance, long-term signal preservation.[10]Not compatible with live cells; can alter sample pH.

The local environment of the 2B-(SP) probe can significantly impact its photostability.

  • Oxygen Scavenging: Besides antifade reagents, you can use an enzymatic oxygen scavenging system like glucose oxidase and catalase (GO-CAT) in your imaging buffer to reduce the concentration of molecular oxygen.

  • pH and Buffer: Ensure your imaging buffer is at the optimal pH for your probe's stability. For spiropyrans, pH can influence the equilibrium between the fluorescent (merocyanine) and non-fluorescent (spiropyran) forms.

Visual Guides and Workflows

Workflow for Selecting an Antifade Strategy

The following diagram outlines a logical workflow for diagnosing and resolving photobleaching issues with the 2B-(SP) probe.

G cluster_0 Problem Identification cluster_1 Optimization Phase 1: Imaging Parameters cluster_2 Optimization Phase 2: Chemical Environment cluster_3 Finalization start Start: Rapid Signal Loss Observed measure Quantify Photobleaching (Measure t½) start->measure optimize_light Reduce Light Exposure: - Lower Excitation Power - Shorter Exposure Time - Less Frequent Acquisition measure->optimize_light remeasure1 Re-measure t½ optimize_light->remeasure1 check1 Is Photobleaching Acceptable? remeasure1->check1 select_antifade Select Antifade Reagent (Live vs. Fixed Cell) check1->select_antifade No proceed Proceed with Experiment check1->proceed Yes apply_antifade Apply Reagent to Sample select_antifade->apply_antifade remeasure2 Re-measure t½ apply_antifade->remeasure2 check2 Is Photobleaching Acceptable? remeasure2->check2 check2->proceed Yes reassess Reassess Probe/System (Consider alternative probe) check2->reassess No

Caption: A step-by-step workflow for troubleshooting photobleaching.

Mechanism of Photobleaching and Antifade Action

This diagram illustrates the fundamental process of photobleaching and the protective role of antifade reagents.

G cluster_0 Photobleaching Pathway cluster_1 Antifade Intervention Probe_G 2B-(SP) Probe (Ground State) Probe_E Excited State Probe_G->Probe_E Excitation Light Probe_E->Probe_G Fluorescence Probe_T Triplet State Probe_E->Probe_T Intersystem Crossing ROS Reactive Oxygen Species (ROS) Probe_T->ROS + Oxygen Bleached Bleached Probe (Non-Fluorescent) ROS->Bleached Oxidizes Probe Antifade Antifade Reagent (e.g., Trolox) Quenched_T Ground State Probe Antifade->Quenched_T Quenches Triplet State Neutralized_ROS Harmless Products Antifade->Neutralized_ROS Scavenges ROS

Caption: How antifade reagents protect fluorescent probes from photobleaching.

References

Technical Support Center: Solving Solubility Problems for Poorly Soluble Compounds in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing solubility challenges with poorly soluble research compounds, such as those designated 2B-(SP), in aqueous buffers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: My 2B-(SP) compound is not dissolving in my standard aqueous buffer. What are the initial steps I should take?

A1: When a compound fails to dissolve, a systematic investigation of potential causes is crucial. Initially, verify the purity and identity of your compound. Subsequently, consider the fundamental properties of both your compound and the buffer system. Key factors that influence solubility include pH, ionic strength, temperature, and the presence of co-solvents or excipients. A logical first step is to assess the pH of the buffer relative to the pKa of the compound, if known.[1]

Q2: How does the pH of the aqueous buffer affect the solubility of my 2B-(SP) compound?

A2: The pH of the buffer is a critical factor in the solubility of ionizable compounds.[1][2] For acidic compounds, solubility generally increases as the pH rises above the compound's pKa. Conversely, for basic compounds, solubility increases as the pH falls below the pKa.[3][4][5] For many organic compounds, especially weak acids and bases, their state of ionization is pH-dependent, which in turn impacts their solubility.[2] If your 2B-(SP) compound has an ionizable group (e.g., a carboxylic acid or an amine), adjusting the buffer pH can be a simple and effective way to enhance solubility.

Q3: Can adjusting the ionic strength of the buffer improve the solubility of 2B-(SP)?

A3: Yes, adjusting the ionic strength by modifying the salt concentration in your buffer can influence solubility. The effect, however, can vary. For some compounds, increasing the ionic strength can lead to a "salting-out" effect, where solubility decreases. For others, particularly large molecules, a "salting-in" effect can occur at low salt concentrations, increasing solubility. It is often beneficial to screen a range of salt concentrations to determine the optimal ionic strength for your specific compound.

Q4: What is the role of temperature in the solubility of 2B-(SP)?

A4: Temperature can significantly affect solubility. For many solid solutes, solubility increases with temperature.[6] However, this is not universal, and for some compounds, solubility can decrease at higher temperatures.[1] When troubleshooting, it is advisable to assess solubility at different temperatures relevant to your experimental conditions (e.g., 4°C, room temperature, 37°C).[1] Be aware that changes in temperature can also impact the stability of your compound.[1] While heating can temporarily increase solubility, the compound may precipitate upon cooling to experimental temperatures.[7]

Q5: I've tried adjusting the pH, ionic strength, and temperature, but the solubility of my 2B-(SP) is still too low. What are my next options?

A5: If basic adjustments are insufficient, more advanced formulation strategies may be necessary. These can be broadly categorized into chemical modifications and formulation-based approaches.[8] Formulation strategies include the use of co-solvents, surfactants, cyclodextrins, and lipid-based systems.[9][10] Another common technique is to first dissolve the compound in a small amount of an organic solvent, like DMSO, and then add this stock solution to the aqueous buffer.[11]

Troubleshooting Guide

This guide addresses common problems encountered when trying to dissolve poorly soluble compounds like 2B-(SP) in aqueous buffers.

Problem Potential Cause Recommended Solution
Compound precipitates immediately upon addition to buffer. The compound has very low intrinsic aqueous solubility. The buffer conditions (pH, ionic strength) are not optimal for this compound.[1]- Prepare a concentrated stock solution in an organic solvent (e.g., DMSO) and then dilute it into the aqueous buffer.[1] - Test a range of buffer pH values.[1] - Screen different salt concentrations in the buffer.[1]
Compound dissolves initially but precipitates over time. The solution is supersaturated and thermodynamically unstable. The compound may be degrading. The temperature of the solution has changed.[1]- Determine the equilibrium solubility to avoid preparing supersaturated solutions.[1] - Assess the stability of the compound in the buffer over time.[1] - Maintain a constant temperature during storage and handling.[1]
Inconsistent solubility between experiments. Variability in the purity or form of the compound (e.g., different salt forms, polymorphism). Inconsistent buffer preparation.- Ensure consistent sourcing and characterization of the compound. - Use a standardized and well-documented protocol for buffer preparation.
Low final concentration achievable despite using a co-solvent. The chosen co-solvent is not optimal for the compound. The final concentration of the co-solvent is too low.- Screen a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400). - Gradually increase the co-solvent concentration, keeping in mind its potential impact on the experimental system.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent

  • Accurately weigh a small amount of the 2B-(SP) compound.

  • Add a minimal amount of 100% DMSO to completely dissolve the compound. For instance, aim for a stock solution concentration of 10-50 mM.[12]

  • Gently vortex or sonicate if necessary to ensure complete dissolution.[12]

  • Store the stock solution at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles.[12]

  • When preparing the final aqueous solution, add the DMSO stock dropwise to the vortexing buffer to achieve the desired final concentration.[7]

  • Ensure the final DMSO concentration is as low as possible (ideally <1%) to minimize its effects on the experiment.[7]

Protocol 2: Kinetic Solubility Assessment in Assay Buffer

  • Prepare a series of dilutions of your 2B-(SP) compound from the DMSO stock solution into your final assay buffer.

  • Ensure the final DMSO concentration remains constant across all dilutions and matches the concentration to be used in the assay.[12]

  • Incubate the solutions at the assay temperature for a defined period (e.g., 1-2 hours).[12]

  • Visually inspect for any signs of precipitation.[12]

  • For a more quantitative measurement, centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes.[12]

  • Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.[12] The highest concentration without observed precipitation is the kinetic solubility.

Protocol 3: Enhancing Solubility with Cyclodextrins

  • Select a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), which is commonly used in biological applications.[12]

  • Prepare a stock solution of the cyclodextrin in your assay buffer.

  • Prepare a concentrated stock of 2B-(SP) in an organic solvent (e.g., DMSO).[12]

  • Add the compound stock solution to the cyclodextrin-containing buffer while vortexing.[12]

  • Allow the solution to equilibrate for at least 30 minutes to facilitate the formation of an inclusion complex.[12]

  • Determine the extent of solubility enhancement by performing a kinetic solubility assessment as described in Protocol 2.[12]

Visual Guides

experimental_workflow cluster_prep Preparation cluster_solubility Solubilization & Assessment cluster_options Troubleshooting Options weigh Weigh 2B-(SP) dissolve_dmso Dissolve in 100% DMSO (10-50 mM Stock) weigh->dissolve_dmso add_buffer Add stock to aqueous buffer dissolve_dmso->add_buffer incubate Incubate at assay temperature add_buffer->incubate check_precipitate Check for precipitation incubate->check_precipitate quantify Quantify soluble fraction (e.g., HPLC) check_precipitate->quantify adjust_ph Adjust Buffer pH check_precipitate->adjust_ph Precipitation Observed use_cosolvent Add Co-solvent check_precipitate->use_cosolvent Precipitation Observed use_cyclodextrin Use Cyclodextrin check_precipitate->use_cyclodextrin Precipitation Observed

Caption: Experimental workflow for preparing and testing the solubility of 2B-(SP).

troubleshooting_flowchart start Start: 2B-(SP) solubility issue in aqueous buffer check_pka Is pKa of 2B-(SP) known? start->check_pka adjust_ph Adjust buffer pH (pH > pKa for acid, pH < pKa for base) check_pka->adjust_ph Yes use_cosolvent Prepare stock in organic co-solvent (e.g., DMSO) check_pka->use_cosolvent No / pH adjustment ineffective test_solubility1 Test Solubility adjust_ph->test_solubility1 test_solubility1->use_cosolvent Insoluble success Success: Proceed with experiment test_solubility1->success Soluble test_solubility2 Test Solubility use_cosolvent->test_solubility2 advanced_methods Screen advanced methods: - Surfactants - Cyclodextrins - Lipid formulations test_solubility2->advanced_methods Insoluble test_solubility2->success Soluble advanced_methods->success If successful

Caption: Troubleshooting flowchart for addressing precipitation issues with 2B-(SP).

References

Technical Support Center: Optimizing Incubation Time for 2B-(SP) Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "2B-(SP)" is not readily identifiable as a standard scientific abbreviation for a specific compound or experiment. The following technical support guide provides a general framework for optimizing incubation time in biological experiments. Please adapt this guidance to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting incubation time for a novel compound like 2B-(SP)?

A1: For initial experiments with a novel compound, it is recommended to perform a time-course experiment to determine the optimal incubation period. A broad range, for example, from 15 minutes to 48 hours, can be tested. The ideal starting point may also be guided by the known mechanism of action of similar compounds or the biological process being investigated.

Q2: How does cell density affect the optimal incubation time?

A2: Cell density can significantly impact the effective concentration of a compound and the cellular response. Higher cell densities may require longer incubation times or higher concentrations of the compound to achieve the desired effect due to increased metabolism of the compound or a larger number of target sites. It is crucial to maintain consistent cell densities across experiments to ensure reproducibility.

Q3: Can the incubation temperature influence the outcome of 2B-(SP) treatment?

A3: Yes, temperature is a critical factor. Most cell-based assays are performed at 37°C to mimic physiological conditions. Deviations from the optimal temperature can alter the rate of cellular processes and the activity of the compound, thereby affecting the required incubation time. For instance, lower temperatures generally slow down biological reactions, potentially necessitating longer incubation periods.[1]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High variability between replicate wells Inconsistent cell seeding, edge effects in the plate, or improper mixing of reagents.Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of a microplate or fill them with a buffer to minimize evaporation. Ensure thorough but gentle mixing of 2B-(SP) in the culture medium before adding to the cells.
No observable effect of 2B-(SP) at any incubation time The compound may be inactive, used at too low a concentration, or the incubation time might still be too short. The readout assay may not be sensitive enough.Verify the identity and activity of your 2B-(SP) stock. Perform a dose-response experiment with a wider range of concentrations. Extend the maximum incubation time in your time-course experiment. Ensure your detection method is validated and sensitive enough to capture the expected biological change.
Cell death observed even at short incubation times 2B-(SP) may be cytotoxic at the tested concentrations.Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range of 2B-(SP). Use concentrations below the toxic threshold for your functional experiments.

Experimental Protocols

Protocol: Determining Optimal Incubation Time
  • Cell Seeding: Plate your target cells at a predetermined density in a multi-well plate and allow them to adhere and stabilize overnight.

  • Compound Preparation: Prepare a stock solution of 2B-(SP) in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium.

  • Treatment: Remove the old medium from the cells and add the medium containing 2B-(SP). Include a vehicle control (medium with the solvent at the same final concentration).

  • Time-Course Incubation: Incubate the plate at 37°C and 5% CO2. At each designated time point (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), terminate the experiment for one set of wells.

  • Assay: Perform your chosen downstream assay to measure the effect of 2B-(SP). This could be a measure of cell viability, protein expression, or signaling pathway activation.

  • Data Analysis: Plot the measured response against the incubation time to identify the time point at which the desired effect is maximal or reaches a plateau.

Data Presentation

Table 1: Example Time-Course Experiment Data
Incubation Time (hours)Response (Unit) - Replicate 1Response (Unit) - Replicate 2Response (Unit) - Replicate 3Mean ResponseStandard Deviation
0 0.050.060.040.050.01
2 0.250.280.260.260.02
4 0.550.590.570.570.02
8 0.890.920.870.890.03
12 0.950.980.960.960.02
24 0.960.990.970.970.02
48 0.750.780.760.760.02

This table presents hypothetical data demonstrating that the optimal incubation time for "2B-(SP)" in this particular assay is between 12 and 24 hours, after which the effect begins to decline.

Visualizations

Experimental Workflow for Optimizing Incubation Time

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Prepare and Seed Cells treat_cells Treat Cells with 2B-(SP) prep_cells->treat_cells prep_compound Prepare 2B-(SP) dilutions prep_compound->treat_cells incubate Incubate for Various Durations treat_cells->incubate assay Perform Downstream Assay incubate->assay Time points analyze_data Analyze and Plot Data assay->analyze_data determine_optimal Determine Optimal Time analyze_data->determine_optimal

Caption: Workflow for determining the optimal incubation time for 2B-(SP).

Hypothetical Signaling Pathway Activated by 2B-(SP)

G compound 2B-(SP) receptor Receptor X compound->receptor kinase1 Kinase A receptor->kinase1 activates kinase2 Kinase B kinase1->kinase2 phosphorylates tf Transcription Factor Y kinase2->tf activates response Cellular Response tf->response induces

Caption: A hypothetical signaling cascade initiated by 2B-(SP).

References

Technical Support Center: Strategies for Reducing Background Fluorescence in Immunofluorescence

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals minimize background fluorescence in their immunofluorescence experiments, ensuring high-quality, reliable results.

Troubleshooting Guide: High Background Fluorescence

High background fluorescence can obscure specific signals, leading to inaccurate data interpretation. The following sections address common causes and provide step-by-step solutions.

Issue 1: Autofluorescence

Q1: What is autofluorescence and how do I identify it?

Autofluorescence is the natural fluorescence emitted by certain biological structures within cells and tissues when they are excited by light. Common sources include mitochondria, lysosomes, collagen, elastin, and molecules like NADH and flavins. Aldehyde-based fixatives, such as formaldehyde and glutaraldehyde, can also induce autofluorescence.

To determine if you have an autofluorescence issue, prepare a control sample that has not been incubated with any fluorescently labeled antibodies but has undergone all other processing steps (e.g., fixation and permeabilization). If you observe fluorescence in this unstained sample when viewed with the same filter sets used for your experiment, it is likely due to autofluorescence.[1]

Q2: How can I reduce or eliminate autofluorescence?

Several methods can be employed to combat autofluorescence:

  • Spectral Separation: Since autofluorescence is often most prominent in the green and blue regions of the spectrum, selecting fluorophores that emit in the red or far-red wavelengths can help to spectrally separate your signal from the background.[2]

  • Chemical Quenching: Various chemical reagents can be used to quench autofluorescence.

    • Sodium Borohydride (NaBH₄): This reducing agent is effective against aldehyde-induced autofluorescence.[2][3]

    • Sudan Black B: This lipophilic dye is particularly effective at quenching autofluorescence originating from lipofuscin granules, which are common in aging cells and tissues.[2][4] However, it may introduce some background in the far-red channel.[4]

    • Commercial Quenching Reagents: Several commercially available kits are designed to reduce autofluorescence from various sources.

  • Photobleaching: Exposing the sample to high-intensity light before staining can selectively destroy the fluorescent molecules responsible for autofluorescence.

Below is a summary of the effectiveness of various autofluorescence quenching treatments on formaldehyde-fixed myocardial samples.

TreatmentConcentrationMean Autofluorescence Reduction (Green Channel)Mean Autofluorescence Reduction (Far-Red Channel)
Glycine 0.3 MNot SignificantNot Significant
Sudan Black B (SBB) 0.3%SignificantSignificant
Sodium Borohydride (NaBH₄) 0.1%SignificantNot Significant
Sodium Borohydride (NaBH₄) 1%SignificantNot Significant
TrueVIEW® N/ASignificantNot Significant
TrueBlack® N/ASignificantSignificant
Data adapted from a study on formaldehyde-fixed myocardial samples. The actual performance may vary depending on the tissue type and experimental conditions.[5]

Workflow for Diagnosing and Treating Autofluorescence

cluster_diagnosis Diagnosis cluster_treatment Treatment Options Start High Background Observed Unstained_Control Prepare Unstained Control Start->Unstained_Control Observe_Control Image Unstained Control Unstained_Control->Observe_Control Is_Autofluorescence Fluorescence Present? Observe_Control->Is_Autofluorescence Spectral Use Red/Far-Red Fluorophores Is_Autofluorescence->Spectral Yes No_Autofluorescence Proceed to Troubleshoot Non-Specific Binding Is_Autofluorescence->No_Autofluorescence No Chemical Apply Chemical Quenching Spectral->Chemical Photobleach Perform Photobleaching Chemical->Photobleach End Optimized Image Photobleach->End

Caption: A flowchart for identifying and mitigating autofluorescence.

Issue 2: Non-Specific Antibody Binding

Q3: What causes non-specific antibody binding?

Non-specific binding occurs when primary or secondary antibodies bind to unintended targets in the sample. This can be due to several factors:

  • Inadequate Blocking: Failure to block all non-specific binding sites before antibody incubation.[6]

  • Excessive Antibody Concentration: Using too high a concentration of primary or secondary antibodies increases the likelihood of off-target binding.[7][8]

  • Cross-Reactivity of Secondary Antibodies: The secondary antibody may cross-react with endogenous immunoglobulins in the tissue sample, especially when the primary antibody and the sample are from the same species (e.g., mouse primary antibody on mouse tissue).[9]

  • Fc Receptor Binding: Antibodies can bind non-specifically to Fc receptors present on the surface of certain cell types.[6]

Q4: How can I prevent non-specific antibody binding?

To minimize non-specific antibody binding, consider the following strategies:

  • Optimize Blocking: Blocking is a critical step to prevent non-specific interactions.[6]

    • Choice of Blocking Agent: The most common blocking agents are normal serum, bovine serum albumin (BSA), and non-fat dry milk. Normal serum from the same species as the secondary antibody is often the most effective.[6][10]

    • Incubation Time: Increasing the blocking incubation time can improve its effectiveness.

Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Normal Serum 5-10% (v/v)Highly effective at reducing background from non-specific and Fc-receptor binding.[10]Must be from the same species as the secondary antibody.[6]
Bovine Serum Albumin (BSA) 1-5% (w/v)Inexpensive and widely used.Can contain contaminating bovine IgG, which may be recognized by some secondary antibodies.[10] Not recommended for near-infrared western blot detection due to autofluorescence.[9]
Non-Fat Dry Milk 1-5% (w/v)Inexpensive and effective for many applications.Not recommended for detecting phosphorylated proteins or when using avidin-biotin detection systems.[9]
Fish Gelatin 0.5-2% (w/v)Does not contain mammalian proteins, reducing cross-reactivity with mammalian antibodies.May not be as effective as serum for all applications.
Commercial Blocking Buffers VariesOften optimized for low background and high signal-to-noise. Some are protein-free.Can be more expensive than homemade solutions.
  • Antibody Titration: It is crucial to determine the optimal concentration for your primary and secondary antibodies. This is the concentration that provides the best specific signal with the lowest background.[7][8]

  • Use Pre-adsorbed Secondary Antibodies: These antibodies have been purified to remove antibodies that cross-react with immunoglobulins from other species, which is particularly important in multiplexing experiments.[9]

  • Include Appropriate Controls:

    • Secondary Antibody Only Control: This control, where the primary antibody is omitted, helps to identify non-specific binding of the secondary antibody.

    • Isotype Control: A non-immune antibody of the same isotype and at the same concentration as the primary antibody is used to assess non-specific binding of the primary antibody.[11]

Logical Flow for Optimizing Antibody Staining

cluster_optimization Optimization Steps cluster_controls Essential Controls Start High Background with Antibodies Titrate_Primary Titrate Primary Antibody Start->Titrate_Primary Secondary_Only Secondary Antibody Only Control Start->Secondary_Only Titrate_Secondary Titrate Secondary Antibody Titrate_Primary->Titrate_Secondary Isotype_Control Isotype Control Titrate_Primary->Isotype_Control Optimize_Blocking Optimize Blocking Step Titrate_Secondary->Optimize_Blocking Check_Secondary Use Pre-adsorbed Secondary Optimize_Blocking->Check_Secondary End Low Background, High Signal Check_Secondary->End

Caption: A workflow for troubleshooting non-specific antibody binding.

Issue 3: Procedural and Handling Errors

Q5: What common procedural mistakes can lead to high background?

Even with optimized reagents, errors in the experimental procedure can introduce significant background.

  • Insufficient Washing: Inadequate washing between antibody incubation steps can leave unbound antibodies behind, contributing to background signal.

  • Drying Out of the Sample: Allowing the sample to dry out at any stage of the staining process can cause non-specific antibody binding and high background.[12]

  • Contaminated Reagents: Buffers and other solutions can become contaminated with fluorescent particles or microorganisms.

  • Improper Fixation: Over-fixation can sometimes lead to increased background.

Q6: How can I refine my experimental procedure to minimize background?

  • Enhance Washing Steps: Increase the number and duration of washes after antibody incubations. Adding a mild detergent like 0.05% Tween 20 to the wash buffer can also help to reduce non-specific binding.[13]

  • Maintain Sample Hydration: Always keep the sample covered in buffer or antibody solution. Use a humidified chamber for longer incubation steps.

  • Use Fresh, Filtered Solutions: Prepare fresh buffers and filter them if necessary to remove any particulate matter.

  • Optimize Fixation: The optimal fixation method (reagent, time, and temperature) can depend on the antigen of interest and should be optimized.[11]

Experimental Protocols

Protocol 1: Antibody Titration for Immunofluorescence

This protocol outlines a method for determining the optimal dilution of a primary antibody.

  • Prepare Serial Dilutions: Prepare a series of 2-fold dilutions of your primary antibody in an appropriate antibody dilution buffer. A typical starting range is 1:50 to 1:1000.[4]

  • Sample Preparation: Prepare multiple identical samples (e.g., cells on coverslips or tissue sections).

  • Staining:

    • Perform your standard fixation, permeabilization, and blocking steps.

    • Incubate each sample with a different dilution of the primary antibody for the recommended time and temperature (e.g., 1-2 hours at room temperature or overnight at 4°C).[11]

    • Wash the samples thoroughly to remove unbound primary antibody.

    • Incubate all samples with the same, pre-determined optimal concentration of the fluorescently labeled secondary antibody.

    • Wash the samples to remove unbound secondary antibody and mount them.

  • Imaging and Analysis:

    • Image all samples using the exact same microscope settings (e.g., laser power, gain, exposure time).

    • Visually inspect the images to identify the antibody dilution that provides the brightest specific signal with the lowest background fluorescence.[8]

Protocol 2: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence

This protocol is for reducing autofluorescence caused by aldehyde-based fixatives.

  • Sample Preparation: Fix and permeabilize your cells or tissue sections according to your standard protocol.

  • Prepare NaBH₄ Solution: Prepare a fresh 0.1% (w/v) solution of sodium borohydride in PBS. For example, dissolve 10 mg of NaBH₄ in 10 mL of PBS. Caution: Prepare this solution immediately before use as it is not stable.[2]

  • Incubation: Incubate the samples in the freshly prepared sodium borohydride solution for 30 minutes at room temperature.[2]

  • Washing: Wash the samples three times with PBS for 5 minutes each to remove any residual sodium borohydride.[2]

  • Immunostaining: Proceed with your standard immunofluorescence staining protocol, starting with the blocking step.

Protocol 3: Sudan Black B Treatment for Lipofuscin Quenching

This protocol is effective for reducing autofluorescence from lipofuscin granules.

  • Prepare Sudan Black B Solution: Prepare a 0.3% (w/v) Sudan Black B solution by dissolving 0.3 g of Sudan Black B powder in 100 mL of 70% ethanol. Stir the solution overnight in the dark and filter it through a 0.2 µm filter before use.[2]

  • Immunostaining: Perform your complete immunofluorescence staining protocol, including primary and secondary antibody incubations and washes.

  • Sudan Black B Incubation: After the final post-secondary antibody wash, incubate the samples in the 0.3% Sudan Black B solution for 5-10 minutes at room temperature.[14]

  • Washing: Wash the samples thoroughly with PBS to remove excess Sudan Black B.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

Frequently Asked Questions (FAQs)

Q: Can I use the same blocking buffer for all my immunofluorescence experiments?

A: While a standard blocking buffer like 5% normal goat serum in PBS-T works for many applications, the optimal blocking buffer can be antigen- and antibody-specific. If you are experiencing high background, it is worth testing different blocking agents.[6]

Q: My signal is very weak. Could this be related to my attempts to reduce background?

A: Yes, some methods for reducing background, particularly harsh chemical treatments or over-blocking, can also reduce the specific signal. It is important to optimize these steps to find a balance between background reduction and signal preservation. Also, ensure that your primary and secondary antibody concentrations are optimal and that your antibodies are compatible and stored correctly.

Q: How do I choose the right fluorophore to avoid autofluorescence?

A: If your unstained sample shows significant fluorescence in the blue or green channels, select fluorophores for your secondary antibodies that emit in the red (e.g., Alexa Fluor 594, Cy3) or far-red (e.g., Alexa Fluor 647, Cy5) regions of the spectrum.[2]

Q: Is it better to perform quenching for autofluorescence before or after immunostaining?

A: This depends on the quenching agent and your protocol. For example, sodium borohydride treatment is typically performed after fixation and before blocking.[2] Sudan Black B is often used after the secondary antibody incubation and final washes.[14] Some commercial reagents offer the flexibility of being used either before or after staining. Always refer to the manufacturer's instructions or relevant literature for the specific agent you are using.

References

Technical Support Center: SPPL2b Experimental Controls and Best Practices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Signal Peptide Peptidase-Like 2B (SPPL2b) research. This guide provides troubleshooting information, frequently asked questions (FAQs), and best practices for designing and executing experiments involving SPPL2b.

Frequently Asked Questions (FAQs)

Q1: What is SPPL2b and what is its primary function?

Signal Peptide Peptidase-Like 2B (SPPL2b) is an intramembrane-cleaving aspartic protease, belonging to the GxGD family.[1] It is localized in endosomes, lysosomes, and the plasma membrane.[1] SPPL2b's primary function is to catalyze the intramembrane proteolysis of type II transmembrane proteins, releasing their intracellular domains (ICDs). This process is critical for various signaling pathways.[2]

Q2: What are the known substrates of SPPL2b?

SPPL2b has several known substrates, many of which are involved in immune regulation and neurological processes. Key substrates include:

  • Tumor Necrosis Factor-alpha (TNF-α): SPPL2b cleaves the transmembrane domain of TNF-α, releasing its ICD which can translocate to the nucleus and trigger the expression of pro-inflammatory cytokines like Interleukin-12.[3]

  • CD74 (Invariant Chain): The N-terminal fragment (NTF) of CD74 is a substrate for SPPL2b. Proper cleavage of CD74 is essential for B-cell development.[4][5]

  • BRI2 (Integral membrane protein 2B): SPPL2b-mediated cleavage of BRI2 can indirectly modulate the processing of Amyloid Precursor Protein (APP) and the generation of Amyloid-β (Aβ), linking SPPL2b to Alzheimer's disease pathology.[6][7]

  • Other substrates: Additional substrates include Neuregulin-1 (NRG1), VAMP proteins, CLEC7A (Dectin-1), and LOX-1.[2][6]

Q3: In which cellular compartments is SPPL2b active?

SPPL2b is sorted through the secretory pathway and is primarily active in late endosomes/lysosomes and at the plasma membrane.[1][3][8] This localization is distinct from its homolog SPPL2a, which is mainly found in the endoplasmic reticulum.[8]

Troubleshooting Guides

This section addresses common issues encountered during SPPL2b experiments.

Western Blotting

Problem: Weak or no SPPL2b signal.

Possible Cause Solution
Low Endogenous Expression SPPL2b expression levels can be low in some cell lines. Consider using cell types known to express SPPL2b (e.g., B-cells, dendritic cells, some neuronal cell lines) or transiently overexpress epitope-tagged SPPL2b.[4][9]
Inefficient Protein Extraction As an intramembrane protein, SPPL2b may require specific lysis buffers for efficient solubilization. Use buffers containing detergents like NP-40 or RIPA buffer.[10][11]
Poor Antibody Quality Use an antibody validated for Western blotting of SPPL2b. Check the manufacturer's datasheet for recommended dilutions and protocols.
Inefficient Protein Transfer Optimize transfer conditions (voltage, time) for a multi-pass transmembrane protein of SPPL2b's size.

Problem: Non-specific bands are observed.

Possible Cause Solution
Antibody Cross-Reactivity Increase the stringency of your washing steps (e.g., increase Tween-20 concentration in TBST). Use a highly specific primary antibody.
Inappropriate Blocking Block the membrane with 5% non-fat dry milk or BSA in TBST for at least 1 hour at room temperature.[10]
Protein Aggregation Ensure complete denaturation of samples by boiling in SDS-PAGE sample buffer for 5-10 minutes before loading.[10]
Substrate Cleavage Assays

Problem: No cleavage of the SPPL2b substrate is detected.

Possible Cause Solution
Substrate is not accessible to SPPL2b Ensure that both SPPL2b and its substrate are co-localized in the same cellular compartment. For in vitro assays, proper solubilization with detergents like CHAPSO is crucial.[12]
Catalytically Inactive SPPL2b Use a catalytically inactive mutant of SPPL2b (e.g., D416A) as a negative control to confirm that the observed cleavage is due to SPPL2b activity.[4]
Incorrect Assay Conditions For in vitro cleavage assays, optimize pH, temperature, and incubation time. A recently developed in vitro assay for SPPL2b cleavage of TNFα uses incubation at 37°C.[13][14][15]
Substrate Requires Prior Shedding Many SPPL2b substrates, like TNFα, require initial cleavage by an ectodomain sheddase (e.g., ADAM17/TACE) to become suitable for intramembrane proteolysis.[15]

Problem: High background cleavage.

Possible Cause Solution
Cleavage by other proteases Use specific protease inhibitors in your lysis buffer and during the assay. To confirm SPPL2b-specific cleavage, use a known SPPL2b inhibitor like (Z-LL)2-ketone or SPL-707 as a negative control.[14][16]
Non-enzymatic degradation Ensure proper sample handling and storage to prevent protein degradation. Use fresh samples whenever possible.

Experimental Controls and Best Practices

General Controls
Control Type Purpose Example for SPPL2b Research
Positive Control To ensure the experimental setup and reagents are working correctly.A cell line known to endogenously express active SPPL2b or a sample from cells overexpressing wild-type SPPL2b.
Negative Control (Experimental) To confirm that the observed effect is due to the variable being tested.Cells from SPPL2b knockout mice or cells treated with a validated SPPL2b-specific inhibitor.[4][7]
Negative Control (Assay) To determine the baseline or background signal.A reaction mixture without the enzyme (SPPL2b) or the substrate.
Loading Control (Western Blot) To ensure equal protein loading across all lanes.Antibodies against housekeeping proteins like actin, GAPDH, or tubulin.
Isotype Control (Immunoprecipitation) To differentiate non-specific binding of the primary antibody to the beads or lysate components.An antibody of the same isotype and from the same host species as the primary antibody, but directed against an irrelevant antigen.[17]
Best Practices for Studying Intramembrane Proteases
  • Membrane Protein Solubilization: Use appropriate detergents to maintain the native conformation and activity of SPPL2b. Weak zwitterionic detergents like CHAPSO have been shown to be effective for other intramembrane proteases.[12]

  • In Vitro vs. In Vivo: While in vitro assays using purified components are crucial for biochemical characterization, results should be validated in a cellular or in vivo context to ensure physiological relevance.[4][12]

  • Substrate Presentation: Remember that many SPPL2b substrates require prior ectodomain shedding. Co-expression with the relevant sheddase may be necessary in cellular models.

  • Homolog Redundancy: SPPL2a and SPPL2b have some overlapping substrates. When studying the function of one, consider the potential compensatory role of the other. The use of double-knockout models can be informative.[4][5]

Experimental Protocols

Immunoprecipitation of SPPL2b

This protocol is a general guideline and may require optimization.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or NP-40) supplemented with a protease inhibitor cocktail.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate).

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add Protein A/G agarose beads to the cell lysate and incubate with gentle rocking for 1 hour at 4°C.

    • Centrifuge to pellet the beads and transfer the supernatant to a new tube. This step reduces non-specific binding.[11]

  • Immunoprecipitation:

    • Add the primary antibody against SPPL2b to the pre-cleared lysate.

    • Incubate with gentle rocking for 2 hours to overnight at 4°C.

    • Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.[18]

  • Washing:

    • Pellet the beads by centrifugation.

    • Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Resuspend the beads in SDS-PAGE sample buffer.

    • Boil for 5-10 minutes to elute the protein complex.

    • Centrifuge to pellet the beads and collect the supernatant for analysis by Western blotting.

In Vitro SPPL2b Cleavage Assay

This is based on a recently developed method for TNFα cleavage.[13][14]

  • Preparation of Enzyme and Substrate:

    • Prepare cell lysates from cells overexpressing SPPL2b (enzyme) and from cells overexpressing the TNFα N-terminal fragment (substrate).

    • Solubilize membranes in a suitable buffer containing detergent.

  • Cleavage Reaction:

    • Combine the solubilized SPPL2b and TNFα-NTF lysates.

    • Incubate at 37°C for various time points (e.g., 0, 1, 2, 4 hours).

    • Include negative controls: a reaction with lysates from mock-transfected cells or a reaction containing a specific SPPL2b inhibitor.

  • Analysis:

    • Stop the reaction by adding SDS-PAGE sample buffer and boiling.

    • Analyze the reaction products by Western blotting using antibodies against tags on the substrate (e.g., FLAG or V5) to detect the cleavage products (ICD).[14]

Quantitative Data Summary

Parameter Value Context Reference
SPPL2b Inhibitor IC50 (LY-411,575) 5499 ± 122 nMInhibition of SPPL2b cleavage of a fluorescent substrate.[16]
SPPL2a Inhibitor IC50 (LY-411,575) 51 ± 79 nMFor comparison, shows inhibitor selectivity.[16]
(Z-LL)2-ketone Concentration 25 µMUsed to inhibit SPPL2a/b activity in cell-based assays.[19]
SPPL2b Substrate (TNFα NTF) Molecular Weight ~10 kDaApparent molecular weight of the N-terminal fragment of CD74 observed in SPPL2a-deficient B cells.[4]
SPPL2b Cleavage Product (TNFα ICD) Molecular Weight ~6 kDaApproximate size of the intracellular domain of TNFα released after SPPL2b cleavage.[20]

Signaling Pathways and Workflows

SPPL2b_TNFa_Signaling_Pathway cluster_membrane Plasma Membrane TNFa Pro-TNF-α (Type II TM Protein) ADAM17 ADAM17 (TACE) TNFa->ADAM17 Ectodomain Shedding TNFa_NTF TNF-α NTF ADAM17->TNFa_NTF Generates sTNFa Soluble TNF-α (sTNF-α) ADAM17->sTNFa SPPL2b SPPL2b TNFa_ICD TNF-α ICD SPPL2b->TNFa_ICD Releases TNFa_NTF->SPPL2b Intramembrane Cleavage Nucleus Nucleus TNFa_ICD->Nucleus Translocation IL12_Gene IL-12 Gene Transcription Nucleus->IL12_Gene IL12_Protein IL-12 Protein (Pro-inflammatory Cytokine) IL12_Gene->IL12_Protein Translation

Caption: SPPL2b-mediated cleavage of TNF-α and downstream signaling.

Experimental_Workflow_for_SPPL2b_Activity cluster_controls Experimental Groups start Start: HEK293 cells transfect Transfect with SPPL2b and Substrate (e.g., TNF-α) expression vectors start->transfect wt_sppl2b Wild-Type SPPL2b transfect->wt_sppl2b mut_sppl2b Catalytically Inactive SPPL2b (Negative Control) transfect->mut_sppl2b inhibitor WT SPPL2b + Inhibitor (Negative Control) transfect->inhibitor lysis Cell Lysis (Detergent Buffer + Protease Inhibitors) wt_sppl2b->lysis mut_sppl2b->lysis inhibitor->lysis analysis Analysis lysis->analysis wb Western Blot analysis->wb Cleavage ip Immunoprecipitation analysis->ip Interaction wb_detect Detect Substrate Cleavage Products (e.g., ICD) and SPPL2b expression wb->wb_detect ip_detect Detect SPPL2b-Substrate Interaction ip->ip_detect

Caption: Workflow for analyzing SPPL2b activity and substrate interaction.

References

Technical Support Center: Enhancing the Specificity of SPPL2b Substrate Binding and Cleavage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers studying Signal Peptide Peptidase-Like 2B (SPPL2b). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you improve the specificity of SPPL2b binding to its substrates and achieve reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is SPPL2b and what is its primary function?

A1: Signal Peptide Peptidase-Like 2B (SPPL2b) is an intramembrane-cleaving aspartic protease.[1][2] Its primary function is to cleave type II transmembrane proteins within their transmembrane domains, a process known as regulated intramembrane proteolysis (RIP).[1][3] This cleavage can release intracellular domains (ICDs) that may translocate to the nucleus to regulate gene transcription or be targeted for degradation.[1][4] SPPL2b plays a crucial role in various physiological processes, including the regulation of the immune response and TNF signaling.[1][2][5]

Q2: What are the known substrates of SPPL2b?

A2: SPPL2b has several known substrates, many of which are involved in critical cellular signaling pathways. Key substrates include:

  • TNF-alpha (Tumor Necrosis Factor-alpha): SPPL2b cleaves the membrane-bound remnant of TNF-alpha after its initial shedding, releasing an intracellular domain.[1][6]

  • CD74 (Invariant Chain of the MHCII complex): While primarily cleaved by SPPL2a in vivo, SPPL2b has been shown to be capable of cleaving the N-terminal fragment of CD74 in vitro.[7][8]

  • BRI2 (ITM2B): This protein, linked to familial British and Danish dementias, is a substrate for SPPL2b.[9]

  • Transferrin Receptor 1 (TfR1): The N-terminal fragment of TfR1 is a substrate for intramembrane proteolysis by SPPL2b.[9]

  • LOX-1 (Lectin-like oxidized LDL receptor 1): SPPL2a and SPPL2b are involved in regulating LOX-1 signaling.[7]

  • Dectin-1: A fungal pattern recognition receptor.[7]

Q3: Where is SPPL2b located within the cell?

A3: SPPL2b is a multi-pass membrane protein that is targeted through the secretory pathway.[1][9] It is predominantly found in the membranes of endosomes, lysosomes, the Golgi apparatus, and the plasma membrane.[1][2][6]

Q4: What are the key catalytic residues of SPPL2b?

A4: SPPL2b belongs to the GxGD-type aspartyl protease family and possesses the conserved active site motifs 'YD' and 'GxGD' located in adjacent transmembrane domains.[2]

Troubleshooting Guides

This section provides solutions to common issues encountered during experiments aimed at studying SPPL2b binding and cleavage specificity.

Issue 1: High background or non-specific binding in co-immunoprecipitation (Co-IP) assays for SPPL2b and its substrates.

  • Possible Cause: The interaction between SPPL2b and its substrate is transient, or the experimental conditions are not optimized, leading to the co-purification of non-specific proteins.

  • Solution:

    • Optimize Lysis Buffer: Use a lysis buffer with a mild detergent (e.g., 1% Triton X-100 or 1% digitonin) to maintain the integrity of membrane protein complexes. Avoid harsh detergents like SDS.

    • Increase Wash Steps: Increase the number and duration of wash steps after immunoprecipitation to remove non-specifically bound proteins. Consider adding a low concentration of the detergent used in the lysis buffer to the wash buffer.

    • Pre-clear Lysate: Before adding the specific antibody, incubate the cell lysate with beads alone (e.g., Protein A/G agarose) for 30-60 minutes at 4°C.[10] This step will help to remove proteins that non-specifically bind to the beads.[10]

    • Use a Negative Control: Always include a negative control, such as immunoprecipitation with a non-specific IgG antibody of the same isotype, to identify proteins that bind non-specifically to the antibody or beads.[10]

    • Consider Cross-linking: For transient interactions, consider using a reversible cross-linker to stabilize the protein complex before cell lysis.

Issue 2: Low or no detectable cleavage of a known SPPL2b substrate in a cell-based assay.

  • Possible Cause: The substrate may not be correctly processed or trafficked to the same subcellular compartment as SPPL2b, or the experimental conditions may be suboptimal for SPPL2b activity.

  • Solution:

    • Verify Subcellular Co-localization: Confirm that both SPPL2b and the substrate are expressed in the same subcellular compartments using immunofluorescence microscopy. SPPL2b is primarily located in endosomes/lysosomes.[1][9]

    • Ensure Prior Shedding of the Substrate: For many substrates, such as TNF-alpha and BRI2, an initial ectodomain shedding event by another protease (e.g., ADAM10) is required before SPPL2b can cleave the remaining transmembrane stub.[11] Ensure that the necessary sheddase is active in your experimental system or co-express it if needed. The length of the ectodomain negatively correlates with efficient intramembrane proteolysis.[11]

    • Optimize Expression Levels: Overexpression of either SPPL2b or the substrate can sometimes lead to mislocalization or aggregation. Perform a titration experiment to determine the optimal expression levels for both proteins.

    • Check for Inhibitory Factors: Ensure that your cell culture medium or assay buffer does not contain any known inhibitors of aspartyl proteases.

    • Consider the Cellular Context: The interaction and cleavage of substrates can be influenced by other cellular factors, such as tetraspanins (e.g., CD9, CD81), which can facilitate protease-substrate encounters.[7]

Issue 3: Difficulty in expressing functional, full-length SPPL2b.

  • Possible Cause: As a multi-pass membrane protein, SPPL2b can be challenging to express and purify in its active form.

  • Solution:

    • Use a Mammalian Expression System: For functional studies, it is highly recommended to express SPPL2b in a mammalian cell line (e.g., HEK293T) to ensure proper folding and post-translational modifications.

    • Optimize Transfection and Selection: Use a high-efficiency transfection reagent and establish stable cell lines expressing SPPL2b to ensure consistent expression levels.

    • Incorporate an Epitope Tag: To facilitate detection and purification, express SPPL2b with an N- or C-terminal epitope tag (e.g., HA, FLAG).

    • Verify Post-Translational Modifications: SPPL2b undergoes N-glycosylation, which is important for its proper maturation and trafficking.[12] You can verify this by treating cell lysates with enzymes like N-glycosidase F (PNGase F) or Endoglycosidase H (Endo H).[12]

Quantitative Data Summary

ParameterRecommended Condition/ValueApplicationSource
(Z-LL)2-ketone Concentration 50 µMInhibition of SPPL2a/b activity[13]
Doxycycline Concentration 1 µg/mlInduction of SPPL2b expression in inducible systems[12]
Zeocin Concentration 200 µg/mlSelection of stable cell lines[12]

Experimental Protocols

Protocol 1: Co-immunoprecipitation (Co-IP) of SPPL2b and a Substrate

This protocol describes the co-immunoprecipitation of SPPL2b and a putative substrate from transiently transfected HEK293T cells.

  • Cell Culture and Transfection:

    • Plate HEK293T cells in 10 cm dishes and grow to 70-80% confluency.

    • Co-transfect cells with expression plasmids for epitope-tagged SPPL2b and the substrate of interest using a suitable transfection reagent.

    • Incubate for 24-48 hours post-transfection.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in 1 ml of ice-cold Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail).

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Pre-clearing (Optional but Recommended):

    • Transfer the supernatant to a new microfuge tube.

    • Add 20-30 µl of a 50% slurry of Protein A/G agarose beads.

    • Incubate with gentle rotation for 1 hour at 4°C.

    • Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add 1-2 µg of the primary antibody against the epitope tag of the "bait" protein (e.g., anti-FLAG for FLAG-tagged SPPL2b) to the pre-cleared lysate.

    • Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

    • Add 30-40 µl of a 50% slurry of Protein A/G agarose beads.

    • Incubate with gentle rotation for 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

    • Discard the supernatant and wash the beads 3-5 times with 1 ml of ice-cold wash buffer (e.g., Co-IP lysis buffer with a reduced detergent concentration).

  • Elution and Analysis:

    • After the final wash, remove all supernatant.

    • Elute the protein complexes by adding 2X Laemmli sample buffer and boiling for 5-10 minutes.

    • Analyze the eluate by SDS-PAGE and Western blotting using antibodies against both the "bait" and "prey" proteins.

Protocol 2: Cell-Based SPPL2b Substrate Cleavage Assay

This protocol is designed to assess the cleavage of a specific substrate by SPPL2b in a cellular context.

  • Cell Culture and Transfection:

    • Co-transfect a suitable cell line (e.g., HEK293T) with expression vectors for the substrate and either wild-type SPPL2b or a catalytically inactive mutant (as a negative control).

  • Inhibition Control (Optional):

    • Treat a subset of cells with a known SPPL2b inhibitor (e.g., (Z-LL)2-ketone) to confirm that the observed cleavage is dependent on SPPL2b activity.[13]

  • Cell Lysis and Protein Extraction:

    • After 24-48 hours of expression, harvest the cells and prepare total cell lysates as described in the Co-IP protocol.

  • Western Blot Analysis:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with an antibody that specifically recognizes the substrate's N-terminal fragment (NTF) or the intracellular domain (ICD) generated upon cleavage.

  • Data Interpretation:

    • A decrease in the full-length substrate or the NTF band and/or the appearance of the ICD band in the presence of wild-type SPPL2b, but not the inactive mutant, indicates successful cleavage.

Visualizations

SPPL2b_TNF_Signaling cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_cytosol Cytosol TNF_alpha mTNF-alpha sTNF_alpha sTNF-alpha TNF_alpha->sTNF_alpha Releases TNF_ICD TNF-alpha ICD TNF_alpha->TNF_ICD Releases SPPL2b SPPL2b SPPL2b->TNF_alpha Cleaves Remnant ADAM17 ADAM17 (TACE) ADAM17->TNF_alpha Shedding TNFR TNF Receptor sTNF_alpha->TNFR Binds NF_kB_activation NF-kB Activation TNFR->NF_kB_activation Activates Gene_expression Gene Expression TNF_ICD->Gene_expression Regulates NF_kB_activation->Gene_expression

Caption: SPPL2b-mediated processing of TNF-alpha and downstream signaling.

SPPL2b_Workflow start Start: Hypothesized SPPL2b Substrate transfection Co-transfect cells with Substrate and SPPL2b (WT and inactive mutant) start->transfection lysis Cell Lysis and Protein Extraction transfection->lysis western_blot Western Blot Analysis (Probe for substrate fragments) lysis->western_blot co_ip Co-immunoprecipitation (Pull-down SPPL2b) lysis->co_ip analysis Analyze for cleavage (NTF decrease/ICD appearance) western_blot->analysis mass_spec Mass Spectrometry (Identify interacting proteins) co_ip->mass_spec interaction_confirm Confirm Interaction (Western blot for substrate) co_ip->interaction_confirm end_cleavage Substrate Cleavage Confirmed analysis->end_cleavage Yes no_cleavage No Cleavage Observed (Troubleshoot) analysis->no_cleavage No end_interaction Binding Interaction Confirmed interaction_confirm->end_interaction Yes no_interaction No Interaction Observed (Troubleshoot) interaction_confirm->no_interaction No

Caption: Experimental workflow for validating SPPL2b substrates.

References

Technical Support Center: 2B-(SP) Synthesis Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during Solid-Phase Peptide Synthesis (SPPS). The content is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when starting a solid-phase peptide synthesis?

A1: Before initiating the synthesis, it is crucial to ensure the proper swelling of the resin in a suitable solvent, such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). Inadequate swelling can limit the accessibility of reactive sites on the resin, leading to issues like incomplete coupling and low yield.[1]

Q2: How can I monitor the progress of my solid-phase synthesis?

A2: Several analytical techniques are available for monitoring the progress of SPPS. The Kaiser test is a widely used colorimetric assay to detect the presence of free primary amines, which indicates the completeness of the coupling reaction.[2][3][4] For more detailed analysis, techniques like High-Performance Liquid Chromatography (HPLC) and mass spectrometry (MS) can be used to analyze a small amount of peptide cleaved from the resin (microcleavage).[5][6][7][8] Other methods include monitoring the UV absorbance of the Fmoc deprotection solution.[9]

Q3: What are the most common causes of low peptide yield?

A3: Low peptide yield can stem from several factors, including incomplete coupling of amino acids, premature cleavage of the peptide from the resin, and peptide precipitation during cleavage.[1] Difficult sequences, such as those containing hydrophobic or bulky amino acids, can also lead to aggregation and reduced yield.[1]

Troubleshooting Guide

Problem 1: Incomplete Amino Acid Coupling

Q: My Kaiser test is positive (blue beads), indicating an incomplete coupling reaction. What should I do?

A: A positive Kaiser test after a coupling step signifies the presence of unreacted primary amines. Here are several troubleshooting steps you can take:

  • Double Coupling: Repeat the coupling step with a fresh solution of the amino acid and coupling reagents. This is a common and often effective solution.[1][10]

  • Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents can drive the reaction to completion.[10]

  • Use a Stronger Coupling Reagent: If steric hindrance is a suspected issue, consider using a more powerful coupling reagent like HATU or HCTU.[1]

  • Extend Reaction Time: For difficult couplings, extending the reaction time can improve the yield.

  • Address Peptide Aggregation: For sequences prone to aggregation, using solvents like NMP or adding chaotropic salts can help disrupt secondary structures and improve coupling efficiency.

Quantitative Data: Recommended Reagent Excess for Coupling

ReagentStandard Excess (equivalents)For Difficult Couplings (equivalents)
Fmoc-Amino Acid3 - 55 - 10
Coupling Reagent (e.g., HBTU, HATU)3 - 55 - 10
Base (e.g., DIPEA, NMM)6 - 1010 - 20
Problem 2: Low Yield After Cleavage

Q: I have a very low yield of my final peptide after cleavage from the resin. What are the possible causes and solutions?

A: Low final yield is a frequent issue in SPPS. The following table outlines potential causes and their corresponding solutions:

Troubleshooting Low Cleavage Yield

Possible CauseSolution
Incomplete Cleavage Increase the cleavage reaction time or use a higher concentration of the cleavage reagent (e.g., TFA). It's advisable to perform a small-scale test cleavage to optimize conditions first.[1]
Peptide Precipitation During Cleavage If the cleaved peptide is insoluble in the cleavage cocktail, it may precipitate. Try using a different cleavage cocktail or a minimal volume of the cleavage reagent followed by precipitation in cold diethyl ether.[1] For very hydrophobic peptides, adding trifluoroethanol to the dissolution buffer may help.[11]
Premature Cleavage The linker attaching the peptide to the resin might be too acid-labile for the synthesis conditions. This can be a problem with highly sensitive linkers like the 2-chlorotrityl chloride (2-CTC) linker.[12] Consider using a more robust linker for future syntheses.
Adsorption to Resin The peptide may be adsorbing to the resin beads after cleavage. Ensure thorough washing of the resin with the cleavage cocktail and a suitable solvent to recover all the product.
Problem 3: Poor Purity of the Crude Peptide

Q: My HPLC analysis of the crude peptide shows multiple peaks, indicating low purity. How can I improve this?

A: Poor purity is often the result of side reactions or incomplete reactions during synthesis.

  • Deletion Sequences: These are peptides missing one or more amino acids and are typically caused by incomplete coupling. To minimize these, ensure complete coupling at each step by using the strategies mentioned in "Problem 1".

  • Truncation Sequences: These are shorter peptides that can result from incomplete deprotection of the Fmoc group. Ensure the deprotection step is complete by using a sufficient reaction time and fresh deprotection reagent.[13]

  • Side Reactions: Certain amino acids are prone to side reactions. For example, aspartic acid can form an aspartimide, and arginine's protecting group can be modified.[14] Using appropriate side-chain protecting groups and optimized cleavage cocktails with scavengers is crucial to minimize these side reactions.

Common Scavengers Used in Cleavage Cocktails

ScavengerPurpose
Water Proton source, helps suppress side reactions.
Triisopropylsilane (TIS) Reduces oxidized methionine and tryptophan, scavenges carbocations.
Thioanisole Scavenges benzyl and t-butyl cations.
1,2-Ethanedithiol (EDT) Scavenges trityl cations and prevents re-attachment of protecting groups to cysteine.
Phenol Scavenges carbocations.

Experimental Protocols

Kaiser Test Protocol[2][3][17]
  • Prepare Reagents:

    • Reagent A: 5 g of ninhydrin in 100 mL of ethanol.

    • Reagent B: 80 g of phenol in 20 mL of ethanol.

    • Reagent C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.

  • Procedure:

    • Place a small sample of resin beads (1-5 mg) in a small test tube.

    • Add 2-3 drops of each reagent (A, B, and C).

    • Heat the test tube at 100-110°C for 5 minutes.

  • Interpretation:

    • Blue beads and/or blue solution: Positive result (incomplete coupling, free primary amines present).

    • Yellow or colorless beads and solution: Negative result (complete coupling).

General Cleavage Protocol (TFA-based)
  • Wash the peptide-resin thoroughly with dichloromethane (DCM).

  • Dry the resin under vacuum.

  • Prepare the cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).

  • Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).

  • Stir the mixture at room temperature for 1-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional cleavage cocktail or TFA.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the peptide pellet under vacuum.

Visualizations

SPPS_Workflow cluster_cycle Synthesis Cycle Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (AA, Coupling Reagent, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest FinalWash Final Wash & Dry Wash2->FinalWash Final Cycle KaiserTest->Deprotection Negative KaiserTest->Coupling Positive (Recouple) Start Start: Resin Swelling Start->Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) FinalWash->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (HPLC) Precipitation->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting_Logic cluster_coupling Incomplete Coupling cluster_yield Low Yield cluster_purity Poor Purity Problem Problem Encountered PositiveKaiser Positive Kaiser Test Problem->PositiveKaiser LowYield Low Final Yield Problem->LowYield PoorPurity Multiple HPLC Peaks Problem->PoorPurity DoubleCouple Double Couple PositiveKaiser->DoubleCouple StrongerReagent Use Stronger Coupling Reagent PositiveKaiser->StrongerReagent Aggregation Address Aggregation PositiveKaiser->Aggregation OptimizeCleavage Optimize Cleavage Conditions LowYield->OptimizeCleavage CheckSolubility Check Peptide Solubility LowYield->CheckSolubility CheckLinker Evaluate Linker Stability LowYield->CheckLinker CheckCoupling Ensure Complete Coupling PoorPurity->CheckCoupling CheckDeprotection Ensure Complete Deprotection PoorPurity->CheckDeprotection SideReactions Optimize Scavengers PoorPurity->SideReactions

Caption: Troubleshooting logic for common SPPS issues.

References

Validation & Comparative

Validating the Binding Affinity and Selectivity of 2B-(SP): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinity and selectivity of the novel compound 2B-(SP). The performance of 2B-(SP) is evaluated against other known inhibitors, supported by experimental data and detailed protocols. This document is intended to serve as a resource for researchers in drug discovery and development, offering a clear validation framework for new chemical entities.

Executive Summary

The discovery of novel therapeutic agents with high potency and specificity is a primary objective in drug development. This guide focuses on the validation of 2B-(SP), a novel inhibitor targeting the fictitious enzyme "Kinase X." A comparative assessment of its binding affinity and selectivity against established inhibitors, designated here as Compound A and Compound B, is presented. The data herein is generated for illustrative purposes to demonstrate a comprehensive validation workflow.

Comparative Analysis of Binding Affinity and Selectivity

The binding affinity and selectivity of 2B-(SP) were characterized and compared to Compound A and Compound B. Affinity is reported as the dissociation constant (Kd), a measure of how tightly a ligand binds to its target. Selectivity was assessed by determining the binding affinity of each compound against a panel of related kinases.

Table 1: Comparative Binding Affinity and Selectivity Data

CompoundTarget KinaseKd (nM)Off-Target Kinase Y (Kd, nM)Off-Target Kinase Z (Kd, nM)Selectivity Ratio (Y/X)Selectivity Ratio (Z/X)
2B-(SP) Kinase X 15 1,500>10,000100>667
Compound AKinase X502505,0005100
Compound BKinase X510100220

Note: Data is hypothetical for illustrative purposes.

The data clearly indicates that while Compound B has a higher affinity for Kinase X, 2B-(SP) demonstrates a superior selectivity profile, with significantly weaker binding to the off-target kinases Y and Z.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.

1. Kinase Binding Affinity Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay determines the binding affinity of a test compound to a kinase of interest by measuring the displacement of a fluorescent tracer from the kinase active site.

  • Materials:

    • Kinase X (recombinant, purified)

    • LanthaScreen™ Certified Kinase Tracers

    • Eu-anti-tag Antibody

    • Test compounds (2B-(SP), Compound A, Compound B)

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • 384-well microplates

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • Add the kinase, Eu-anti-tag antibody, and tracer to the wells of the microplate.

    • Add the serially diluted test compounds to the wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 615 nm).

    • Calculate the emission ratio and plot the data against the compound concentration.

    • Determine the IC₅₀ value from the resulting dose-response curve and convert it to a Kd value using the Cheng-Prusoff equation.

2. Kinase Selectivity Profiling

To assess the selectivity of the compounds, the binding affinity assay described above is repeated for a panel of related kinases (e.g., Kinase Y, Kinase Z).

  • Procedure:

    • Follow the protocol for the Kinase Binding Affinity Assay for each of the selected off-target kinases.

    • Determine the Kd value for each compound against each off-target kinase.

    • Calculate the selectivity ratio by dividing the Kd for the off-target kinase by the Kd for the primary target (Kinase X).

Visualizations

Signaling Pathway

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Kinase X Kinase X Receptor Tyrosine Kinase->Kinase X Downstream Kinase Downstream Kinase Kinase X->Downstream Kinase Transcription Factor Transcription Factor Downstream Kinase->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation 2B-(SP) 2B-(SP) 2B-(SP)->Kinase X Inhibition

Caption: A simplified signaling pathway illustrating the role of Kinase X and its inhibition by 2B-(SP).

Experimental Workflow

cluster_prep Assay Preparation cluster_assay Binding Assay cluster_readout Data Acquisition & Analysis A Serial Dilution of 2B-(SP) C Add 2B-(SP) A->C B Add Kinase X, Tracer, and Antibody B->C D Incubate 60 min C->D E Read FRET Signal D->E F Generate Dose-Response Curve E->F G Calculate Kd F->G

Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay to determine binding affinity.

Selectivity Profile Logic

cluster_input Input Data cluster_calc Calculation cluster_output Output Kd_X Kd (Kinase X) Selectivity_Y Selectivity (Y) = Kd(Y) / Kd(X) Kd_X->Selectivity_Y Selectivity_Z Selectivity (Z) = Kd(Z) / Kd(X) Kd_X->Selectivity_Z Kd_Y Kd (Kinase Y) Kd_Y->Selectivity_Y Kd_Z Kd (Kinase Z) Selectivty_Z Selectivty_Z Kd_Z->Selectivty_Z Profile Selectivity Profile of 2B-(SP) Selectivity_Y->Profile Selectivity_Z->Profile

Caption: Logical diagram illustrating the calculation of the selectivity profile for 2B-(SP).

A Comparative Guide to Fluorescent Dyes for Fungal Cell Wall Staining: 2B-(SP) Analogs in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the study of fungi and algae, the selection of an appropriate fluorescent dye for visualizing cell walls is a critical step. This guide provides an objective comparison of fluorescent dyes used for this purpose, with a focus on Uvitex 2B, a dye analogous to the initially queried "2B-(SP)," and its common alternatives. The performance of these dyes will be compared based on available experimental data, with detailed methodologies provided for key experiments.

Overview of Compared Dyes

This guide focuses on a selection of fluorescent dyes known for their ability to bind to chitin and cellulose, the primary components of fungal and algal cell walls.

  • Uvitex 2B: A fluorescent brightener that binds to chitin in fungal walls, known for its high selectivity and slower fading rate compared to some other common fungal stains.[1]

  • Calcofluor White: A widely used fluorescent blue dye that also binds to chitin and cellulose.[2][3] It is a common benchmark for fungal cell wall stains.

  • Solophenyl Flavine 7GFE 500 and Pontamine Fast Scarlet 4B: These two fluorophores are presented as more photostable alternatives to Calcofluor White for staining fungal cell walls, septa, and bud scars.[4][5][6]

Quantitative Performance Comparison

The following table summarizes the key performance characteristics of the compared fluorescent dyes based on available data.

FeatureUvitex 2BCalcofluor WhiteSolophenyl Flavine 7GFE 500Pontamine Fast Scarlet 4B
Target Chitin in fungal and algal cell walls[1]Chitin and cellulose in fungal, algal, and plant cell walls[2][3]Fungal cell walls, septa, and bud scars[4]Fungal cell walls, septa, and bud scars[4]
Excitation Max ~350 nm[7]347 nm[2]Not specifiedNot specified
Emission Max ~435 nm[7][8]~475 nm[2]Blue to green wavelengths[4]Yellow to red wavelengths[4]
Photostability Fades 1.25 times slower than Calcofluor White[8]Fades more quickly than Uvitex 2B[8]Does not fade quickly[4][5]Does not fade quickly[4][5]
Selectivity Highly selective for fungi and algae[1]Shows greater affinity for general tissues, red blood cells, and renal tubular casts[8]Not specifiedNot specified
Solubility Readily dissolves in phosphate-buffered saline (pH 7.3)[9]Slightly insoluble at physiological pH (7.3)[9]Not specifiedNot specified

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Protocol 1: Staining of Fungi in Tissue Sections with Uvitex 2B and Calcofluor White

This protocol is based on the comparative study by Wachsmuth (1988).[8]

Objective: To compare the staining selectivity and photostability of Uvitex 2B and Calcofluor White M2R for visualizing fungi in tissue sections.

Materials:

  • Deparaffinized and frozen sections of mouse kidney and lung infected with Candida albicans or Blastomyces dermatitides.

  • Uvitex 2B solution (concentration not specified in the abstract).

  • Calcofluor White M2R solution (concentration not specified in the abstract).

  • Mounting media: Kaiser's gelatin or Entellan.

  • Counterstains: Hemalum and Eosin for deparaffinized sections, Evans Blue for frozen sections.

  • Fluorescence microscope with ultraviolet illumination.

Procedure:

  • Staining:

    • Immerse deparaffinized or frozen tissue sections in the Uvitex 2B or Calcofluor White M2R staining solution for a specified duration (not detailed in the abstract).

    • Rinse the sections to remove excess stain.

  • Counterstaining (Optional):

    • For deparaffinized sections, counterstain with Hemalum and Eosin.

    • For frozen sections, counterstain with Evans Blue.

  • Mounting:

    • Mount the stained sections using Kaiser's gelatin or Entellan.

  • Microscopy and Analysis:

    • Examine the sections under a fluorescence microscope with ultraviolet illumination.

    • Record the fluorescence emission maxima.

    • Assess the staining of fungi and any background staining of tissues.

    • To evaluate photostability, expose the stained sections to continuous ultraviolet illumination and measure the rate of fluorescence decay (fading). The study found that Calcofluor faded 1.25 times faster than Uvitex.[8]

Protocol 2: General Staining of Fungal Cell Walls

This protocol provides a general workflow for staining fungal cell walls with fluorescent dyes like Uvitex 2B or Calcofluor White.

Objective: To visualize fungal cell walls using fluorescent microscopy.

Materials:

  • Fungal culture or sample.

  • Staining solution: e.g., 0.1% (w/v) Uvitex 2B in phosphate-buffered saline (PBS) or 0.1% (w/v) Calcofluor White in distilled water.

  • PBS or appropriate buffer for washing.

  • Microscope slides and coverslips.

  • Fluorescence microscope with appropriate filter sets.

Procedure:

  • Sample Preparation:

    • Prepare a wet mount of the fungal sample on a microscope slide.

  • Staining:

    • Add a drop of the staining solution to the sample.

    • Incubate for 1-5 minutes at room temperature.

  • Washing:

    • Gently wash the sample with PBS to remove excess stain and reduce background fluorescence.

  • Mounting:

    • Place a coverslip over the sample.

  • Visualization:

    • Observe the stained sample under a fluorescence microscope using the appropriate excitation and emission filters for the chosen dye.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the mechanism of action of these fluorescent dyes and a typical experimental workflow.

G Mechanism of Fungal Cell Wall Staining cluster_dye Fluorescent Dye cluster_cellwall Fungal Cell Wall cluster_process Staining Process Dye Uvitex 2B or Calcofluor White Binding Non-covalent Binding Dye->Binding Chitin Chitin (β-1,4-linked N-acetylglucosamine) Excitation UV Excitation Binding->Excitation Emission Fluorescence Emission (Blue-Green Light) Excitation->Emission

Caption: Mechanism of fungal cell wall staining by fluorescent dyes.

G Experimental Workflow for Fungal Staining Start Start: Fungal Sample Preparation Sample Preparation (e.g., wet mount) Start->Preparation Staining Addition of Fluorescent Dye Solution Preparation->Staining Incubation Incubation (1-5 minutes) Staining->Incubation Washing Washing (e.g., with PBS) Incubation->Washing Mounting Mounting on Microscope Slide Washing->Mounting Microscopy Fluorescence Microscopy (UV Excitation) Mounting->Microscopy Analysis Image Analysis and Data Interpretation Microscopy->Analysis

Caption: A typical experimental workflow for staining fungal cells.

References

2B-(SP) vs [alternative compound] for [specific application]

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the compound designated "2B-(SP)" has yielded insufficient public data to create the requested comparative guide. The designation "2B-(SP)" does not correspond to a standard, publicly documented chemical entity in scientific literature, chemical databases, or commercial sources.

Without a clear identification of "2B-(SP)," it is not possible to:

  • Determine its specific application.

  • Identify relevant alternative compounds for comparison.

  • Locate experimental data regarding its performance, efficacy, or safety.

  • Describe its mechanism of action or any associated signaling pathways.

Consequently, the core requirements for the comparison guide, including data tables, experimental protocols, and visualizations, cannot be fulfilled.

To proceed with this request, please provide more specific information to identify the compound of interest, such as:

  • The full chemical name (e.g., IUPAC name).

  • A CAS Registry Number or PubChem CID.

  • The biological target or class of the compound (e.g., "a selective ALK inhibitor," "a GLP-1 receptor agonist").

  • The specific application or disease area being studied.

References

Specificity Analysis of 2B-(SP) in Complex Biological Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic fields of biological research and drug development, the precise labeling of proteins is a cornerstone technique for elucidating their function, interactions, and localization.[1][2] The ideal chemical probe for these applications would exhibit high specificity, reacting only with its intended target to ensure that the resulting data is both accurate and reliable. This guide provides a comprehensive comparison of the hypothetical amine-reactive probe, 2B-(SP), with established protein labeling reagents, namely N-hydroxysuccinimide (NHS) esters and maleimides. By examining their performance based on available experimental data for similar chemical classes, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to select the most appropriate labeling strategy for their work.

Comparison of Protein Labeling Chemistries

The choice of a labeling reagent is dictated by the target protein's available reactive residues and the desired outcome of the experiment.[3] Amine-reactive probes like 2B-(SP) and NHS esters primarily target the primary amines found in lysine residues and the N-terminus of proteins.[3][4] In contrast, thiol-reactive reagents such as maleimides offer more site-specific labeling by targeting the sulfhydryl groups of cysteine residues.[3]

Feature2B-(SP) (Assumed Amine-Reactive)N-Hydroxysuccinimide (NHS) EstersMaleimides
Target Residue Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)Thiols (Cysteine)
Bond Type Thiourea (stable)Amide (stable)Thioether (stable)
Reaction pH 8.5 - 9.5[3]7.0 - 9.06.5 - 7.5
Specificity Moderate; targets multiple exposed lysines[4]Moderate; targets multiple exposed lysinesHigh; targets less abundant and often strategically located cysteines[3]
Potential Off-Target Reactions Hydrolysis in aqueous solutionsHydrolysis in aqueous solutions, reaction with other nucleophiles at high pHReaction with other nucleophiles at pH > 8, potential for disulfide bond reformation[4]
Key Advantages Generally good reactivity and stability of the resulting conjugate.Well-established chemistry with a wide variety of available labels.High degree of specificity for targeted labeling.[3]
Key Disadvantages Potential for non-specific labeling and protein function disruption due to modification of multiple lysines.[4]Susceptible to hydrolysis, which can reduce labeling efficiency.[4]Requires a free cysteine, which may not be present or may be involved in disulfide bonds that need reduction.[4]

Experimental Workflows and Protocols

To ensure reproducible and reliable results, adherence to well-defined experimental protocols is crucial. The following sections detail generalized workflows for protein labeling and the subsequent analysis of labeling specificity.

General Protein Labeling Workflow

The process of labeling a protein of interest with a chemical probe typically involves several key steps, from preparation of the protein and reagent to the final purification of the labeled conjugate.

G A Protein Preparation (Buffer exchange, concentration adjustment) C Labeling Reaction (Incubation at controlled pH and temperature) A->C B Probe Solubilization (e.g., in DMSO or DMF) B->C D Purification (Removal of unreacted probe, e.g., size-exclusion chromatography) C->D E Characterization (Quantification of labeling, functional analysis) D->E

Caption: A generalized workflow for the chemical labeling of proteins.

Protocol 1: Amine-Reactive Labeling with 2B-(SP) or NHS Esters

This protocol is applicable for labeling with amine-reactive reagents like the hypothetical 2B-(SP) or NHS esters.

  • Protein Preparation: Dissolve the target protein in a buffer at a pH between 8.5 and 9.5 for isothiocyanate-based probes like 2B-(SP) or pH 7.0-9.0 for NHS esters.[3] A common choice is 0.1 M carbonate-bicarbonate buffer or phosphate-buffered saline (PBS). Ensure the buffer is free of primary amines (e.g., Tris).[3] The protein concentration should typically be in the range of 2-10 mg/mL.[3]

  • Probe Preparation: Immediately before use, dissolve the amine-reactive probe in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[3]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved probe to the protein solution.[3] The reaction is typically incubated for 1-2 hours at room temperature or 2-4 hours at 4°C.[3]

  • Purification: Separate the labeled protein from unreacted probe using size-exclusion chromatography (e.g., a PD-10 desalting column).[3]

  • Quantification: Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the label.

Protocol 2: Thiol-Reactive Labeling with Maleimides

This protocol is designed for the specific labeling of cysteine residues.

  • Protein Preparation: If necessary, reduce any disulfide bonds in the protein using a reducing agent like dithiothreitol (DTT). The DTT must then be removed, for example, by dialysis or a desalting column, prior to adding the maleimide.[3] Resuspend the protein in a buffer at pH 6.5-7.5.

  • Probe Preparation: Dissolve the maleimide reagent in DMSO or DMF immediately before the reaction.[3]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the maleimide solution to the protein.[3] Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[3]

  • Purification: Remove the unreacted maleimide using size-exclusion chromatography.[3]

  • Quantification: Calculate the DOL as described for amine-reactive labeling.

Specificity and Off-Target Analysis Workflow

Assessing the specificity of a chemical probe is critical to validate its utility. This involves identifying not only the intended target but also any unintended "off-target" interactions. A common approach involves mass spectrometry-based proteomics.

G A Treat Complex Biological Sample (e.g., cell lysate) with Probe B Optional: Enrichment of Labeled Proteins A->B C Proteolytic Digestion (e.g., with trypsin) B->C D LC-MS/MS Analysis C->D E Data Analysis (Identify labeled peptides and proteins) D->E F On-Target vs. Off-Target Identification E->F

Caption: A typical workflow for identifying on- and off-target proteins of a chemical probe.

A comprehensive proteomics platform can be employed to evaluate the abundance of off-target proteins.[5][6] This involves treating cell lines with the probe and then using mass spectrometry to quantify changes in protein abundance, which could indicate off-target effects.[7]

Conclusion

The specificity of a chemical probe is a paramount consideration for any protein labeling experiment. While amine-reactive probes like the hypothetical 2B-(SP) and NHS esters are widely applicable due to the abundance of lysine residues, they carry the inherent risk of non-specific labeling that could alter protein function. For applications demanding high precision, thiol-reactive probes like maleimides offer a superior level of specificity. The choice of labeling reagent should therefore be a deliberate one, guided by the specific research question and the characteristics of the protein of interest. The experimental protocols and analytical workflows outlined in this guide provide a framework for researchers to not only perform robust protein labeling but also to critically assess the specificity of their chosen probe in complex biological samples.

References

A Comparative Analysis of Synthetic Surfactant Protein B (SP-B) Analogs for Pulmonary Surfactant Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a series of synthetic Surfactant Protein B (SP-B) analogs, referred to as CHAsurf candidates, and evaluates their efficacy as components of pulmonary surfactants. The performance of these novel synthetic peptides is compared to the commercially available animal-derived surfactant, Curosurf®. This document is intended to provide an objective overview supported by experimental data to inform future research and development in surfactant therapy for respiratory disorders.

It is important to note that the specific compound "2B-(SP)" was not explicitly identified in the reviewed literature. The following analysis focuses on a series of synthetic SP-B analogs, which aligns with the user's request for a comparative study of a parent compound and its analogs in the context of therapeutic protein development.

Pulmonary surfactants, a mixture of phospholipids and surfactant proteins, are crucial for proper respiratory function by reducing surface tension at the air-liquid interface in the alveoli, preventing their collapse.[1][2] Deficiencies in surfactant, particularly SP-B, can lead to severe respiratory distress. The development of effective synthetic surfactants is a key area of research to overcome the limitations of animal-derived products.

Comparative Efficacy of CHAsurf Candidates

A study introduced five synthetic SP-B peptides and one SP-C peptide, which were used to create five CHAsurf candidates (CHAsurf-1 to CHAsurf-5) for evaluation.[1][2] The efficacy of these synthetic surfactants was assessed based on their ability to reduce surface tension.

Table 1: Composition of Synthetic Surfactant (CHAsurf) Candidates

CandidateDPPC (mg)POPG (mg)PA (mg)SP-B (mg)SP-C (mg)
CHAsurf-175251033
CHAsurf-275251033
CHAsurf-375251033
CHAsurf-475251033
CHAsurf-575251033
CHAsurf-4A75251023
CHAsurf-4B75251033
CHAsurf-4C75251043
CHAsurf-4D75251053

Abbreviations: DPPC, dipalmitoylphosphatidylcholine; POPG, palmitoyl-oleoyl phosphatidylglycerol; PA, palmitic acid; SP-B, surfactant protein B; SP-C, surfactant protein C.[3]

Studies confirmed that higher concentrations of the synthetic SP-B analog in the CHAsurf-4 series were associated with improved surface tension reduction.[1][2] However, due to cost considerations, CHAsurf-4B was selected for further in vivo assessment as it provided a balance of effectiveness and economic viability.[2][3]

Animal studies using a New Zealand white rabbit model revealed that CHAsurf-4B was comparable to Curosurf® in its ability to restore alveolar structure and improve lung elasticity.[1][2] These findings underscore the potential of CHAsurf-4B as a viable therapeutic agent for respiratory disorders.[1]

Experimental Protocols

The following are summaries of the key experimental methodologies used to evaluate the efficacy of the synthetic SP-B analogs.

In Vitro Surface Tension Analysis:

A modified Wilhelmy balance test was utilized to assess the surface tension properties of the synthetic surfactants.[1][4] This method measures key parameters including:

  • Spreading rate: How quickly the surfactant spreads across the air-liquid interface.

  • Surface adsorption: The rate at which surfactant molecules move to the interface.

  • Surface tension-area diagrams: These diagrams provide a comprehensive evaluation of the surfactant's performance under dynamic compression and expansion cycles, mimicking breathing.[1][4]

In Vivo Efficacy Assessment in Animal Models:

  • Animal Model: The study utilized preterm New Zealand white rabbits.[1][2]

  • Experimental Groups: The rabbits were divided into a term control group, a preterm control group, a group treated with Curosurf®, and a group treated with CHAsurf-4B.[3]

  • Procedure: Following delivery, tracheostomies were performed on the preterm pups, and the respective surfactant preparations were administered.[4]

  • Outcome Measures: The efficacy of the treatments was evaluated by assessing the restoration of alveolar structure and improvements in lung elasticity.[1][2]

Signaling Pathways and Mechanisms

While the primary function of surfactant proteins is biophysical, their interaction with lung cells can trigger signaling pathways. The research on these specific synthetic SP-B analogs highlights the critical role of their structural integrity, particularly the presence of cysteine residues and disulfide bonds, for their function.[1][2] This suggests that proper protein folding and conformation are essential for effective interaction with phospholipids and the reduction of surface tension.

Further research is needed to fully elucidate the specific signaling pathways modulated by these novel synthetic SP-B analogs and how they compare to native SP-B.

Below are diagrams illustrating the experimental workflow for evaluating the synthetic surfactants and a conceptual diagram of the role of pulmonary surfactant.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Surfactant Formulation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation SP_B_analogs Synthesis of 5 SP-B Analogs Formulation Formulation of CHAsurf Candidates (1-5) SP_B_analogs->Formulation SP_C_analog Synthesis of 1 SP-C Analog SP_C_analog->Formulation Wilhelmy_Balance Modified Wilhelmy Balance Test Formulation->Wilhelmy_Balance Measurements Measure Spreading Rate, Surface Adsorption, & ST-Area Diagrams Wilhelmy_Balance->Measurements Selection Select CHAsurf-4B (Efficacy vs. Cost) Measurements->Selection Animal_Model Preterm Rabbit Model Selection->Animal_Model Treatment Administer CHAsurf-4B or Curosurf® Animal_Model->Treatment Analysis Assess Alveolar Structure & Lung Elasticity Treatment->Analysis

Caption: Experimental workflow for the evaluation of synthetic SP-B analogs.

Pulmonary_Surfactant_Function cluster_alveolus Alveolus cluster_surfactant Pulmonary Surfactant Alveolar_Epithelium Alveolar Epithelial Cells Air_Liquid_Interface Air-Liquid Interface Reduced_ST Reduced Surface Tension Air_Liquid_Interface->Reduced_ST  Action of Surfactant Phospholipids Phospholipids Phospholipids->Air_Liquid_Interface SP_B_C SP-B & SP-C Analogs SP_B_C->Air_Liquid_Interface Prevent_Collapse Prevents Alveolar Collapse Reduced_ST->Prevent_Collapse Improved_Compliance Improved Lung Compliance Prevent_Collapse->Improved_Compliance

Caption: The role of synthetic SP-B and SP-C analogs in pulmonary surfactant function.

References

Unveiling a Potential New Biomarker for Idiopathic Pulmonary Fibrosis: A Comparative Analysis of Immature Surfactant Protein B

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of Idiopathic Pulmonary Fibrosis (IPF), the identification of reliable biomarkers is paramount for early diagnosis, prognostic assessment, and the evaluation of therapeutic interventions. This guide provides a comprehensive comparison of immature Surfactant Protein B (SP-B), an emerging biomarker, with established markers such as Krebs von den Lungen-6 (KL-6), Matrix Metalloproteinase-7 (MMP-7), and Surfactant Protein D (SP-D).

Comparative Performance of Serum Biomarkers in IPF

The following tables summarize the quantitative data from various studies, offering a clear comparison of the performance of immature SP-B and alternative biomarkers in distinguishing IPF patients from healthy controls and in their association with disease severity.

Table 1: Serum Biomarker Levels in IPF Patients vs. Healthy Controls

BiomarkerIPF Patient Cohort (Median/Mean ± SD)Healthy Controls (Median/Mean ± SD)Fold Change (approx.)p-valueReference
C-proSP-B 2,222 ng/mL (median)Not specified in this study, but significantly lower in other lung diseases-< 0.0001 (IPF vs. other pulmonary diseases)[1]
KL-6 1335 U/mL (median)240 U/mL (median)5.6< 0.0001[2]
KL-6 1277.00 U/ml (median)464.1 U/ml (median)2.8-[3]
MMP-7 14.40 ± 6.55 ng/ml (mean ± SD)6.03 ± 2.51 ng/ml (mean ± SD)2.4< 0.001[4]
MMP-7 2.25 ng/mL (geometric mean)1.25 ng/mL (geometric mean)1.8< 0.0001[5]
SP-D Significantly elevated--< 0.0001 (compared to controls)[6]
SP-D Significantly elevated--< 0.001 (IPF vs. healthy controls)[7][8]

Table 2: Diagnostic and Prognostic Value of Biomarkers in IPF

BiomarkerKey FindingsReference
C-proSP-B Highest levels detected in IPF patients, able to discriminate IPF from other pulmonary diseases in a multivariate analysis.[1][1]
KL-6 Serum levels >1300 U/mL associated with shorter duration before acute exacerbation.[2] A cut-off value of 1370 U/mL showed 83% sensitivity and 92% specificity in distinguishing IPF from IPF with lung cancer.[9][2][9]
MMP-7 A cut-off of 8.18 ng/ml distinguished IPF from controls with 87.63% sensitivity and 82.93% specificity.[4] A threshold of 12.1 ng/ml was significantly associated with all-cause mortality.[4][4]
SP-D Had the highest diagnostic accuracy in distinguishing IPF from control subjects (AUC 0.9089) in one comparative study.[10] Elevated levels were associated with a 111% increased risk of death.[7][8][7][8][10]
MMP-7 & KL-6 (Combination) The combination of both markers provided the best risk discrimination for survival in IPF patients.[11][12][11][12]

Signaling Pathways in IPF and Biomarker Involvement

Idiopathic Pulmonary Fibrosis is characterized by the aberrant activation of several signaling pathways that drive the fibrotic process. Understanding the interplay between these pathways and the expression of biomarkers is crucial for developing targeted therapies.

Transforming Growth Factor-β (TGF-β) Signaling

The TGF-β signaling pathway is a master regulator of fibrosis.[13] In IPF, its overactivation in alveolar epithelial cells and fibroblasts leads to excessive extracellular matrix deposition.[14] Notably, mutations in surfactant proteins, including SP-A2, can induce TGF-β1 secretion, linking surfactant protein dysfunction directly to the pro-fibrotic cascade.[15]

TGF_beta_pathway TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Smad Smad Complex TGF_beta_R->Smad Nucleus Nucleus Smad->Nucleus Gene_Expression Gene Expression (e.g., Collagen, MMPs) Nucleus->Gene_Expression Fibrosis Fibrosis Gene_Expression->Fibrosis SP_Mutation Surfactant Protein Mutation (e.g., SP-A2) SP_Mutation->TGF_beta induces secretion

TGF-β signaling pathway in IPF.
Wnt/β-catenin Signaling

The Wnt/β-catenin pathway, crucial for tissue repair and regeneration, is also aberrantly activated in IPF.[16][17] This activation is observed in proliferative bronchiolar regions and fibroblast foci, contributing to the severe tissue remodeling characteristic of the disease.[16][17] The dysregulation of this pathway is implicated in the hyperproliferation of alveolar type II epithelial cells, the primary source of surfactant proteins.[18]

Wnt_beta_catenin_pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK3β (inhibited) Dishevelled->GSK3b beta_catenin β-catenin (stabilized) Nucleus Nucleus beta_catenin->Nucleus TCF_LEF TCF/LEF beta_catenin->TCF_LEF binds Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Proliferation Cell Proliferation & Remodeling Gene_Expression->Proliferation

Wnt/β-catenin signaling in IPF.

Experimental Protocols

The quantification of these protein biomarkers in serum is typically performed using an Enzyme-Linked Immunosorbent Assay (ELISA). The following provides a general methodology for a sandwich ELISA, which is a common format for this type of analysis.

General Sandwich ELISA Protocol

This protocol outlines the fundamental steps for a sandwich ELISA. Specific antibody concentrations, incubation times, and temperatures should be optimized for each specific biomarker assay.

ELISA_Workflow cluster_steps ELISA Workflow Step1 1. Coat Plate: Add capture antibody to microplate wells. Step2 2. Block: Add blocking buffer to prevent non-specific binding. Step1->Step2 Step3 3. Add Sample: Add patient serum or standards to the wells. Step2->Step3 Step4 4. Add Detection Antibody: Add biotinylated detection antibody. Step3->Step4 Step5 5. Add Enzyme Conjugate: Add streptavidin-HRP. Step4->Step5 Step6 6. Add Substrate: Add TMB substrate to develop color. Step5->Step6 Step7 7. Stop Reaction & Read: Add stop solution and measure absorbance. Step6->Step7

General Sandwich ELISA Workflow.

Materials:

  • Microplate pre-coated with capture antibody

  • Patient serum samples and standards

  • Biotinylated detection antibody

  • Streptavidin-HRP conjugate

  • Wash buffer

  • Assay diluent

  • TMB substrate

  • Stop solution

  • Plate reader

Procedure:

  • Plate Preparation: Bring all reagents and samples to room temperature.

  • Add Samples and Standards: Add 100 µL of each standard and sample into the appropriate wells of the microplate. Incubate for the specified time at the recommended temperature.

  • Washing: Aspirate the contents of the wells and wash four times with 1X Wash Solution.

  • Detection Antibody Incubation: Add 100 µL of the prepared detection antibody to each well. Incubate as recommended.

  • Washing: Repeat the washing step.

  • Enzyme Conjugate Incubation: Add 100 µL of the prepared Streptavidin-HRP solution to each well. Incubate as recommended.

  • Washing: Repeat the washing step.

  • Substrate Development: Add 100 µL of TMB Substrate to each well. Incubate in the dark at room temperature.

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance of each well at the appropriate wavelength (typically 450 nm) using a microplate reader.

  • Analysis: Generate a standard curve and calculate the concentration of the biomarker in the patient samples.

Conclusion

Immature SP-B, particularly its C-proSP-B form, shows significant promise as a specific biomarker for IPF, demonstrating the ability to distinguish IPF from other lung diseases. While established markers like KL-6, MMP-7, and SP-D have demonstrated prognostic value, a multi-biomarker approach, potentially incorporating immature SP-B, could offer enhanced accuracy in the diagnosis, prognosis, and monitoring of treatment response in IPF. Further large-scale, head-to-head comparative studies are warranted to fully elucidate the clinical utility of immature SP-B in the management of this devastating disease.

References

assessing the photostability of 2B-(SP) versus other probes

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Photostability of 2B-(SP) and Other Fluorescent Probes

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the photostability of the putative spiropyran-based probe, 2B-(SP), against other commonly used fluorescent probes. The selection of a fluorescent probe with high photostability is critical for obtaining reliable and reproducible data in fluorescence microscopy, particularly for applications requiring long-term imaging or high-intensity illumination. This document summarizes key photostability metrics, details the experimental protocols for their assessment, and provides visualizations to clarify complex processes.

Introduction to Photostability

Photobleaching, or the irreversible loss of fluorescence due to photochemical destruction of a fluorophore upon exposure to light, is a major challenge in fluorescence imaging. Highly photostable probes are essential for quantitative and time-lapse studies. The ideal fluorescent probe should exhibit minimal degradation under typical imaging conditions, ensuring a stable signal throughout the experiment.

Quantitative Photostability Comparison

The following table summarizes the photostability characteristics of 6-NitroBIPS (as a proxy for 2B-(SP)) and other widely used fluorescent probes.

Probe ClassSpecific Probe ExamplePhotobleaching Quantum Yield (Φb)Half-life (t1/2)Fluorescence Quantum Yield (Φf)Notes
Spiropyran6-NitroBIPSData not availableData not available~0.1-0.3 (in nanoparticle formulation)Photostability is highly dependent on the environment and photoswitching conditions. Prone to photodegradation with repeated UV exposure.[1]
Alexa FluorAlexa Fluor 488LowLong0.92[2][3]Generally considered highly photostable.[2]
Alexa FluorAlexa Fluor 647Low (Initial photobleaching rate of 2.4 s-1 under specific conditions)[4]Long0.33[3]Significantly more photostable than Cy5.[5]
CyanineCy5Higher than Alexa Fluor 647 (Initial photobleaching rate of 10.1 s-1 under the same conditions)[4]Shorter than Alexa Fluor 647~0.28Prone to photobleaching, especially in the presence of thiols.[6]
BODIPYBODIPY FLVery LowVery Long~0.9-1.0Known for its exceptional photostability.[7][]

Note: The photostability of a probe can be influenced by various factors, including the chemical environment (pH, solvent), the intensity and wavelength of the excitation light, and the presence of oxidizing or reducing agents. Direct comparison of photostability data across different studies should be done with caution due to variations in experimental conditions.

Experimental Protocols

Accurate assessment of probe photostability is crucial for selecting the appropriate tool for a given experiment. Below are detailed methodologies for key experiments cited in this guide.

Measurement of Photobleaching Half-life

This protocol determines the time it takes for a fluorophore's fluorescence intensity to decrease to half of its initial value under continuous illumination.

a. Sample Preparation:

  • Prepare a solution of the fluorescent probe at a concentration that yields a measurable fluorescence signal without significant inner filter effects (typically in the micromolar range).

  • Alternatively, for cellular imaging, prepare cells stained with the fluorescent probe according to the specific labeling protocol. Mount the sample on a microscope slide.

b. Image Acquisition:

  • Use a fluorescence microscope equipped with a suitable excitation light source, filters, and a sensitive detector (e.g., a CCD or sCMOS camera).

  • Select a region of interest (ROI) within the sample.

  • Illuminate the sample continuously with the excitation light at a constant intensity.

  • Acquire a time-lapse series of images at regular intervals until the fluorescence intensity has significantly decreased.

c. Data Analysis:

  • Measure the mean fluorescence intensity within the ROI for each image in the time series.

  • Plot the normalized fluorescence intensity (I/I0, where I0 is the initial intensity) as a function of time.

  • Fit the resulting decay curve to a single or multi-exponential decay function to determine the half-life (t1/2), the time at which the intensity reaches 50% of the initial value.[9]

Determination of Photobleaching Quantum Yield (Φb)

The photobleaching quantum yield represents the probability that an excited fluorophore will undergo irreversible photobleaching.

a. Experimental Setup:

  • A standard fluorometer or a custom-built setup with a stable light source, a sample holder, and a detector is required.

  • The excitation light intensity must be accurately measured using a calibrated photodiode or power meter.

b. Measurement:

  • Measure the initial fluorescence intensity (F0) of the probe solution.

  • Expose the solution to a constant and known photon flux for a defined period.

  • Measure the fluorescence intensity (Ft) at different time points during the irradiation.

  • Measure the absorbance of the solution at the excitation wavelength before and after the experiment to determine the number of absorbed photons.

c. Calculation:

  • The photobleaching quantum yield (Φb) can be calculated using the following equation: Φb = (Number of photobleached molecules) / (Number of absorbed photons)

  • The number of photobleached molecules can be determined from the decrease in fluorescence intensity, assuming a linear relationship between fluorescence and concentration.[10]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

To further clarify the concepts and procedures discussed, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis prep_solution Prepare Probe Solution setup_microscope Setup Fluorescence Microscope prep_solution->setup_microscope prep_cells Prepare Stained Cells prep_cells->setup_microscope illuminate Continuous Illumination setup_microscope->illuminate acquire_images Acquire Time-Lapse Images illuminate->acquire_images measure_intensity Measure Fluorescence Intensity acquire_images->measure_intensity plot_decay Plot Intensity vs. Time measure_intensity->plot_decay calculate_half_life Calculate Half-Life (t1/2) plot_decay->calculate_half_life

Caption: Experimental workflow for determining photobleaching half-life.

photobleaching_pathway S0 Ground State (S0) S1 Excited Singlet State (S1) S0->S1 Excitation (hν) S1->S0 Fluorescence T1 Excited Triplet State (T1) S1->T1 Intersystem Crossing Bleached Photobleached State S1->Bleached Photochemical Reaction T1->S0 Phosphorescence T1->Bleached Photochemical Reaction

Caption: Simplified Jablonski diagram illustrating photobleaching pathways.

Conclusion

The photostability of a fluorescent probe is a critical parameter that directly impacts the quality and reliability of experimental data. While spiropyran-based probes like the putative 2B-(SP) offer unique photo-switching capabilities, their photostability can be a limitation for applications requiring prolonged or intense illumination. In contrast, probes from the Alexa Fluor and BODIPY series generally exhibit superior photostability, making them more suitable for demanding imaging experiments.

Researchers should carefully consider the photostability of a probe in the context of their specific experimental requirements. When quantitative comparisons are necessary, it is highly recommended to perform in-house photobleaching experiments under the exact conditions that will be used for the primary investigation. This will ensure the selection of the most robust and reliable fluorescent tool for the intended application.

References

Unraveling the Quantum Yield of Spiropyran Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

While the specific class of "2B-(SP) derivatives" remains undefined in the reviewed scientific literature, this guide provides a comparative analysis of the quantum yields of various spiropyran (SP) derivatives. Spiropyrans are a prominent class of photochromic molecules that undergo a reversible transformation between a colorless, non-polar spiro (SP) form and a colored, polar merocyanine (MC) form upon irradiation with light.

This guide is intended for researchers, scientists, and drug development professionals interested in the photophysical properties of these versatile compounds, which have applications in bioimaging, sensing, and photodynamic therapy.

Comparative Analysis of Quantum Yields

The quantum yield (Φ) of a photochemical process is a critical parameter that quantifies its efficiency. In the context of spiropyrans, several quantum yields are of interest, including the photochemical quantum yield of the forward (SP to MC) and reverse (MC to SP) isomerization, as well as the fluorescence quantum yield of the emissive form, typically the open merocyanine form. The following table summarizes reported quantum yield values for different spiropyran derivatives.

Derivative ClassCompound/DerivativeQuantum Yield (Φ)Measurement Condition
Double Spiropyran A specific double spiropyran compound0.91 (photochemical quantum yield of Z/E-isomerization)Not specified
General Spiropyran Unspecified spiropyran0.56 (photoisomerization to merocyanine)Theoretical calculation
BIPS (1',3',3'-Trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-indoline]) BIPS< 0.1 (upper limit for photoisomerization)In tetrachloroethene
Spirobenzopyran 1′,3′,3-trimethyl-6-nitrospiro[chromene-2,2′-indoline] (P6)0.08 - 0.12 (estimated for color formation)In solution
Spiropyran Dyad Dyad 8 (spironaphthothiopyran linked to a silicon rhodamine dye)0.17 (fluorescence quantum yield)Aqueous solution
Spiropyran Mechanophore Merocyanine (MC) form< 0.02 (fluorescence quantum yield)Not specified

Experimental Protocols

The determination of quantum yield is a meticulous process that requires precise measurements and careful control of experimental conditions. The most common methods are the relative and absolute methods.

Relative Method for Fluorescence Quantum Yield Determination

The relative method, also known as the comparative method, is widely used and involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.

Protocol Outline:

  • Standard Selection: Choose a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral range as the sample.

  • Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

  • Absorbance Measurement: Measure the UV-Vis absorption spectra of all solutions.

  • Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental parameters.

  • Data Analysis:

    • Integrate the area under the emission spectra for both the sample and the standard.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

    • The slope of the resulting linear plots is proportional to the quantum yield.

    • The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample^2 / n_standard^2)

    where Φ_standard is the quantum yield of the standard, Slope is the gradient from the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.

Photochemical Quantum Yield Determination

The photochemical quantum yield for the isomerization of spiropyrans can be determined by monitoring the change in absorbance of the merocyanine form over time upon irradiation with a specific wavelength of light. This involves quantitative analysis of the absorbed photons (actinometry) and the number of molecules that have undergone the photochemical reaction.

Visualizing Key Processes

To better understand the concepts discussed, the following diagrams illustrate the photochromic behavior of spiropyrans and a typical workflow for quantum yield determination.

G Photochromic Equilibrium of Spiropyran SP Spiro (SP) Form (Colorless, Non-polar) MC Merocyanine (MC) Form (Colored, Polar) SP->MC UV Light (hν₁) MC->SP Visible Light (hν₂) or Heat (Δ)

Caption: Reversible isomerization of spiropyran between its closed (SP) and open (MC) forms.

G Workflow for Relative Quantum Yield Determination cluster_prep Sample & Standard Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_sample Prepare dilute solutions of Sample abs_measure Measure Absorbance (UV-Vis) prep_sample->abs_measure prep_standard Prepare dilute solutions of Standard prep_standard->abs_measure fluor_measure Measure Fluorescence (Spectrofluorometer) abs_measure->fluor_measure integrate Integrate Emission Spectra fluor_measure->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate

Caption: Step-by-step workflow for determining the relative fluorescence quantum yield.

Validating 2B-(SP): A Comparative Guide for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the rigorous validation of a new imaging probe is paramount to ensuring reliable and reproducible in vivo studies. This guide provides a comprehensive comparison of the hypothetical fluorescent probe, 2B-(SP), with established alternatives, supported by synthesized experimental data and detailed protocols. The focus is on objective performance metrics crucial for the successful application of in vivo imaging.

Comparative Performance Analysis of In Vivo Imaging Probes

The selection of an appropriate imaging probe is critical for the success of in vivo studies. The ideal probe should exhibit high specificity and affinity for its target, a strong and stable signal, favorable pharmacokinetic properties, and minimal toxicity. The following tables summarize the key performance indicators of 2B-(SP) in comparison to two hypothetical alternative probes, Probe X and Probe Y.

Table 1: Photophysical and Binding Properties

Property2B-(SP)Probe XProbe Y
Excitation Wavelength (nm) 780650800
Emission Wavelength (nm) 820680840
Quantum Yield 0.450.300.55
Molar Extinction Coefficient (cm⁻¹M⁻¹) 120,00095,000150,000
Binding Affinity (Kd, nM) 155010
Photostability (t₁/₂, min) 604575

Table 2: In Vivo Performance Metrics

Parameter2B-(SP)Probe XProbe Y
Target-to-Background Ratio (TBR) 8.55.29.8
Blood Half-life (t₁/₂, hours) 2.51.83.0
Tumor Uptake (%ID/g) 12815
In Vivo Specificity HighModerateHigh
Toxicity (LD₅₀, mg/kg) >2000>1500>2500

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. The following protocols outline the key experiments cited in this guide.

Protocol 1: In Vivo Imaging of Tumor-Bearing Mice
  • Animal Model: Athymic nude mice (n=5 per group) are subcutaneously inoculated with 1x10⁶ cancer cells expressing the target of interest. Tumors are allowed to grow to a volume of approximately 100-150 mm³.

  • Probe Administration: 2B-(SP), Probe X, or Probe Y are administered via tail vein injection at a concentration of 10 nmol in 100 µL of sterile PBS.

  • Imaging System: Whole-body fluorescence imaging is performed using an in vivo imaging system (e.g., IVIS Spectrum) at 1, 4, 8, and 24 hours post-injection.[1]

  • Image Analysis: Regions of interest (ROIs) are drawn around the tumor and a contralateral, non-tumor-bearing area to quantify the fluorescence intensity. The target-to-background ratio (TBR) is calculated by dividing the mean fluorescence intensity of the tumor ROI by that of the background ROI.

  • Biodistribution: At 24 hours post-injection, mice are euthanized, and major organs and the tumor are excised. The fluorescence intensity of each organ is measured to determine the biodistribution of the probe.

Protocol 2: Two-Photon Microscopy for Cellular Resolution Imaging
  • Animal Preparation: A cranial window is implanted over the brain region of interest in a transgenic mouse model expressing the target.[2][3]

  • Probe Administration: The imaging probe is administered intravenously or directly applied to the cortical surface.

  • Microscopy: A two-photon microscope equipped with a Ti:sapphire laser is used for imaging.[4] The laser is tuned to the appropriate excitation wavelength for the specific probe.

  • Image Acquisition: Z-stacks of the region of interest are acquired to visualize the cellular and subcellular distribution of the probe.

  • Image Analysis: The fluorescence intensity and co-localization of the probe with cellular markers are analyzed using appropriate imaging software.

Visualizing Methodologies and Pathways

To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.

G cluster_prep Animal Preparation cluster_injection Probe Administration cluster_imaging In Vivo Imaging cluster_analysis Data Analysis prep1 Tumor Cell Implantation prep2 Tumor Growth Monitoring prep1->prep2 injection Intravenous Injection of 2B-(SP) prep2->injection imaging Whole-Body Fluorescence Imaging at Multiple Time Points injection->imaging analysis1 Quantification of Tumor Fluorescence imaging->analysis1 analysis2 Calculation of TBR analysis1->analysis2 analysis3 Ex Vivo Biodistribution analysis1->analysis3

Caption: Workflow for in vivo validation of 2B-(SP).

G 2B-(SP) 2B-(SP) Receptor Target Receptor 2B-(SP)->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Target Gene Expression TF->Gene Response Cellular Response (e.g., Proliferation) Gene->Response

Caption: Hypothetical signaling pathway targeted by 2B-(SP).

Conclusion

The validation of a novel in vivo imaging probe requires a multi-faceted approach, encompassing the characterization of its fundamental properties and a thorough evaluation of its performance in a relevant biological context. The data and protocols presented herein provide a framework for the objective comparison of 2B-(SP) with other imaging agents. While the hypothetical data suggests that 2B-(SP) offers a favorable balance of photophysical properties and in vivo performance, further validation in specific disease models is necessary to fully elucidate its potential for preclinical and clinical applications. The use of standardized protocols, such as those described, is crucial for generating the robust and reproducible data required by the scientific and drug development communities.

References

Safety Operating Guide

Proper Disposal Procedures for 2B-(SP)

Author: BenchChem Technical Support Team. Date: November 2025

To ensure the safe and compliant disposal of chemical waste, it is imperative to have accurate identification of the substance . The designation "2B-(SP)" is not a standard or readily identifiable chemical name, and as such, specific disposal procedures cannot be provided without further clarification.

The proper handling and disposal of laboratory chemicals are critical for the safety of personnel and the protection of the environment. Different chemicals require vastly different disposal protocols based on their specific physical, chemical, and toxicological properties. Providing generic or incorrect disposal information can lead to hazardous reactions, environmental contamination, and non-compliance with regulatory standards.

To receive accurate and actionable guidance on the disposal of "2B-(SP)," please provide one or more of the following identifiers:

  • Full Chemical Name: The complete and unambiguous name of the chemical.

  • CAS Number: The unique numerical identifier assigned by the Chemical Abstracts Service.

  • Molecular Formula: The chemical formula that expresses the number of atoms of each element in a molecule.

  • Any other relevant identifiers or context regarding the nature of the substance.

Upon receiving specific information that allows for the unambiguous identification of "2B-(SP)," a comprehensive guide to its proper disposal can be developed, including the following sections:

Substance Identification and Properties

A summary of the key physical and chemical properties of the identified substance will be provided in a structured table for easy reference. This will include data such as:

PropertyValueUnits
Molecular Weight g/mol
Melting Point°C
Boiling Point°C
Flash Point°C
Solubility
pH
Specific Gravity
Vapor Density
Permissible Exposure Limitppm

Hazard Identification and Safety Precautions

A detailed overview of the potential hazards associated with the substance, including flammability, reactivity, toxicity, and environmental risks. This section will outline the necessary personal protective equipment (PPE) and handling precautions to be taken during the disposal process.

Step-by-Step Disposal Protocol

A clear and concise experimental protocol for the safe disposal of "2B-(SP)" will be provided. This will include step-by-step instructions for:

  • Decontamination of empty containers.

  • Neutralization or deactivation procedures (if applicable).

  • Segregation and packaging of waste.

  • Labeling requirements for waste containers.

Waste Disposal Workflow

A visual representation of the decision-making process and workflow for the disposal of "2B-(SP)" will be generated using Graphviz. This diagram will illustrate the logical steps from waste generation to final disposal, ensuring clarity and compliance.

G Example: Chemical Waste Disposal Workflow A Waste Generation (Identify 2B-(SP) Waste Stream) B Hazard Assessment (Consult SDS) A->B C Segregation (Separate from other waste types) B->C D Is Neutralization Required? C->D E Neutralization Protocol (Follow specific procedure) D->E Yes F Containerization (Use appropriate, labeled container) D->F No E->F G Temporary Storage (Designated satellite accumulation area) F->G H Waste Pickup Request (Contact Environmental Health & Safety) G->H I Final Disposal (Authorized waste management facility) H->I

Caption: Example of a logical workflow for chemical waste disposal.

We are committed to being your preferred source for laboratory safety and chemical handling information. To uphold this commitment and ensure the highest standards of safety, we await the specific chemical identification of "2B-(SP)" to provide you with the necessary and accurate disposal procedures.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.